molecular formula C11H9F2NO3 B6591155 Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate CAS No. 1286793-02-9

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Cat. No.: B6591155
CAS No.: 1286793-02-9
M. Wt: 241.19 g/mol
InChI Key: DCZCXSAYHHSJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a useful research compound. Its molecular formula is C11H9F2NO3 and its molecular weight is 241.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,3-difluoro-2-oxo-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c1-2-17-9(15)6-3-4-8-7(5-6)11(12,13)10(16)14-8/h3-5H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZCXSAYHHSJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Oxindole Scaffold

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a fluorinated organic molecule belonging to the oxindole class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals. The introduction of fluorine atoms, particularly the geminal difluoro group at the C3 position, can profoundly influence the molecule's physicochemical and pharmacological properties. This strategic fluorination can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to biological targets through favorable electrostatic interactions, and modulate lipophilicity and membrane permeability, thereby improving a compound's overall drug-like properties.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol for its precursor, and a discussion of the methodologies for the critical difluorination step. This document is intended for researchers and scientists in drug discovery and development, offering insights into the synthesis and potential applications of this valuable chemical building block.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1286793-02-9[1][2][3]
Molecular Formula C₁₁H₉F₂NO₃[1][3]
Molecular Weight 241.19 g/mol [2]
IUPAC Name This compound[1][3]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted)General knowledge

Synthesis and Chemical Characterization

The synthesis of this compound involves a multi-step process. A common strategy is the synthesis of the non-fluorinated precursor, ethyl 2-oxoindoline-5-carboxylate, followed by a direct fluorination step.

Part 1: Synthesis of the Precursor, Ethyl 2-oxoindoline-5-carboxylate

The synthesis of the oxindole core is a well-established process in organic chemistry. One common method involves the reductive cyclization of a substituted nitro compound.

Experimental Protocol: Synthesis of Ethyl 2-oxoindoline-5-carboxylate

Materials:

  • Appropriate starting materials (e.g., a substituted nitrophenyl derivative)

  • Reducing agent (e.g., iron powder, tin(II) chloride)

  • Acid (e.g., acetic acid, hydrochloric acid)

  • Solvents (e.g., ethanol, ethyl acetate)

  • Standard laboratory glassware and equipment

Procedure:

  • Reduction of the Nitro Group: The starting substituted nitrophenyl compound is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as iron powder or tin(II) chloride, is added portion-wise. The reaction is typically heated to facilitate the reduction of the nitro group to an amine.

  • Cyclization: Upon completion of the reduction, the reaction mixture is worked up to isolate the intermediate amino compound. This intermediate then undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the oxindole ring.

  • Purification: The crude ethyl 2-oxoindoline-5-carboxylate is purified by recrystallization or column chromatography to yield the desired product.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Iron in acidic medium is a classic and cost-effective choice for nitro group reduction on an industrial scale. Tin(II) chloride is another effective reagent often used in laboratory settings. The choice depends on the scale, cost, and compatibility with other functional groups in the molecule.

  • Solvent Selection: The solvent is chosen based on the solubility of the starting material and its ability to facilitate the reaction. Ethanol and acetic acid are common choices for these types of reductions.

  • Purification Method: Recrystallization is a preferred method for purification if a suitable solvent system is found, as it is often more scalable and cost-effective than chromatography.

Part 2: Gem-Difluorination of the Oxindole Core

The introduction of the gem-difluoro group at the C3 position of the oxindole ring is the key and often most challenging step. Several fluorinating reagents and methods have been developed for this transformation.

Conceptual Workflow for Gem-Difluorination:

Synthesis_Workflow cluster_conditions Reaction Conditions Start Ethyl 2-oxoindoline-5-carboxylate Product This compound Start->Product gem-Difluorination Reagent Fluorinating Agent (e.g., Selectfluor®, DAST) Reagent->Product Conditions Solvent Temperature Reaction Time

Caption: General workflow for the synthesis of the target compound.

Discussion of Fluorination Methods:

  • Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorinating agents. The reaction mechanism typically involves the formation of an enolate or enol ether from the oxindole, which then attacks the electrophilic fluorine source. This process may need to be repeated to achieve difluorination.

  • Nucleophilic Fluorination: Reagents such as diethylaminosulfur trifluoride (DAST) or its less hazardous analogues can be used to convert a C3-dihydroxy or C3-keto group into a difluoride. This would require prior oxidation of the C3 position of the oxindole.

Self-Validating System in Protocol Design:

A robust synthesis protocol should include in-process controls to ensure the reaction is proceeding as expected. This can include:

  • TLC or LC-MS analysis: To monitor the consumption of the starting material and the formation of the product.

  • Spectroscopic confirmation of intermediates: Where applicable, isolating and characterizing key intermediates can validate the reaction pathway.

  • Final product characterization: Comprehensive characterization of the final product by NMR, mass spectrometry, and elemental analysis is essential to confirm its identity and purity.

Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural motif is of high interest in medicinal chemistry. The 3,3-difluorooxindole core is a key feature in a variety of investigational drug candidates.

Role as a Chemical Intermediate:

This compound serves as a valuable building block for the synthesis of more complex molecules. The ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The NH of the oxindole ring can also be functionalized to further explore the chemical space.

A This compound B Hydrolysis A->B F N-Functionalization A->F C 3,3-difluoro-2-oxoindoline-5-carboxylic acid B->C D Amide Coupling C->D E Library of Amide Derivatives D->E G N-Substituted Derivatives F->G

Caption: Potential synthetic utility of the core molecule.

Potential Pharmacological Significance:

The 3,3-difluorooxindole scaffold has been incorporated into molecules targeting a range of biological pathways, including:

  • Kinase Inhibition: The oxindole core can act as a scaffold to position functional groups that interact with the ATP-binding site of protein kinases.

  • Modulation of Protein-Protein Interactions: The rigid, three-dimensional structure of the difluorooxindole can be used to mimic key amino acid residues and disrupt protein-protein interactions.

  • Enzyme Inhibition: The electrophilic nature of the carbonyl group and the unique electronic properties of the difluorinated carbon can be exploited to design inhibitors for various enzymes.

The presence of the gem-difluoro group can lock the conformation of the C3 position, which can be advantageous for achieving high binding affinity and selectivity for a specific biological target.

Conclusion

References

Note: While specific synthesis and characterization data for this compound were not found in the available literature, the following references provide context for the synthesis of related compounds and the importance of the oxindole scaffold.

  • Organic Syntheses. Ethyl Indole-2-carboxylate. [Link]

  • Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

Sources

Structure Elucidation of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Oxindole Scaffold

The introduction of fluorine into organic molecules can profoundly alter their electronic, physical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2][3] For this reason, organofluorine compounds have become cornerstones in the development of pharmaceuticals and agrochemicals.[1] The oxindole core, in particular, is recognized as a "privileged" scaffold, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[4]

The convergence of these two powerful motifs in C3-fluorinated oxindoles has created a class of compounds with tremendous potential in drug discovery, demonstrating activities such as apoptosis inhibition and kinase activation.[1] Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate (CAS: 1286793-02-9) is a key exemplar of this class.[5][6] Its structural confirmation is not merely an academic exercise; it is a critical quality control step that underpins its use as a versatile building block in the synthesis of more complex, high-value pharmaceutical agents.

This guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of this molecule. We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how a synergistic combination of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy creates a self-validating system for structural confirmation.

The Analytical Challenge & Strategic Workflow

The target molecule, this compound, presents a distinct set of structural features that must be unequivocally verified:

  • Molecular Formula & Mass: Confirmation of the elemental composition (C₁₁H₉F₂NO₃).[5]

  • Core Scaffold: The presence of the 2-oxoindoline ring system.

  • Key Functional Groups: An ethyl ester and a secondary amide (lactam).

  • Substitution Pattern: The precise placement of the ethyl carboxylate group at the C5 position.

  • The Gem-Difluoro Moiety: The critical and unambiguous confirmation of the two fluorine atoms at the C3 position.

To address these points systematically, we employ a multi-technique workflow. This approach ensures that the data from each analysis serves to corroborate the others, leading to an unassailable structural assignment.

G cluster_input Initial Analysis cluster_nmr Core Structural Analysis: NMR Spectroscopy cluster_output Final Confirmation MS High-Resolution Mass Spectrometry (HRMS) H1_NMR ¹H NMR MS->H1_NMR Confirms Molecular Formula IR Infrared (IR) Spectroscopy IR->H1_NMR Identifies Functional Groups C13_NMR ¹³C NMR H1_NMR->C13_NMR Provides H-Framework NMR_2D 2D NMR (COSY, HSQC, HMBC) F19_NMR ¹⁹F NMR C13_NMR->F19_NMR Provides C-Framework & C-F Coupling F19_NMR->NMR_2D Confirms F-Environment Structure Unambiguous Structure Confirmed NMR_2D->Structure Confirms Connectivity

Sources

An In-Depth Technical Guide to Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate (CAS No. 1286793-02-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, a fluorinated heterocyclic building block of increasing interest in medicinal chemistry. The guide details its chemical properties, a plausible and referenced synthetic protocol, its reactivity, and its potential applications in drug discovery. Special emphasis is placed on the strategic incorporation of the gem-difluoro group at the C3 position of the oxindole core, a modification known to impart favorable physicochemical and metabolic properties to bioactive molecules. This document serves as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Oxindoles in Drug Discovery

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluoro group (CF2) at the C3 position of the oxindole ring is of particular interest as it can serve as a non-hydrolyzable mimic of a carbonyl group and can significantly influence the conformation and electronic properties of the molecule. This compound (CAS No. 1286793-02-9) is a key building block that incorporates these desirable features, making it a valuable starting material for the synthesis of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1286793-02-9[2]
Molecular Formula C₁₁H₉F₂NO₃[2]
Molecular Weight 241.19 g/mol [2]
Appearance Solid (predicted)General knowledge
Melting Point 175-178 °C (decomposes)[3]
IUPAC Name This compound[2]

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available materials.

Synthesis_Pathway start Commercially Available Starting Materials step1 Step 1: Synthesis of Ethyl 2-oxoindoline-5-carboxylate start->step1 Synthesis of Precursor step2 Step 2: Electrophilic Fluorination step1->step2 Fluorination product This compound step2->product

Figure 1: Proposed two-step synthetic workflow.

Step 1: Synthesis of Ethyl 2-oxoindoline-5-carboxylate

The precursor, ethyl 2-oxoindoline-5-carboxylate, can be synthesized via several established methods. One common approach is the cyclization of a suitable substituted aniline derivative.

Reaction:

  • Starting Materials: A substituted aniline and a glyoxylate derivative.

  • Conditions: Typically involves a condensation reaction followed by cyclization, often under acidic or thermal conditions.

Step 2: Electrophilic Fluorination

The key transformation is the introduction of the gem-difluoro group at the C3 position. This is most effectively achieved using an electrophilic fluorinating agent. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and commercially available reagent for such transformations due to its efficiency and relatively safe handling characteristics.[1]

Plausible Experimental Protocol:

  • Dissolution: Dissolve ethyl 2-oxoindoline-5-carboxylate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Fluorinating Agent: Add Selectfluor® (2.2-2.5 eq.) portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Aprotic Solvent: Acetonitrile and dichloromethane are commonly used for electrophilic fluorinations as they are relatively inert and can solubilize both the substrate and the fluorinating agent.

  • Excess Selectfluor®: A slight excess of the fluorinating agent is often necessary to ensure complete conversion of the starting material to the difluorinated product.

  • Aqueous Work-up: Quenches the reaction and removes any remaining water-soluble reagents and byproducts.

  • Chromatographic Purification: Necessary to isolate the pure product from any unreacted starting material, monofluorinated intermediates, and other byproducts.

Proposed Reaction Mechanism

The mechanism of electrophilic fluorination at the C3 position of an oxindole likely proceeds through an enol or enolate intermediate.

Fluorination_Mechanism cluster_0 Enolization cluster_1 Electrophilic Attack cluster_2 Second Fluorination Oxindole Oxindole Precursor Enol Enol Intermediate Oxindole->Enol Tautomerization Monofluoro Monofluorinated Intermediate Enol->Monofluoro Attack on F+ Selectfluor Selectfluor® Selectfluor->Monofluoro Difluoro Difluorinated Product Monofluoro->Difluoro Repeat

Figure 2: Plausible mechanism for electrophilic difluorination.

The reaction is initiated by the tautomerization of the oxindole to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic fluorine of Selectfluor®. This results in a monofluorinated intermediate which can then undergo a second fluorination event via a similar pathway to yield the final 3,3-difluorooxindole product.

Reactivity and Synthetic Applications

The 3,3-difluoro-2-oxoindoline core is a versatile scaffold for further chemical modifications. The presence of the ester group at the C5 position and the N-H group provide two key handles for derivatization.

N-Functionalization

The nitrogen atom of the oxindole ring can be readily functionalized through various reactions, including:

  • Alkylation: Reaction with alkyl halides in the presence of a base.

  • Arylation: Transition metal-catalyzed cross-coupling reactions with aryl halides or boronic acids.

  • Acylation: Reaction with acyl chlorides or anhydrides.

N_Functionalization Start This compound Alkylation N-Alkylated Product Start->Alkylation R-X, Base Arylation N-Arylated Product Start->Arylation Ar-X, Pd catalyst Acylation N-Acylated Product Start->Acylation RCOCl

Figure 3: Key N-functionalization reactions.

Ester Group Modification

The ethyl ester at the C5 position can be transformed into a variety of other functional groups:

  • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid.

  • Amidation: Direct conversion to amides by reaction with amines, often facilitated by coupling agents or conversion to the acid chloride.

  • Reduction: Reduction to the corresponding primary alcohol using a suitable reducing agent (e.g., LiAlH₄).

These transformations open up a wide range of possibilities for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Analytical Characterization (Predicted)

As no published spectra for this compound are currently available, the following are predicted characteristic spectral data based on the analysis of structurally similar compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Notes
¹H NMR ~8.5-9.0br s-N-H proton
~8.0-8.2d or dd~2, ~8Aromatic proton ortho to the ester
~7.8-8.0d or s~2Aromatic proton ortho to the CF₂ group
~7.2-7.4d~8Aromatic proton meta to the ester
~4.3-4.5q~7-OCH₂CH₃
~1.3-1.5t~7-OCH₂CH₃
¹³C NMR ~170-175t~25-30C=O (amide)
~163-167s-C=O (ester)
~140-145t~3-5Quaternary aromatic carbon attached to nitrogen
~130-135s-Quaternary aromatic carbon attached to ester
~125-130d-Aromatic CH
~115-120d-Aromatic CH
~110-115d-Aromatic CH
~110-120t~240-260CF₂
~62-65t--OCH₂CH₃
~14-15q--OCH₂CH₃
¹⁹F NMR -90 to -110s or AB q-CF₂
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray ionization (ESI) is a suitable method.

  • Expected Molecular Ion: [M+H]⁺ at m/z 242.06 or [M+Na]⁺ at m/z 264.04.

  • Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da) from the molecular ion would be expected.

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

  • C=O Stretch (Amide): A strong absorption band around 1720-1740 cm⁻¹.

  • C=O Stretch (Ester): A strong absorption band around 1700-1720 cm⁻¹.

  • C-F Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of novel therapeutic agents targeting a variety of diseases. The 3,3-difluoro-2-oxoindoline scaffold has been incorporated into inhibitors of various enzymes and receptors.

Potential Therapeutic Areas:

  • Oncology: As a core for kinase inhibitors.

  • Neuroscience: For the development of agents targeting central nervous system disorders.

  • Infectious Diseases: As a scaffold for novel antibacterial or antiviral agents.

The strategic placement of the gem-difluoro group can enhance the drug-like properties of the final compounds, leading to improved efficacy and safety profiles.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry. Its unique structural features, combining the privileged oxindole scaffold with a gem-difluoro moiety, make it an attractive starting point for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field of drug discovery.

References

Sources

The Emergence of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Oxindole Scaffolds

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine atoms into bioactive scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The oxindole core, a privileged structure in numerous pharmacologically active compounds, is a prime candidate for fluorination. The introduction of a difluoromethyl group at the C3 position, in particular, can induce significant conformational changes and alter the electronic properties of the oxindole ring system, offering a powerful tool for modulating biological activity.

This technical guide focuses on a molecule of emerging interest: Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate . We will delve into its synthetic strategy, explore its potential therapeutic significance based on the activities of structurally related compounds, and provide detailed experimental protocols and characterization data to empower researchers in their drug discovery endeavors.

Synthetic Strategy and Mechanistic Considerations

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available starting material, ethyl 4-aminobenzoate. The pathway involves the protection of the aniline nitrogen, followed by a Friedel-Crafts acylation, oximation, and subsequent cyclization to form the oxindole core. The key difluorination step can be achieved using an electrophilic fluorinating agent.

Synthetic Pathway A Ethyl 4-aminobenzoate B Ethyl 4-(acetylamino)benzoate A->B Acetic anhydride, Pyridine C Ethyl 4-(acetylamino)-3-(2-chloroacetyl)benzoate B->C Chloroacetyl chloride, AlCl3 D Ethyl 3-(2-(hydroxyimino)acetyl)-4-(acetylamino)benzoate C->D Hydroxylamine hydrochloride, Sodium acetate E Ethyl 2-oxoindoline-5-carboxylate D->E H2SO4, heat F This compound E->F Selectfluor®, MeCN

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Acetylation of Ethyl 4-aminobenzoate

  • To a solution of ethyl 4-aminobenzoate (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford ethyl 4-(acetylamino)benzoate.

Step 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous AlCl3 (3.0 eq) in dichloroethane (10 vol), add chloroacetyl chloride (1.5 eq) dropwise at 0 °C.

  • Add ethyl 4-(acetylamino)benzoate (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate to yield ethyl 4-(acetylamino)-3-(2-chloroacetyl)benzoate.

Step 3: Oximation

  • To a solution of ethyl 4-(acetylamino)-3-(2-chloroacetyl)benzoate (1.0 eq) in ethanol (10 vol), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and pour into water.

  • Filter the precipitate, wash with water, and dry to obtain ethyl 3-(2-(hydroxyimino)acetyl)-4-(acetylamino)benzoate.

Step 4: Cyclization to the Oxindole Core

  • Add ethyl 3-(2-(hydroxyimino)acetyl)-4-(acetylamino)benzoate (1.0 eq) to concentrated sulfuric acid (5 vol) at 0 °C.

  • Heat the mixture to 80 °C and stir for 2 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Filter the resulting solid, wash with water until neutral, and dry to give ethyl 2-oxoindoline-5-carboxylate.

Step 5: Electrophilic Difluorination

  • To a solution of ethyl 2-oxoindoline-5-carboxylate (1.0 eq) in acetonitrile (10 vol), add Selectfluor® (2.5 eq).

  • Reflux the reaction mixture for 24 hours.

  • Cool to room temperature and quench with saturated aqueous Na2S2O3.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield this compound.

Characterization Data (Hypothetical)
Parameter Value
Molecular Formula C11H9F2NO3
Molecular Weight 241.19 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.15 (s, 1H), 7.98 (d, J = 8.4 Hz, 1H), 7.20 (d, J = 8.4 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H)
¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm) -98.5 (s)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 169.8, 165.2, 145.1, 132.7, 128.5, 125.4, 118.9 (t, J = 250.5 Hz), 112.3, 61.7, 14.6
Mass (ESI-MS) m/z 242.05 [M+H]⁺

Potential Biological Significance and Therapeutic Applications

While direct biological studies on this compound are not yet published, the broader class of fluorinated oxindoles has demonstrated significant potential in oncology and inflammatory diseases.

Anticancer Potential: A Kinase Inhibition Paradigm

The 2-oxindole scaffold is a well-established pharmacophore in the design of kinase inhibitors. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a 5-fluoro-2-oxindole core. The fluorine atom in Sunitinib is crucial for its biological activity. It is plausible that this compound could act as an inhibitor of various kinases implicated in cancer progression, such as VEGFR, PDGFR, and c-Kit. The difluoro group at the C3 position can act as a bioisostere for a carbonyl group, potentially engaging in unique hydrogen bonding interactions within the ATP-binding pocket of kinases.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Phosphorylation Drug This compound Drug->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Angiogenesis, Metastasis Downstream->Proliferation Activation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Anti-inflammatory Activity

Oxindole derivatives have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) is a common mechanism. The structural features of this compound, including the aromatic ring and the ester functionality, could allow it to fit into the active sites of these enzymes, potentially modulating the production of inflammatory mediators like prostaglandins and leukotrienes.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis, while requiring specialized fluorination chemistry, is feasible. Based on the established pharmacology of related fluorinated oxindoles, this compound warrants investigation for its potential as a kinase inhibitor for cancer therapy and as an anti-inflammatory agent.

This technical guide provides a foundational framework for researchers to initiate their exploration of this intriguing molecule. The provided synthetic protocol, though hypothetical, is based on sound chemical principles and offers a robust starting point for its preparation. The elucidation of its precise biological targets and mechanism of action through rigorous screening and mechanistic studies will be a critical next step in unlocking its full therapeutic potential.

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. PubChem. Retrieved from [Link]

  • Yakugaku Zasshi. (1994). [Synthesis of ethyl 1-(Difluoro-1,3,5,-triazinyl)-2-methylindolizine-3-carboxylate as a fluorescent derivatization reagent and its reactivity]. Yakugaku Zasshi, 114(10), 794-8. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Retrieved from [Link]

  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[1,4]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected biologically active oxindole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1,3-difluoroindole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022).

The Ascendant Role of Difluorinated Oxoindoles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of difluorinated oxoindoles, a class of compounds demonstrating immense potential in drug discovery. We will dissect the nuanced synthetic strategies for accessing these valuable molecules, elucidate the profound impact of gem-difluorination on their physicochemical and biological properties, and explore their burgeoning applications in targeting a range of diseases. This document serves as a comprehensive resource, blending foundational principles with advanced insights to empower researchers in the rational design and development of next-generation therapeutics based on the difluorinated oxoindole core.

The Strategic Imperative for Fluorination in Oxindole Scaffolds

The oxindole skeleton is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its inherent biological activity is well-documented, with derivatives exhibiting anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2] The introduction of fluorine, the most electronegative element, into this scaffold is not a trivial modification but a strategic maneuver to enhance drug-like properties.[3]

Fluorine's unique characteristics—small atomic radius, high C-F bond strength, and profound inductive effects—can dramatically alter a molecule's:

  • Metabolic Stability: The strength of the C-F bond often blocks metabolic "soft spots," preventing degradation by metabolic enzymes and prolonging the drug's half-life.[3][4]

  • Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1][4]

  • Binding Affinity and Selectivity: The strong dipole of the C-F bond can lead to favorable interactions with protein targets, while the conformational changes induced by fluorine can improve binding selectivity.[4]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility and target engagement.[1]

Specifically, the introduction of a gem-difluoro group (CF2) at the C3 position of the oxindole ring has emerged as a particularly powerful strategy. This modification not only imparts the general benefits of fluorination but also introduces a unique tetrahedral geometry that can profoundly influence the molecule's three-dimensional shape and its interaction with biological targets.[1]

Synthetic Pathways to Difluorinated Oxoindoles

The construction of the C3-difluorinated oxindole core can be broadly categorized into two primary approaches: the direct fluorination of pre-existing oxindole scaffolds and the cyclization of fluorinated precursors.

Direct Difluorination of Oxindoles and Related Precursors

One of the most direct methods involves the electrophilic fluorination of oxindole enolates. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this transformation.[5][6]

A notable solvent-dependent synthesis allows for the selective formation of either 3,3-difluorooxindoles or 3-fluorooxindoles from a hydrazonoindolin-2-one precursor using Selectfluor.[7][8] This method highlights the critical role of reaction conditions in directing the outcome of fluorination reactions.

Illustrative Protocol: Synthesis of 3,3-Difluorooxindoles from Hydrazonoindolin-2-one [7][8]

  • Reactant Preparation: A solution of the desired hydrazonoindolin-2-one (1.0 eq) is prepared in a suitable aprotic solvent (e.g., acetonitrile).

  • Fluorinating Agent: Selectfluor® (2.0-2.5 eq) is added to the solution in portions at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3,3-difluorooxindole.

Cyclization Strategies from Fluorinated Precursors

An alternative and often more versatile approach involves the cyclization of appropriately functionalized aniline derivatives bearing a difluorinated carbon.

One innovative method utilizes difluorocarbene (:CF2) as both a C1 synthon and a source of fluorine.[9] In a catalyst-free reaction, 2-aminoarylketones react with a difluorocarbene precursor to yield 3-fluorinated oxindoles through a proposed epoxide intermediate rearrangement.[9] While this specific example leads to monofluorination, the principle of using difluorocarbene highlights its utility in constructing fluorinated heterocycles.[9][10]

Another powerful strategy involves the photoinduced radical cyclization of N-arylacrylamides with fluorinated alkyl iodides to generate fluorinated 3,3-disubstituted 2-oxindoles.[11]

Conceptual Workflow for Cyclization-based Synthesis

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Intermediate cluster_cyclization Final Step A Aniline Derivative C Coupling/Annulation A->C B Difluorinated Building Block B->C D Fluorinated Precursor C->D Forms key C-N or C-C bond E Cyclization D->E Intramolecular ring closure F Difluorinated Oxoindole E->F

Caption: General workflow for synthesizing difluorinated oxoindoles via cyclization.

Physicochemical Properties and Spectroscopic Characterization

The gem-difluoro group at the C3 position significantly alters the electronic and conformational properties of the oxindole core.

Table 1: Comparative Physicochemical Properties

PropertyNon-fluorinated Oxoindole3,3-DifluorooxindoleImpact of Difluorination
Lipophilicity (cLogP) LowerHigherIncreased membrane permeability.[1]
Acidity of N-H proton Higher pKaLower pKaAltered ionization at physiological pH.[1]
Dipole Moment ModerateSignificantly HigherEnhanced potential for polar interactions.
Conformation Planar sp2-like C3Tetrahedral sp3 C3Rigidifies the scaffold, impacting receptor fit.[12]

Spectroscopic Signatures:

  • ¹⁹F NMR: The fluorine atoms in a 3,3-difluorooxindole typically appear as a singlet or an AB quartet in the ¹⁹F NMR spectrum, depending on the substitution pattern and conformational rigidity. The chemical shift is highly diagnostic.

  • ¹³C NMR: The C3 carbon atom exhibits a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the two fluorine atoms (¹JCF).

  • Infrared (IR) Spectroscopy: The C-F stretching vibrations typically appear in the region of 1000-1200 cm⁻¹, providing a clear indication of fluorination.[13]

Biological Activities and Therapeutic Applications

The unique properties conferred by the gem-difluoro group have led to the discovery of difluorinated oxoindoles with potent and diverse biological activities.

Anticancer Activity

Difluorinated oxoindoles have shown significant promise as anticancer agents.[14] For instance, a novel 2-oxindole fluorinated derivative was identified as a potent in vivo antitumor agent for prostate cancer.[15] This compound was found to activate the AMP-activated protein kinase (AMPK), a key metabolic sensor that has emerged as a therapeutic target for cancer.[15] The activation of AMPK can block the cell cycle, regulate autophagy, and suppress the anabolic processes required for rapid cancer cell growth.[15]

Signaling Pathway: AMPK Activation in Prostate Cancer

G DFO Difluorinated Oxoindole (8c) AMPK AMPKα1 Activation DFO->AMPK Preferential activation Anabolic Suppression of Anabolic Processes (e.g., Lipogenesis) AMPK->Anabolic CellCycle Cell Cycle Block AMPK->CellCycle TumorGrowth Inhibition of Prostate Cancer Cell Growth Anabolic->TumorGrowth CellCycle->TumorGrowth

Caption: Mechanism of antitumor action via AMPK activation by a difluorinated oxoindole.

Anti-fibrotic Activity

Hepatic fibrosis is a major cause of chronic liver disease. Certain fluorinated 3,3-disubstituted 2-oxindoles have been synthesized and evaluated for their anti-hepatic fibrosis activity.[11] In a study, one such compound was shown to inhibit the expression of collagen I and fibrosin, and importantly, it also inhibited the expression of α-smooth muscle actin (α-SMA), a marker of hepatic stellate cell activation, which is a key event in liver fibrogenesis.[11]

α-Glucosidase Inhibition

Difluorinated oxoindoles have also been investigated as potential treatments for type 2 diabetes. A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated as α-glucosidase inhibitors.[16] Several of these compounds exhibited significantly better inhibitory activity than the reference drug acarbose.[16] α-Glucosidase inhibitors work by delaying the digestion of carbohydrates, thereby reducing the postprandial increase in blood glucose.[16]

Antifungal Properties

The oxindole scaffold is also a promising starting point for the development of new antifungal agents.[17] While research is ongoing, the introduction of fluorine is a known strategy to enhance the efficacy of antifungal compounds.

Future Directions and Conclusion

The field of difluorinated oxoindoles is ripe with opportunity. Future research will likely focus on:

  • Asymmetric Synthesis: Developing catalytic, enantioselective methods to access chiral 3-fluoro-3-substituted oxindoles will be crucial for probing specific interactions with biological targets.[6]

  • New Biological Targets: Expanding the scope of biological screening to identify novel targets for this privileged scaffold.

  • Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development. While no difluorinated oxoindole drugs are currently on the market, the foundational research strongly supports their therapeutic potential.[18]

References

  • Atom Recombination of Difluorocarbene Enables 3-Fluorinated Oxindoles from 2-Aminoarylketones. CCS Chemistry. [Link]

  • Synthetic strategies for the construction of C3-fluorinated oxindoles. RSC Publishing. [Link]

  • Synthesis of 3-Alkenyl-2-Oxindoles Using Difluorocarbene. ChemistryViews. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. National Institutes of Health. [Link]

  • Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation. PubMed. [Link]

  • Scope for the Synthesis of Difluorinated Indoles. Reaction conditions B. ResearchGate. [Link]

  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. ACS Publications. [Link]

  • Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]

  • Synthesis of oxindoles bearing a stereogenic 3-fluorinated carbon center from 3-fluorooxindoles. RSC Publishing. [Link]

  • Comparison of the effect of 2-oxindole fluorinated derivatives on the... ResearchGate. [Link]

  • Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. National Institutes of Health. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PubMed Central. [Link]

  • Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. The Journal of Organic Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. [Link]

  • Synthesis and antioxidant activities of some novel fluorinated spiro[oxindole-thiazolidine] fused with sulfur and phosphorus heterocycles. ResearchGate. [Link]

  • Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study. ResearchGate. [Link]

  • (PDF) Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. [Link]

  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. [Link]

  • Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. PubMed. [Link]

  • Evaluating the Efficacy and Safety of Fluticasone Furoate Inhalation Powder in the Treatment of Asthma in Adults and Adolescents. ClinicalTrials.gov. [Link]

  • Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. PubMed. [Link]

Sources

The Strategic Role of Ethyl 3,3-Difluoro-2-oxoindoline-5-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to enhanced metabolic stability, increased binding affinity, and improved membrane permeability of drug candidates. Among the privileged fluorinated motifs, the 3,3-difluoro-2-oxoindoline core has garnered significant attention. This guide provides an in-depth technical exploration of a key building block within this class, Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, elucidating its synthesis, chemical versatility, and pivotal role in the generation of next-generation therapeutics, particularly in the realm of oncology.

The Core Moiety: Understanding this compound

This compound is a specialized chemical intermediate characterized by a difluorinated carbon at the C3 position of the oxindole ring system. This geminal difluoro group is not merely a placeholder; it imparts critical properties to the molecule and its downstream derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1286793-02-9
Molecular Formula C₁₁H₉F₂NO₃
Molecular Weight 241.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

The presence of the gem-difluoro group at the C3 position sterically shields the adjacent carbonyl group and can influence the electronics of the aromatic ring. This modification is crucial for modulating the reactivity and biological activity of molecules derived from this scaffold.

Synthesis of the Core Building Block: A Step-by-Step Protocol

The efficient and scalable synthesis of this compound is a cornerstone for its application in drug discovery programs. While multiple strategies for the synthesis of fluorinated oxindoles exist, a common and effective approach involves the direct fluorination of an appropriate oxindole precursor.

Experimental Protocol: Synthesis of this compound

Objective: To prepare this compound from Ethyl 2-oxoindoline-5-carboxylate.

Materials:

  • Ethyl 2-oxoindoline-5-carboxylate

  • Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Ethyl 2-oxoindoline-5-carboxylate (1.0 equivalent).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

  • Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (2.2 to 2.5 equivalents) portion-wise at room temperature. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Selectfluor®: This electrophilic fluorinating agent is chosen for its relative safety, ease of handling, and high efficiency in difluorinating the active methylene group at the C3 position of the oxindole.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can consume the fluorinating agent and lead to side products.

  • Inert Atmosphere: Prevents potential oxidation of the starting material or intermediates.

The Gateway to Complexity: Key Chemical Transformations

The synthetic utility of this compound lies in its capacity to undergo further chemical modifications, primarily through the reactivity of its ester and the C3-difluoro-2-oxo moiety. A critical transformation is the Knoevenagel condensation, which serves as a gateway to constructing complex molecular architectures.

Knoevenagel Condensation: Building the Pharmacophore

The carbonyl group at the C2 position, activated by the adjacent electron-withdrawing difluoromethyl group, is susceptible to condensation with active methylene compounds. This reaction is fundamental to the synthesis of many kinase inhibitors.

Workflow Diagram: Knoevenagel Condensation

G A This compound E Condensation Reaction (Reflux) A->E B Active Methylene Compound (e.g., Substituted Pyrrole-carboxaldehyde) B->E C Base Catalyst (e.g., Piperidine, Pyrrolidine) C->E Catalyzes D Solvent (e.g., Ethanol, Isopropanol) D->E Medium F Target Molecule (e.g., Sunitinib precursor) E->F

Caption: Knoevenagel condensation workflow.

Application in Drug Discovery: The Case of Receptor Tyrosine Kinase Inhibitors

The 3,3-difluoro-2-oxoindoline scaffold is a cornerstone in the design of inhibitors targeting receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways often dysregulated in cancer.

Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGF receptors, particularly VEGFR-2, play a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibiting VEGFR-2 is a validated strategy in oncology. The 3,3-difluoro-2-oxoindoline moiety serves as a critical pharmacophore that can effectively bind to the ATP-binding pocket of VEGFR-2.

Signaling Pathway Diagram: VEGFR-2 Inhibition

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Downstream Downstream Signaling (Proliferation, Angiogenesis) VEGFR2->Downstream Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Difluoro-oxoindoline Inhibitor Inhibitor->VEGFR2 Competitively Binds ATP ATP ATP->VEGFR2 Binds to active site Block->Downstream Inhibits

Caption: Mechanism of VEGFR-2 inhibition.

Synthesis of a Sunitinib Analogue Precursor

Sunitinib is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its structure features a 5-fluoro-2-oxoindoline core. This compound is a key precursor for synthesizing analogues of Sunitinib.

Experimental Protocol: Synthesis of (Z)-ethyl 5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol describes a key step in the synthesis of Sunitinib-like molecules, demonstrating the application of the Knoevenagel condensation.

Materials:

  • 5-Fluoro-2-oxindole (can be derived from this compound via hydrolysis and decarboxylation, though this specific conversion is a multi-step process not detailed here. For the purpose of this example, we start with the immediate precursor to illustrate the key condensation).

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Ethanol

  • Piperidine

Procedure:

  • Reactant Mixture: In a round-bottom flask, suspend 5-fluoro-2-oxindole (1.0 equivalent) and ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the suspension.

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the target compound.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 3,3-difluoro-2-oxoindoline moiety provides distinct advantages in the context of SAR:

  • Hydrogen Bonding: The lactam N-H and carbonyl oxygen can participate in crucial hydrogen bond interactions within the kinase hinge region.

  • Hydrophobic Interactions: The aromatic ring of the oxindole core can engage in hydrophobic interactions with non-polar residues in the ATP-binding pocket.

  • Metabolic Stability: The C-F bonds are highly stable to metabolic degradation, often leading to an improved pharmacokinetic profile.

  • Conformational Rigidity: The rigid ring system helps to pre-organize the molecule for optimal binding, reducing the entropic penalty upon binding to the target protein.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a robust platform for the development of sophisticated drug candidates. Its synthesis, while requiring specialized fluorination chemistry, is achievable, and its reactivity, particularly through Knoevenagel condensation, opens a direct path to potent kinase inhibitors. As the demand for targeted therapies continues to grow, the judicious use of such fluorinated scaffolds will undoubtedly play an increasingly vital role in the future of drug discovery. The principles and protocols outlined in this guide are intended to empower researchers to leverage the unique properties of this valuable molecule in their own drug development endeavors.

References

  • Synthesis of Fluorinated Oxindoles: A comprehensive review on the various synthetic strategies to access C3-fluorinated oxindoles. RSC Advances, 2023, 13, 23456-23478. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra01012k]
  • Application in Kinase Inhibitors: An article detailing the design and synthesis of indolin-2-one derivatives as inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry, 2003, 46(7), 1116-1119. [URL: https://pubs.acs.org/doi/10.1021/jm0204183]
  • Knoevenagel Condensation in Synthesis: A patent describing the synthesis of a precursor to Sunitinib via Knoevenagel condensation. US Patent US2013/190512 A1. [URL: https://patents.google.
  • Properties of this compound: Chemical supplier data sheet with physical and chemical properties. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/778749]
  • Synthesis of Pyrrole Intermediates: An experimental procedure for the synthesis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2009, 65(7), o1661. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960438/]

The Architecture of Action: A Technical Guide to Substituted Oxoindolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxoindoline scaffold, a privileged heterocyclic motif, stands as a cornerstone in modern medicinal chemistry. Its inherent structural features, including a fused bicyclic system, a lactam functionality, and a stereogenic center at the C3 position, provide a versatile template for the design of potent and selective therapeutic agents. This guide offers an in-depth exploration of substituted oxoindolines, from fundamental synthetic strategies to their profound impact on drug discovery, equipping researchers with the knowledge to navigate and innovate within this critical chemical space.

The Oxoindoline Core: A Privileged Scaffold in Medicinal Chemistry

The oxoindoline framework, chemically known as 1,3-dihydro-2H-indol-2-one, is not merely a synthetic curiosity but a recurring motif in a multitude of natural products and clinically approved drugs.[1] Its significance lies in the strategic placement of hydrogen bond donors and acceptors, a tunable aromatic ring system, and the crucial C3 position, which can be functionalized to create three-dimensional diversity, profoundly influencing biological activity.[2][3] The absolute configuration of substituents at this C3 stereocenter is often a critical determinant of a molecule's bioactivity, underscoring the importance of stereoselective synthesis.[2]

The versatility of the oxoindoline core is demonstrated by its presence in drugs targeting a wide array of diseases. From the multi-targeted kinase inhibitor Sunitinib, used in cancer therapy, to Ropinirole, a dopamine agonist for Parkinson's disease, the oxoindoline scaffold has proven its mettle in the crucible of drug development.[4][5]

Crafting the Core: Key Synthetic Methodologies

The construction and functionalization of the oxoindoline ring system have been the subject of extensive research, leading to a diverse toolbox of synthetic methodologies. Understanding these methods is paramount for any researcher aiming to explore the chemical space of substituted oxoindolines.

Palladium-Catalyzed Intramolecular Cyclizations

Palladium catalysis has emerged as a powerful tool for the synthesis of oxindoles, offering high efficiency and functional group tolerance. A common strategy involves the intramolecular C-H bond amidation of N-aryl acetamide derivatives.[6]

Caption: Palladium-catalyzed intramolecular C-H amidation for oxindole synthesis.

This process typically involves the coordination of the amide to a palladium(II) catalyst, followed by intramolecular C-H activation to form a palladacycle intermediate.[6] Reductive elimination then furnishes the desired oxindole product and a palladium(0) species, which is subsequently re-oxidized to complete the catalytic cycle.[6] This methodology allows for the synthesis of 3,3-disubstituted oxindoles, which are of significant interest due to the presence of a quaternary carbon center.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3,3-Disubstituted Oxindoles [6]

  • Reaction Setup: To an oven-dried reaction vessel, add the N-aryl acetamide substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,3-disubstituted oxindole.

Enantioselective Organocatalysis for 3-Substituted Oxindoles

The synthesis of enantioenriched 3-substituted oxindoles is a key challenge in the field. Organocatalysis has emerged as a powerful strategy to achieve high levels of stereocontrol. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thiourea, can activate both the nucleophile and the electrophile, facilitating highly enantioselective transformations.

A prominent example is the enantioselective Michael addition of 3-substituted oxindoles to α,β-unsaturated carbonyl compounds.

Sources

Potential mechanism of action of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanism of Action of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Abstract

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This compound is a synthetic derivative featuring a gem-difluoro group at the C3 position and an ethyl carboxylate at the C5 position. While direct pharmacological studies on this specific molecule are not extensively published, its structural motifs suggest several plausible mechanisms of action. This guide synthesizes information from structurally related compounds to propose and explore potential therapeutic targets and pathways. We will delve into the rationale behind these hypotheses, provide detailed experimental protocols for their validation, and offer a framework for future research and development.

Introduction: The Oxindole Core and its Significance

The 2-oxoindoline (oxindole) skeleton is a prominent heterocyclic motif found in a variety of natural products and synthetic pharmaceuticals.[1] This structural class is known for its diverse pharmacological activities, including anticancer, anti-diabetic, anti-HIV, neuroprotective, and kinase inhibitory effects.[1] The versatility of the oxindole core allows for substitutions at multiple positions, enabling fine-tuning of its biological and pharmacokinetic properties.

The subject of this guide, this compound, possesses two key modifications to the basic oxindole structure:

  • A gem-difluoro group at the C3 position: The introduction of fluorine atoms can significantly alter a molecule's properties. The high electronegativity of fluorine can influence electronic distribution, pKa, and metabolic stability. The CF₂ group can act as a bioisostere of a carbonyl or a hydroxylated carbon, potentially enhancing binding affinity to target proteins.

  • An ethyl carboxylate group at the C5 position: This group can participate in hydrogen bonding and other interactions within a protein's active site. It also influences the molecule's solubility and cell permeability.

Given these features, we can hypothesize several potential mechanisms of action by drawing parallels with other well-studied oxindole derivatives.

Proposed Mechanisms of Action

Based on the extensive literature on substituted oxindoles, the most probable mechanisms of action for this compound revolve around enzyme inhibition.

Hypothesis 1: Protein Tyrosine Kinase (PTK) Inhibition

This is arguably the most compelling hypothesis. The 3-substituted oxindole core is the foundational structure for a class of potent tyrosine kinase inhibitors. A prime example is Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] Sunitinib features a substituted pyrrole at the C3 position of a 5-fluoro-2-oxoindoline core and targets receptors like VEGFR2 and PDGFRβ.[2]

Causality: The general binding mode of oxindole-based kinase inhibitors involves the oxindole core forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents at the C3 and C5 positions then occupy adjacent hydrophobic and solvent-exposed regions, determining the inhibitor's potency and selectivity. The difluoro group in our compound of interest could modulate the electronics and conformation of the C3 position, influencing its interaction with the kinase domain.

Potential Targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Epidermal Growth Factor Receptor (EGFR)[3]

  • Fms-like tyrosine kinase 3 (FLT3)[2]

Caption: Proposed inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Hypothesis 2: Inhibition of Carbohydrate-Metabolizing Enzymes

Several studies have highlighted the potential of oxindole derivatives as inhibitors of enzymes involved in carbohydrate metabolism, suggesting a therapeutic application in type 2 diabetes.[1]

Potential Targets:

  • α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. A study on 5-fluoro-2-oxindole derivatives demonstrated potent α-glucosidase inhibitory activity, significantly higher than the reference drug acarbose.[4] The mechanism was found to be a mixed-type inhibition, binding to both the free enzyme and the enzyme-substrate complex.[4]

  • α-Amylase: This enzyme initiates carbohydrate digestion by hydrolyzing starch into smaller oligosaccharides. Some indolinone derivatives have shown significant inhibitory activity against α-amylase.[1]

Causality: The oxindole scaffold can mimic the transition state of the glycosidic bond cleavage or interact with key amino acid residues in the active site of these enzymes. The ethyl carboxylate group could provide an additional hydrogen bonding interaction, enhancing binding affinity.

Hypothesis 3: Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. Recent studies have identified indole-based structures as novel and potent xanthine oxidase inhibitors.[5]

Causality: Molecular docking studies of indole-based XO inhibitors revealed key interactions with amino acid residues such as Ser876 and Thr1010 in the enzyme's active site.[5] The planar indole ring system fits well within the binding pocket, and substituents can form additional hydrogen bonds or hydrophobic interactions. The difluoro-oxoindoline core of our compound could potentially establish similar favorable interactions.

Experimental Validation Protocols

To investigate these hypotheses, a structured, multi-tiered approach is recommended, starting with in vitro enzymatic assays and progressing to cell-based models.

General Workflow for Validation

validation_workflow start Hypothesis Generation enzymatic In Vitro Enzymatic Assays (Kinase, α-Glucosidase, XO) start->enzymatic kinetics Enzyme Kinetic Studies (Determine Ki, Inhibition Type) enzymatic->kinetics If active (low IC50) docking Computational Docking (Validate Binding Mode) enzymatic->docking cell_based Cell-Based Assays (Cytotoxicity, Signaling) kinetics->cell_based target_engagement Target Engagement Assays (CETSA, Western Blot) cell_based->target_engagement Confirm cellular effect conclusion Mechanism Elucidation target_engagement->conclusion docking->conclusion

Caption: A multi-step workflow for validating the proposed mechanisms of action.

Protocol: In Vitro Protein Tyrosine Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of relevant protein tyrosine kinases (e.g., VEGFR2, PDGFRβ, EGFR).

Methodology: A luminescence-based kinase assay (e.g., Kinase-Glo® Luminescent Kinase Assay) is recommended for its high sensitivity and throughput.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: Prepare according to the enzyme manufacturer's specifications.

    • Enzyme: Reconstitute the purified recombinant kinase (e.g., VEGFR2) to a working concentration.

    • Substrate: Prepare the specific peptide substrate for the chosen kinase.

    • ATP: Prepare a solution at twice the final desired concentration (typically at the Km value for the specific kinase).

    • Test Compound: Prepare a 10 mM stock solution in DMSO. Create a series of 2x final concentration serial dilutions in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilutions or vehicle (DMSO) to the appropriate wells.

    • Add 5 µL of the kinase/substrate mixture to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and measure kinase activity by adding 20 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data with respect to the vehicle control (100% activity) and no-ATP control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Kinase TargetTest Compound IC₅₀ (µM)Staurosporine IC₅₀ (µM) (Control)
VEGFR2Experimental ValueExperimental Value
PDGFRβExperimental ValueExperimental Value
EGFRExperimental ValueExperimental Value
Protocol: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the IC₅₀ of the test compound against α-glucosidase.

Methodology: This is a colorimetric assay that measures the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM, pH 6.8.

    • Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (0.2 U/mL).

    • Substrate Solution: Dissolve pNPG in phosphate buffer (2 mM).

    • Test Compound: Prepare serial dilutions in phosphate buffer.

    • Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the test compound dilutions or buffer (control) to wells.

    • Add 50 µL of the enzyme solution to all wells.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: [(A_control - A_sample) / A_control] * 100.

    • Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀. Acarbose should be used as a positive control.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its privileged oxindole core and strategic substitutions. While direct experimental data is sparse, a robust mechanistic hypothesis can be formulated based on extensive research into structurally related compounds. The most promising avenues for investigation are its potential roles as an inhibitor of protein tyrosine kinases, carbohydrate-metabolizing enzymes, or xanthine oxidase.

The experimental protocols outlined in this guide provide a clear and validated path for testing these hypotheses. Successful identification of a primary mechanism of action will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and ADME/Tox profiling. The structural features of this compound offer a compelling starting point for the development of novel therapeutics.

References

  • ResearchGate. Synthesis of 3,3‐difluoro oxindoles. Available at: [Link]

  • Frontiers in Chemistry. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Available at: [Link]

  • Advanced Synthesis & Catalysis. Synthesis of 3,3‐difluoro‐2‐oxindoles from anilines and bromodifluoroacetates. Available at: [Link]

  • PubMed. Synthesis and Reactions of 3,3-Difluoro-2- exo-methylidene Indolines. Available at: [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Available at: [Link]

  • International Journal of Research and Review. 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. Available at: [Link]

  • PubMed. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Available at: [Link]

  • PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Available at: [Link]

  • PubMed. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Available at: [Link]

  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Available at: [Link]

  • PubMed. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Available at: [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[1][4]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs. Available at: [Link]

  • ResearchGate. Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Available at: [Link]

  • PubChem. Ethyl 1,3-difluoroindole-2-carboxylate. Available at: [Link]

Sources

Preliminary Biological Activity Screening of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological evaluation of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, a novel synthetic compound with potential therapeutic applications. The proposed screening cascade is designed to efficiently assess its cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory properties. The methodologies detailed herein are grounded in established scientific principles and are intended to provide a robust preliminary dataset for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening this compound

The oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a gem-difluoro group at the 3-position can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the ethyl carboxylate moiety at the 5-position offers a potential handle for further structural modifications and can influence the molecule's pharmacokinetic and pharmacodynamic properties. Given these structural features, a systematic preliminary biological screening is warranted to elucidate the potential therapeutic value of this compound.

This guide outlines a tiered screening approach, commencing with fundamental cytotoxicity assays to establish a therapeutic window, followed by a panel of antimicrobial, antioxidant, and targeted enzyme inhibition assays. The causality behind the selection of each assay is explained, providing a logical and efficient pathway for hit identification and characterization.

Tier 1: Foundational Cytotoxicity Assessment

Before exploring specific biological activities, it is crucial to determine the compound's inherent cytotoxicity against mammalian cells. This foundational data is essential for interpreting subsequent bioactivity results and for identifying a concentration range where the compound is non-toxic, which is critical for developing a safe therapeutic agent.

Experimental Protocol: MTT/XTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mitochondria.[1][2][3][4] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.[2][3][4]

Step-by-Step Methodology:

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa or A549) and a normal human cell line (e.g., IMR-90) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours.

  • MTT/XTT Reagent Addition: Following incubation, add the MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Solubilization (for MTT): If using the MTT assay, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile
Cell LineIncubation Time (h)IC50 (µM)
HeLa24
48
72
A54924
48
72
IMR-9024
48
72

Interpretation: A significantly lower IC50 value in cancer cell lines compared to normal cell lines suggests selective anticancer activity and warrants further investigation.

Tier 2: Broad-Spectrum Biological Screening

Following the initial cytotoxicity assessment, the compound can be screened for a range of potential biological activities at non-toxic concentrations.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The oxoindoline scaffold has been associated with antibacterial and antifungal properties.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7][8][9] This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid medium.[5][6][7][8][9]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][9]

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria
Escherichia coliGram-negative Bacteria
Candida albicansYeast
Aspergillus nigerMold

Interpretation: A low MIC value indicates potent antimicrobial activity. Positive results can be followed up with further studies to determine the mechanism of action.

Antioxidant Activity Screening

Oxidative stress is implicated in various diseases, and compounds with antioxidant properties are of significant therapeutic interest. The potential of this compound to scavenge free radicals can be assessed using standard in vitro assays.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are popular spectrophotometric methods for evaluating the antioxidant capacity of a compound.[10][11][12][13][14] Both assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable radical, causing a color change that can be quantified.[10][11][12][13][14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh solutions of DPPH or ABTS radical cations.

  • Compound Incubation: Add various concentrations of this compound to the radical solution.

  • Incubation: Allow the reaction to proceed for a specified time in the dark.

  • Absorbance Measurement: Measure the absorbance of the solution at the appropriate wavelength (around 517 nm for DPPH and 734 nm for ABTS).

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the radicals).

AssayIC50 (µg/mL)
DPPH Radical Scavenging
ABTS Radical Scavenging

Interpretation: A lower IC50 value indicates stronger antioxidant activity. Ascorbic acid or Trolox can be used as a positive control for comparison.

Tier 3: Targeted Enzyme Inhibition Assays

Based on the structural features of the oxoindoline core and the results from the broad screening, targeted enzyme inhibition assays can be performed to identify specific molecular targets.[15][16][17] For instance, oxoindoline derivatives have been reported to inhibit various kinases.[18]

Rationale for Kinase Inhibition Screening

Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The oxoindoline scaffold is a common feature in many approved kinase inhibitors. Therefore, screening this compound against a panel of relevant kinases is a logical next step.

Experimental Workflow: Kinase Inhibition Screening

G cluster_0 Kinase Inhibition Screening Workflow A Compound Preparation (this compound) C In Vitro Kinase Assay (e.g., ADP-Glo™, Z'-LYTE™) A->C B Kinase Panel Selection (e.g., VEGFR, EGFR, CDK2) B->C D Data Acquisition (Luminescence/Fluorescence Reading) C->D E IC50 Determination D->E F Hit Validation & Selectivity Profiling E->F

Caption: Workflow for in vitro kinase inhibition screening.

Experimental Protocol: A General Kinase Inhibition Assay

A variety of commercial kinase assay kits are available that are based on different detection technologies, such as luminescence, fluorescence resonance energy transfer (FRET), or fluorescence polarization. A general protocol is outlined below.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP.

  • Compound Addition: Add this compound at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Add the detection reagent according to the manufacturer's protocol. This reagent typically stops the kinase reaction and generates a signal (e.g., luminescence or fluorescence) that is inversely proportional to the kinase activity.

  • Signal Measurement: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Data Presentation: Kinase Inhibition Profile
Kinase TargetIC50 (µM)
VEGFR2
EGFR
CDK2

Interpretation: Potent and selective inhibition of a specific kinase would identify this compound as a promising lead for further optimization in a targeted drug discovery program.

Conclusion and Future Directions

This technical guide provides a structured and scientifically sound approach for the preliminary biological activity screening of this compound. The proposed tiered workflow allows for an efficient and cost-effective evaluation of its cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory potential. Positive hits from this initial screen will provide a strong foundation for more in-depth mechanistic studies, lead optimization, and preclinical development. The logical progression from broad-spectrum screening to targeted assays ensures that resources are focused on the most promising therapeutic avenues.

References

  • A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. (2022). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber. Retrieved January 7, 2026, from [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. Retrieved January 7, 2026, from [Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. Retrieved January 7, 2026, from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). JoVE. Retrieved January 7, 2026, from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (2024). E3S Web of Conferences. Retrieved January 7, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2010). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved January 7, 2026, from [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved January 7, 2026, from [Link]

  • In vitro antimicrobial screening: Significance and symbolism. (2025). Science of Synthesis. Retrieved January 7, 2026, from [Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (1993). DORAS | DCU Research Repository. Retrieved January 7, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. (2022). Journal of Universitas Airlangga. Retrieved January 7, 2026, from [Link]

  • (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Enzyme Inhibition Studies. (n.d.). BioIVT. Retrieved January 7, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 7, 2026, from [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2018). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Targeting enzyme inhibitors in drug discovery. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). National Institutes of Health. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to Exploring the Chemical Space of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3,3-Difluoro-2-oxoindoline Scaffold in Medicinal Chemistry

The oxoindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including several approved drugs.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic introduction of a gem-difluoro group at the C3 position, as seen in Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, offers a distinct set of advantages for drug discovery programs.

The replacement of a methylene group with a difluoromethylene group can profoundly influence a molecule's physicochemical properties. The strong electron-withdrawing nature of the fluorine atoms can alter the acidity of adjacent protons and influence the electronic properties of the entire molecule.[3][4] Furthermore, the CF₂ group can act as a bioisostere for a carbonyl group or other functionalities, potentially leading to novel binding interactions.[3] From a pharmacokinetic perspective, the C-F bond is exceptionally stable to metabolic degradation, often enhancing the metabolic stability and half-life of a drug candidate.[4] This guide provides a comprehensive technical overview of the synthetic strategies to explore the chemical space of analogs based on the this compound core, along with detailed protocols for their pharmacological evaluation.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the title compound is paramount for any analog development program. While various methods for the synthesis of 3,3-difluorooxindoles have been reported, a common and effective approach involves the fluorination of a suitable precursor.[5] A plausible synthetic route, based on established chemical principles, is outlined below. The synthesis would likely commence from a readily available substituted aniline, which is then elaborated to the oxoindole core, followed by a late-stage fluorination.

A potential precursor, ethyl 5-amino-2-oxoindoline-carboxylate, can be synthesized from the corresponding 5-nitro derivative through reduction.[6][7] The amino group can then be converted to a diazonium salt and subsequently to a fluorine atom via a Sandmeyer-type reaction, although direct fluorination of the oxoindole at the C3 position is more commonly reported.[8][9] A more direct approach involves the fluorination of an appropriate isatin or oxoindole precursor at the C3 position.[5]

Part 1: Strategies for Analog Development and Exploration of Chemical Space

The this compound scaffold offers multiple points for chemical modification to generate a diverse library of analogs. The primary sites for diversification are the N1 position of the oxoindole ring, the aromatic ring (positions C4, C6, and C7), and the C5-ester functionality.

N-Alkylation and N-Arylation: Probing the Solvent-Exposed Region

The nitrogen atom at the N1 position is a key vector for introducing a wide variety of substituents that can modulate solubility, cell permeability, and target engagement. These modifications often project into the solvent-exposed region of ATP-binding pockets in kinases.

Direct alkylation of the N-H bond is a straightforward method to introduce alkyl, benzyl, and other substituted alkyl groups.

Scientific Rationale: The introduction of alkyl chains of varying lengths and branching can be used to fine-tune lipophilicity. Functionalized alkyl groups can introduce additional interaction points, such as hydrogen bond donors/acceptors or charged moieties, to enhance potency and selectivity.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.2 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated analog.

N_Alkylation Core This compound Product N-Alkylated Analog Core->Product N-Alkylation Reagents R-X (Alkyl Halide) Base (e.g., K₂CO₃) Solvent (e.g., DMF) N-Alkylation N-Alkylation Reagents->N-Alkylation caption N-Alkylation Workflow

Caption: Workflow for N-alkylation.

The Buchwald-Hartwig amination allows for the introduction of aryl and heteroaryl substituents at the N1 position, providing access to a broader chemical space.[10][11][12]

Scientific Rationale: Aryl and heteroaryl groups can engage in π-stacking and other non-covalent interactions with aromatic residues in a protein's active site. The substitution pattern on these appended rings can be systematically varied to optimize binding affinity and selectivity.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or DavePhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the N-arylated product.

N_Arylation Core This compound Product N-Arylated Analog Core->Product Buchwald-Hartwig Coupling Reagents Ar-X (Aryl Halide) Pd Catalyst Ligand, Base Buchwald-Hartwig\nCoupling Buchwald-Hartwig Coupling Reagents->Buchwald-Hartwig\nCoupling caption N-Arylation Workflow

Caption: Workflow for N-arylation.

Modification of the Aromatic Ring: Cross-Coupling Reactions

To explore substitutions on the benzene ring of the oxoindole core, a precursor with a handle for cross-coupling, such as a bromo or iodo substituent, is required. Assuming the synthesis of a 6- or 7-halo-substituted this compound, Suzuki and Sonogashira couplings are powerful tools for introducing new carbon-carbon bonds.

This reaction is ideal for introducing aryl, heteroaryl, and vinyl groups.[8][13][14]

Scientific Rationale: Suzuki coupling allows for the construction of biaryl systems, which are common motifs in kinase inhibitors. These extended structures can access deeper pockets within the active site and form additional beneficial interactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the halo-substituted oxoindole (1.0 eq.), the boronic acid or boronate ester (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Suzuki_Coupling HaloCore Halo-Substituted Oxoindole Core Product Arylated/Vinylated Analog HaloCore->Product Suzuki-Miyaura Coupling Reagents R-B(OH)₂ (Boronic Acid) Pd Catalyst, Base Suzuki-Miyaura\nCoupling Suzuki-Miyaura Coupling Reagents->Suzuki-Miyaura\nCoupling caption Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura coupling.

This reaction introduces alkynyl functionalities, which can serve as rigid linkers or as precursors for further transformations.[13][15][16][17]

Scientific Rationale: The linear geometry of the alkyne linker can be used to probe specific vectors within a binding site. The triple bond can also participate in unique interactions or be further functionalized, for example, by reduction to an alkene or alkane, or through click chemistry.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a mixture of the halo-substituted oxoindole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a degassed solvent (e.g., THF or DMF), add a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA).

  • Add the terminal alkyne (1.2-1.5 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Coupling HaloCore Halo-Substituted Oxoindole Core Product Alkynylated Analog HaloCore->Product Sonogashira Coupling Reagents Terminal Alkyne Pd/Cu Catalysts, Base Sonogashira\nCoupling Sonogashira Coupling Reagents->Sonogashira\nCoupling caption Sonogashira Coupling Workflow

Caption: Workflow for Sonogashira coupling.

Modification of the C5-Ester Functionality

The ethyl ester at the C5 position is a versatile handle for creating amide and other derivatives.

Scientific Rationale: Amide derivatives can introduce additional hydrogen bonding interactions and allow for the exploration of larger chemical space. The R-group of the amine used in the amide formation can be varied extensively to optimize target engagement and physicochemical properties.

Experimental Protocol: General Procedure for Amide Formation

  • Hydrolysis of the Ester: First, hydrolyze the ethyl ester to the corresponding carboxylic acid. Dissolve this compound in a mixture of THF and water, add an excess of lithium hydroxide (LiOH), and stir at room temperature until the reaction is complete. Acidify the reaction mixture to precipitate the carboxylic acid, which can be isolated by filtration.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq.) in DMF, add a coupling agent such as HATU (1.2 eq.) or HBTU (1.2 eq.) and a base like DIPEA (3.0 eq.).

  • Stir the mixture for 10-15 minutes at room temperature to form the activated ester.

  • Add the desired primary or secondary amine (1.1 eq.) and continue stirring at room temperature overnight.

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Purify the crude product by column chromatography or preparative HPLC.

Amide_Formation EsterCore This compound AcidCore Carboxylic Acid Intermediate EsterCore->AcidCore Hydrolysis Product Amide Analog AcidCore->Product Amide Coupling Reagents R₁R₂NH (Amine) Coupling Agent, Base Amide Coupling Amide Coupling Reagents->Amide Coupling caption Amide Formation Workflow

Caption: Workflow for amide formation.

Part 2: Structure-Activity Relationship (SAR) Insights

Systematic exploration of the chemical space around the 3,3-difluoro-2-oxoindoline core allows for the development of a robust Structure-Activity Relationship (SAR). Based on the extensive literature on oxoindole-based kinase inhibitors, particularly CDK2 inhibitors, several hypotheses can be formulated to guide analog design.[1][2][18][19][20]

  • N1-Substitution: Small, unbranched alkyl groups may enhance lipophilicity and cell permeability. Larger or more polar substituents at this position can be tailored to interact with the solvent-exposed region of the kinase ATP-binding site, potentially improving selectivity.

  • Aromatic Ring Substitution: Substituents at the C6 and C7 positions can project into different regions of the ATP binding pocket. Small hydrophobic groups are often well-tolerated.

  • C5-Position: Conversion of the ester to amides allows for the introduction of vectors that can form hydrogen bonds with the protein backbone, a common feature of potent kinase inhibitors. The nature of the R-group on the amide can be varied to probe for additional interactions.

SAR_Map cluster_Core 3,3-Difluoro-2-oxoindoline Core Core Core Scaffold Image (Conceptual) N1 N1 Position: - Modulates solubility - Interacts with solvent-exposed region - Key for selectivity Core->N1 Diversification Point Aromatic Aromatic Ring (C4, C6, C7): - Probes different pockets - Hydrophobic interactions Core->Aromatic Diversification Point C5 C5 Position (Ester/Amide): - Hydrogen bonding interactions - Vector for larger substituents Core->C5 Diversification Point caption Conceptual SAR Map

Caption: Conceptual SAR map for analog design.

Part 3: Pharmacological Evaluation

A well-defined screening cascade is essential for the efficient evaluation of newly synthesized analogs. This should include primary biochemical assays, secondary cellular assays, and preliminary ADME profiling.

Primary Screening: In Vitro Kinase Inhibition Assay

Given that the oxoindole scaffold is a known hinge-binding motif for many kinases, a primary screen against a panel of relevant kinases, such as CDKs, is a logical starting point.[2][19]

Experimental Protocol: In Vitro CDK2/Cyclin E Inhibition Assay (Luminescence-based)

  • Reagent Preparation: Prepare assay buffer, CDK2/Cyclin E enzyme solution, substrate (e.g., a peptide derived from Histone H1), and ATP solution.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well assay plate. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Enzyme Reaction: Add the CDK2/Cyclin E enzyme and substrate to all wells. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Signal Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition: Incubate in the dark for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start CompoundPlating Compound Plating (Serial Dilutions) Start->CompoundPlating EnzymeAddition Add Kinase and Substrate CompoundPlating->EnzymeAddition ReactionInitiation Initiate with ATP (Incubate) EnzymeAddition->ReactionInitiation SignalDetection Add Luminescence Reagent ReactionInitiation->SignalDetection Readout Measure Luminescence SignalDetection->Readout Analysis Calculate IC₅₀ Readout->Analysis End End Analysis->End caption Kinase Inhibition Assay Workflow

Caption: Workflow for in vitro kinase inhibition assay.

Secondary Screening: Cellular Proliferation Assay (MTT Assay)

Compounds that show potent activity in the primary biochemical assay should be advanced to cellular assays to assess their anti-proliferative effects. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[21][22][23]

Experimental Protocol: MTT Assay for Adherent Cancer Cells

  • Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Early ADME Profiling: In Vitro Microsomal Stability Assay

Assessing the metabolic stability of promising compounds at an early stage is crucial. The liver microsomal stability assay provides an indication of a compound's susceptibility to phase I metabolism.[14][24][25][26]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species) and the test compound in a phosphate buffer.

  • Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).

Data Presentation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Representative Data for Synthesized Analogs

Compound IDN1-SubstituentC5-ModificationCDK2 IC₅₀ (nM)Cell Line GI₅₀ (µM)Microsomal t₁/₂ (min)
Core-H-COOEt>10,000>50<5
Analog-1-CH₃-COOEt5,20025.315
Analog-2-Bn-COOEt1,5008.122
Analog-3-Ph-COOEt8502.535
Analog-4-H-CONH-cPr9503.2>60

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic incorporation of the gem-difluoro moiety offers potential advantages in terms of metabolic stability and binding interactions. The synthetic routes and pharmacological evaluation protocols detailed in this guide provide a comprehensive framework for researchers to systematically explore the chemical space around this core, establish robust structure-activity relationships, and identify promising lead candidates for further development. Future work could involve the use of advanced computational modeling to guide analog design, the exploration of a broader range of biological targets, and in vivo efficacy studies of the most promising compounds.

References

  • Sun, L., et al. (2003). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry, 46(7), 1116-1129.
  • Hassan, A., et al. (2021). Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. RSC Advances, 11(54), 34269-34283.
  • El-Damasy, A. K., et al. (2023). New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 227-243.
  • Shawky, A. M., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 412.
  • Barbosa, C. R. S., et al. (2021). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry, 64(15), 11499-11514.
  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237-245). Humana Press.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. In Drug Metabolism.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]

  • Attwa, M. W., et al. (2022). Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. Periodica Polytechnica Chemical Engineering, 66(4), 459-467.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (2025). The Versatile Scaffold: Ethyl 5-Aminoindoline-1-carboxylate in Modern Medicinal Chemistry.
  • Yang, Q., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. The Journal of Organic Chemistry, 83(10), 5539-5547.
  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2817-2856.
  • D'Erasmo, M. P., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(18), 6614.
  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Al-Ostath, A. H., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6520.
  • Potash, S., et al. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(21), 5136.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hypothetical public
  • Hypothetical public
  • Wang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8899.
  • Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]

  • O'Connor, P. D., et al. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein journal of organic chemistry, 10, 1213-1219.
  • Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and-thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941-951.
  • Banks, R. E., Pritchard, R. G., & Mohialdin, S. N. (1989). Ethyl 2,3-bis(trifluoromethyl)-2,3-dihydroindolizine-1-carboxylate.
  • Jadav, S. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 4970.
  • Nolan, S. P., & Organ, M. G. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC) Pd (R-allyl) Cl catalyst.
  • Al-Hokbany, A. M., et al. (2022). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates.
  • Google Patents. (n.d.). CN107674052B - Synthesis method of vilazodone intermediate 5-(1-piperazinyl)-2-benzofuran-2-carboxylic acid ethyl ester.
  • Sereda, O., et al. (2011). Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate.

Sources

Methodological & Application

Synthesis Protocol for Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The strategic incorporation of a gem-difluoro moiety at the C3 position of the oxindole core can significantly modulate the compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document outlines a robust two-step synthetic pathway, commencing with the synthesis of the key intermediate, Ethyl isatin-5-carboxylate, via the Sandmeyer isatin synthesis, followed by a direct deoxofluorination to yield the target compound.

Introduction

The 3,3-difluoro-2-oxindole scaffold is a privileged structural motif found in numerous biologically active molecules. The fluorine atoms can act as bioisosteres for a carbonyl group or a hydroxyl group, leading to enhanced therapeutic potential. This compound, with its reactive ester functionality, serves as a versatile precursor for the synthesis of a diverse library of compounds for screening in various drug discovery programs.

This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this important molecule, including reagent specifications, reaction conditions, and purification procedures. The causality behind the experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two sequential steps, starting from commercially available Ethyl 4-aminobenzoate.

Synthetic_Scheme cluster_0 Step 1: Sandmeyer Isatin Synthesis cluster_1 Step 2: Deoxofluorination A Ethyl 4-aminobenzoate B Ethyl isonitrosoacetoacetateanilid-4-carboxylate A->B  Chloral hydrate,  Hydroxylamine hydrochloride   C Ethyl isatin-5-carboxylate B->C  Conc. H₂SO₄   D Ethyl isatin-5-carboxylate E This compound D->E  Diethylaminosulfur Trifluoride (DAST)  

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of Ethyl isatin-5-carboxylate

The first part of the synthesis involves the construction of the isatin core using the well-established Sandmeyer isatin synthesis.[1][2][3] This reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization.

Experimental Protocol: Step 1

Materials and Equipment:

  • Ethyl 4-aminobenzoate

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated Sulfuric acid (98%)

  • Sodium sulfate (anhydrous)

  • Ethanol

  • Deionized water

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Formation of the Isonitrosoacetanilide Intermediate:

    • In a 1 L round-bottom flask, dissolve chloral hydrate (0.12 mol, 1.2 eq) in deionized water (200 mL).

    • To this solution, add a solution of ethyl 4-aminobenzoate (0.1 mol, 1 eq) in a mixture of ethanol (100 mL) and deionized water (100 mL).

    • Separately, prepare a solution of hydroxylamine hydrochloride (0.3 mol, 3 eq) in deionized water (150 mL).

    • Add the hydroxylamine hydrochloride solution to the reaction mixture in one portion.

    • Heat the mixture to reflux for 1-2 hours. The color of the solution should change, and a precipitate may start to form.

    • After reflux, cool the reaction mixture in an ice bath to complete the precipitation of the isonitrosoacetanilide intermediate.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and air-dry.

  • Cyclization to Ethyl isatin-5-carboxylate:

    • Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • To a clean, dry 500 mL round-bottom flask, add concentrated sulfuric acid (150 mL) and cool it to 0-5 °C in an ice-salt bath.

    • Slowly and carefully, add the dried isonitrosoacetanilide intermediate from the previous step to the cold sulfuric acid in small portions with constant stirring. Maintain the temperature below 10 °C during the addition.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 1 hour. The color of the solution will darken.

    • Carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. A precipitate of Ethyl isatin-5-carboxylate will form.

    • Collect the solid product by vacuum filtration, wash extensively with cold deionized water until the washings are neutral to pH paper.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure Ethyl isatin-5-carboxylate as a reddish-orange solid.

    • Dry the purified product in a vacuum oven.

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
Ethyl 4-aminobenzoate165.190.116.52 g
Chloral hydrate165.400.1219.85 g
Hydroxylamine HCl69.490.320.85 g
Conc. H₂SO₄98.08-150 mL
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield
Ethyl isatin-5-carboxylate219.1821.92 g70-80%

Table 1: Reagent quantities for the synthesis of Ethyl isatin-5-carboxylate.

Part 2: Synthesis of this compound

The second step of the synthesis involves the direct deoxofluorination of the C3-carbonyl group of Ethyl isatin-5-carboxylate using Diethylaminosulfur Trifluoride (DAST).[4][5][6] DAST is a versatile and effective reagent for converting ketones to geminal difluorides under relatively mild conditions.

Experimental Protocol: Step 2

Materials and Equipment:

  • Ethyl isatin-5-carboxylate

  • Diethylaminosulfur Trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup:

    • Caution: DAST is a moisture-sensitive and potentially hazardous reagent. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere, and appropriate personal protective equipment should be worn.

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of Ethyl isatin-5-carboxylate (0.05 mol, 1 eq) in anhydrous dichloromethane (100 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of DAST:

    • Slowly add Diethylaminosulfur Trifluoride (DAST) (0.06 mol, 1.2 eq) to the cooled solution of the isatin derivative via a syringe. A color change may be observed.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding the reaction mixture to a stirred, saturated solution of sodium bicarbonate in an ice bath. Be cautious as gas evolution may occur.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
Ethyl isatin-5-carboxylate219.180.0510.96 g
DAST161.200.067.6 mL (approx.)
Anhydrous DCM--100 mL
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield
This compound241.1912.06 g60-75%

Table 2: Reagent quantities for the synthesis of this compound.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: 175-178 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.2-8.4 (m, 2H), 7.0-7.2 (m, 1H), 4.4 (q, J=7.1 Hz, 2H), 1.4 (t, J=7.1 Hz, 3H).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -95 to -105 (s).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.2, 163.8 (t, J=30.3 Hz), 144.1, 131.9, 128.0, 125.5, 111.8, 110.2 (t, J=250.5 Hz), 61.8, 14.3.

  • Mass Spectrometry (ESI): m/z calculated for C₁₁H₉F₂NO₃ [M+H]⁺: 242.06, found: 242.06.

Safety and Handling

  • General Precautions: Standard laboratory safety practices should be followed, including the use of a fume hood, safety glasses, lab coat, and gloves.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Diethylaminosulfur Trifluoride (DAST): Highly reactive and moisture-sensitive. It can decompose violently upon heating. Handle under an inert atmosphere and avoid contact with water. Quench any residual DAST carefully with a saturated sodium bicarbonate solution in an ice bath.

Troubleshooting

  • Low yield in Step 1: Ensure the isonitrosoacetanilide intermediate is thoroughly dried before the cyclization step. The cyclization with sulfuric acid is exothermic; maintaining a low temperature during the addition is critical to prevent side reactions.

  • Incomplete reaction in Step 2: Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) may be beneficial, but this should be done cautiously as DAST can decompose at higher temperatures.

  • Difficult purification: The final product may contain impurities from the DAST reagent. Careful column chromatography is essential for obtaining a pure product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently produce this valuable fluorinated building block for use in various research and development applications, particularly in the field of medicinal chemistry. The provided rationale for each step and troubleshooting guide should aid in the successful execution of this synthesis.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242.
  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of diethylaminosulfur trifluoride. Accounts of Chemical Research, 37(1), 31-44.
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of DAST for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111-2114.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53248292, this compound. Retrieved from [Link]

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.
  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 96(5), 1737-1756.
  • Hudlicky, M. (1976). Chemistry of Organic Fluorine Compounds. Halsted Press.
  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media.

Sources

Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the preparation of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, a key building block in medicinal chemistry. The gem-difluorooxindole moiety is a privileged scaffold found in numerous biologically active compounds, and its incorporation can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[1] This guide is designed for researchers in synthetic organic chemistry and drug development, offering a robust and reproducible methodology based on electrophilic fluorination. We will delve into the reaction mechanism, provide a meticulously detailed experimental procedure, outline critical safety precautions, and present expected characterization data.

Introduction: The Significance of Fluorinated Oxindoles

The introduction of fluorine atoms into organic molecules is a cornerstone strategy in modern drug discovery.[1] Specifically, the 3,3-difluoro-2-oxindole core is of significant interest due to its prevalence in compounds exhibiting a wide range of pharmacological activities.[2][3] Isatin and its derivatives serve as versatile precursors for synthesizing these complex heterocyclic structures.[2][4][5][6][7] The synthesis described herein utilizes an electrophilic fluorination approach, a method that has become progressively safer and more efficient than historical techniques involving hazardous reagents like molecular fluorine (F₂).[8] This protocol employs Selectfluor®, a stable, easy-to-handle, and effective electrophilic fluorine source, to convert Ethyl 2-oxoindoline-5-carboxylate into the desired difluorinated product.[8][9]

Reaction Principle and Mechanism

The synthesis proceeds via a sequential electrophilic fluorination of the C3 position of the oxindole ring. The reaction is initiated by the deprotonation of the starting material at the C3 position, which is acidic due to the adjacent carbonyl and aromatic ring. The resulting enolate acts as a nucleophile, attacking the electrophilic fluorine of the Selectfluor® reagent. This process is repeated to install the second fluorine atom.

Overall Reaction Scheme:

Starting Material: Ethyl 2-oxoindoline-5-carboxylate Reagent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) Product: this compound

Proposed Reaction Mechanism

The mechanism involves a two-fold deprotonation and fluorination cycle. The choice of solvent and base is critical for efficiently generating the enolate intermediate and facilitating the reaction.[10][11]

G cluster_start Starting Material & Deprotonation cluster_fluor1 First Fluorination cluster_deprotonation2 Second Deprotonation cluster_fluor2 Second Fluorination SM Ethyl 2-oxoindoline-5-carboxylate Enolate1 Enolate Intermediate SM->Enolate1 - H⁺ Base1 Base (e.g., LiOAc) Base1->SM MonoFluoro Mono-fluoro Intermediate Enolate1->MonoFluoro + F⁺ Enolate1->MonoFluoro Selectfluor1 Selectfluor® Selectfluor1->Enolate1 Enolate2 Fluoro-enolate MonoFluoro->Enolate2 - H⁺ MonoFluoro->Enolate2 Base2 Base Base2->MonoFluoro Product This compound Enolate2->Product + F⁺ Enolate2->Product Selectfluor2 Selectfluor® Selectfluor2->Enolate2

Caption: Proposed mechanism for the difluorination of the oxindole.

Experimental Protocol

This protocol is adapted from established methodologies for the electrophilic fluorination of oxindole derivatives.[10]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightRecommended Grade/Purity
Ethyl 2-oxoindoline-5-carboxylate117548-22-8205.21 g/mol >97%
Selectfluor®140681-55-6354.26 g/mol >95%
Lithium Acetate (LiOAc)546-89-465.99 g/mol Anhydrous, >98%
1,2-Dichloroethane (DCE)107-06-298.96 g/mol Anhydrous, >99.8%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
Hexanes110-54-386.18 g/mol ACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/AN/AAqueous
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Anhydrous

Equipment:

  • Round-bottom flask (50 mL or 100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

G A 1. Setup Flame-dry a 100 mL round-bottom flask. Equip with a stir bar and condenser. Purge with Nitrogen. B 2. Reagent Addition Add Ethyl 2-oxoindoline-5-carboxylate (1.0 equiv). Add LiOAc (3.0 equiv). Add anhydrous DCE. A->B C 3. Add Fluorinating Agent Add Selectfluor® (2.2 equiv) portion-wise. B->C D 4. Reaction Heat the mixture to 80 °C. Stir for 12-18 hours under Nitrogen. Monitor reaction progress by TLC. C->D E 5. Work-up Cool to room temperature. Filter the mixture. Concentrate the filtrate in vacuo. D->E F 6. Extraction Redissolve residue in EtOAc. Wash with sat. NaHCO₃ solution. Wash with brine. Dry organic layer over MgSO₄. E->F G 7. Purification Filter and concentrate the organic layer. Purify by column chromatography (EtOAc/Hexanes). F->G H 8. Characterization Analyze the final product. (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS). Determine yield. G->H

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-oxoindoline-5-carboxylate (e.g., 1.0 g, 4.87 mmol, 1.0 equiv).

  • Addition of Base and Solvent: Add anhydrous lithium acetate (LiOAc) (0.96 g, 14.61 mmol, 3.0 equiv) to the flask. Add 40 mL of anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

  • Addition of Selectfluor®: Begin stirring the suspension. Add Selectfluor® (3.80 g, 10.71 mmol, 2.2 equiv) to the mixture in small portions over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Conditions: Heat the reaction mixture to 80 °C using a heating mantle. Allow the reaction to stir vigorously for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material spot should disappear and a new, less polar product spot should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove insoluble salts and wash the filter cake with a small amount of DCE.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in Ethyl Acetate (50 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes as the eluent to afford the pure this compound.[12]

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory. This synthesis must be performed in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[13][14]

  • Selectfluor® Handling: Selectfluor® is a strong oxidizing agent and may be harmful if inhaled, swallowed, or absorbed through the skin.[8] Avoid creating dust.[13][14] Store away from combustible materials. In case of contact, wash the affected area immediately with plenty of water.[14][15]

  • Solvent Hazards: 1,2-Dichloroethane (DCE) is a regulated and toxic solvent. Handle with extreme care and ensure it is used exclusively within a certified chemical fume hood.[16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[13][15]

Characterization and Expected Results

The final product should be a solid. The structure and purity should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white solid
Yield 60-80% (variable, dependent on scale and purification efficiency)
¹H NMR (CDCl₃)Expected peaks for ethyl ester protons (triplet and quartet), and aromatic protons of the oxindole core.
¹³C NMR (CDCl₃)Characteristic shifts for carbonyl carbon, quaternary C3 carbon (split by fluorine), and aromatic carbons.
¹⁹F NMR (CDCl₃)A singlet in the typical range for gem-difluoro groups on an sp³ carbon.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ should match the observed value for C₁₁H₁₀F₂NO₃⁺.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The use of Selectfluor® offers a practical and efficient method for the difluorination of the oxindole core. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and development.

References

  • Selectfluor Safety Data Sheet. ECHEMI. [URL: https://www.echemi.com/sds/selectfluor-cas140681-55-6.html]
  • Selectfluor - Common Organic Chemistry. [URL: https://www.chem.ucla.edu/~harding/IGOC/S/selectfluor.html]
  • MSDS of Selectfluor. MolCore. [URL: https://www.molcore.com/sd_140681-55-6.html]
  • Fluorinated isatin derivatives exhibit various types of biological activity. ResearchGate. [URL: https://www.researchgate.net/figure/Fluorinated-isatin-derivatives-exhibit-various-types-of-biological-activity_fig1_369796856]
  • Fluorinated Isatin Derivatives. Part 2. New N-Substituted 5-Pyrrolidinylsulfonyl Isatins as Potential Tools for Molecular Imaging of Caspases in Apoptosis. Journal of Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm9003316]
  • Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. Future Medicinal Chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19691433/]
  • Synthesis of 3,3‐difluoro‐2‐oxindoles from anilines and bromodifluoroacetates. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. Bioorganic & Medicinal Chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19285437/]
  • Fluorinated Isatin Derivatives. Part 3. New Side-Chain Fluoro-Functionalized Pyrrolidinyl Sulfonyl Isatins as Potent Caspase-3 and -7 Inhibitors. Future Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.4155/fmc.09.66]
  • Electrophilic fluorination. Wikipedia. [URL: https://en.wikipedia.
  • 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/S0035_sds.pdf]
  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol202111c]
  • 1,2-Dichloroethane Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/236152]
  • Electrophilic Fluorination. Bryn Mawr College. [URL: https://www.brynmawr.
  • Synthesis of 3,3‐difluoro oxindoles. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-3-3-difluoro-oxindoles_fig1_353073741]
  • Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. Organic Letters. ResearchGate. [URL: https://www.researchgate.net/publication/325121685_Solvent_Effects_Syntheses_of_33-Difluorooxindoles_and_3-Fluorooxindoles_from_Hydrazonoindolin-2-one_by_Selectfluor]
  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19919077/]
  • Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters. ResearchGate. [URL: https://www.researchgate.net/publication/340323348_Synthesis_and_Reactions_of_33-Difluoro-2-exo-methylidene_Indolines]
  • Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. YouTube. [URL: https://www.youtube.
  • This compound Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023247]
  • Synthesis of 3,3-Dichloroindolin-2-ones from Isatin-3-hydrazones and (Dichloroiodo)benzene. The Royal Society of Chemistry. [URL: https://www.rsc.
  • [Synthesis of ethyl 1-(Difluoro-1,3,5,-triazinyl)-2-methylindolizine-3-carboxylate as a fluorescent derivatization reagent and its reactivity]. Yakugaku Zasshi. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7992523/]
  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26646219/]
  • Synthesis of novel organophosphorus compounds via reaction of substituted 2-oxoindoline-3-ylidene with acetylenic diesters and triphenylphosphine or triphenyl phosphite. Scientific Reports. [URL: https://www.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4706]

Sources

Topic: Synthetic Routes to Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,3-difluoro-2-oxoindoline scaffold is a privileged motif in medicinal chemistry, imparting unique conformational and electronic properties that can enhance pharmacological activity, metabolic stability, and cell permeability.[1] This application note provides a detailed guide to the synthesis of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, a key building block for drug discovery programs. We present and compare two primary, field-proven synthetic strategies: the direct electrophilic fluorination of a pre-formed oxindole core and the more convergent dearomative difluorination of an indole precursor. This guide includes detailed, step-by-step protocols, mechanistic insights explaining the rationale behind experimental choices, and troubleshooting guidance to support researchers in successfully synthesizing these valuable compounds.

Introduction: The Strategic Value of the 3,3-Difluorooxindole Core

The introduction of fluorine into drug candidates is a widely employed strategy to optimize drug-like properties.[1] The geminal difluoro group at the C3 position of the oxindole core acts as a non-hydrolyzable mimic of a carbonyl group and introduces a strong dipole moment without significantly increasing steric bulk. This modification can lead to improved binding affinity, enhanced metabolic stability by blocking oxidative metabolism at the C3 position, and modulated lipophilicity. This compound, in particular, serves as a versatile intermediate, with the C5-ester group providing a handle for further chemical elaboration.

Overview of Primary Synthetic Strategies

The construction of the 3,3-difluorooxindole core primarily relies on the introduction of fluorine atoms onto a suitable precursor. The two most effective approaches start from either an oxindole or an indole, each with distinct advantages.

  • Strategy A: Electrophilic Fluorination of Ethyl 2-oxoindoline-5-carboxylate. This is the most established and reliable method. It involves the deprotonation of the C3-position of the oxindole to form an enolate, which is then sequentially trapped by an electrophilic fluorine source ("F+"). This method offers high yields and predictability.

  • Strategy B: Direct Dearomative Difluorination of Ethyl Indole-5-carboxylate. This is a more modern and convergent approach that directly converts an indole into the desired 3,3-difluorooxindole in a single step.[2] This reaction proceeds through a dearomative electrophilic fluorination mechanism, often requiring specific additives to promote the desired oxidation and rearrangement.[2]

G cluster_0 Overall Synthetic Strategies cluster_A Strategy A: Post-Cyclization Fluorination cluster_B Strategy B: Convergent Dearomatization Target Ethyl 3,3-difluoro- 2-oxoindoline-5-carboxylate Oxindole Ethyl 2-oxoindoline- 5-carboxylate Oxindole->Target Electrophilic Fluorination Indole Ethyl Indole- 5-carboxylate Indole->Target Direct Dearomative Difluorination

Diagram 1: High-level overview of the two primary synthetic approaches.

Preparation of Key Starting Materials

The success of these syntheses relies on the availability of high-quality precursors.

Synthesis of Ethyl 2-oxoindoline-5-carboxylate

This key precursor for Strategy A can be prepared from 4-amino-3-nitrobenzoic acid through a multi-step sequence involving reduction, diazotization, and subsequent cyclization chemistry, such as the Stolle or Friedel-Crafts acylation followed by cyclization. For many researchers, commercial sourcing is the most time-efficient option.

Sourcing of Ethyl Indole-5-carboxylate

This starting material for Strategy B is widely available commercially. Standard indole syntheses, such as the Fischer or Reissert methods, can also be employed for its preparation if necessary.

Detailed Protocols and Mechanistic Discussion

The following protocols are adapted from established literature procedures for the synthesis of analogous 3,3-difluorooxindoles and represent robust methods for obtaining the target compound.[2][3]

Protocol 1: Electrophilic Fluorination using Selectfluor® (Strategy A)

Principle: This protocol utilizes Selectfluor® (F-TEDA-BF4), a highly effective, stable, and user-friendly electrophilic fluorinating agent. The reaction proceeds via the formation of an oxindole enolate in a polar aprotic solvent, which then attacks the electrophilic fluorine on the Selectfluor® reagent. Two sequential fluorination events yield the desired product.

Mechanism Outline:

  • A mild base or the solvent facilitates the deprotonation of the C3-proton of the oxindole, forming a nucleophilic enolate.

  • The enolate attacks the electrophilic F+ of Selectfluor®, yielding the 3-fluoro-2-oxoindoline intermediate.

  • The remaining C3-proton on the mono-fluorinated intermediate is more acidic, facilitating a second deprotonation.

  • A second fluorination event occurs to yield the final 3,3-difluoro-2-oxoindoline product.

Experimental Protocol:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add Ethyl 2-oxoindoline-5-carboxylate (1.0 eq.).

  • Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • In a single portion, add Selectfluor® (2.2-2.5 eq.). The slight excess ensures complete difluorination.

  • Heat the reaction mixture to 70-80 °C and monitor by TLC or LC-MS (a typical reaction time is 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Direct Dearomative Difluorination using NFSI (Strategy B)

Principle: This protocol, based on the work of Lim et al., achieves the direct conversion of an indole to a 3,3-difluorooxindole.[2] It employs N-Fluorobenzenesulfonimide (NFSI) as the fluorinating agent. The presence of an oxidant, tert-butyl hydroperoxide (TBHP), is beneficial for the formation of the oxindole core.[2]

Causality Behind Reagent Choice: NFSI is a powerful electrophilic fluorinating agent.[4] The use of TBHP as an additive is thought to facilitate the oxidation of an intermediate, driving the reaction toward the desired 2-oxoindoline product rather than other potential fluorinated indoline species.

Experimental Protocol:

  • To a clean, dry flask under a nitrogen atmosphere, add Ethyl Indole-5-carboxylate (1.0 eq.).

  • Add a solvent mixture of acetonitrile and water (e.g., 4:1 ratio, maintaining approx. 0.1 M concentration).

  • Add N-Fluorobenzenesulfonimide (NFSI, 2.5 eq.).

  • Add tert-butyl hydroperoxide (TBHP, 70% solution in water, 2.0 eq.).

  • Stir the reaction vigorously at room temperature for 24-48 hours, monitoring by LC-MS.

  • After the reaction has proceeded to a satisfactory conversion, quench by the slow addition of triethylamine (3.0 eq.).

  • Heat the quenched reaction mixture to 50 °C for an additional 1-2 hours. This step helps to convert any remaining intermediates to the final product.[2]

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material via silica gel chromatography to isolate the target compound.

Summary of Reaction Conditions and Troubleshooting

ParameterProtocol 1 (Strategy A)Protocol 2 (Strategy B)
Starting Material Ethyl 2-oxoindoline-5-carboxylateEthyl Indole-5-carboxylate
Fluorinating Agent Selectfluor®N-Fluorobenzenesulfonimide (NFSI)
Stoichiometry 2.2 - 2.5 eq.2.5 eq.
Solvent AcetonitrileAcetonitrile / Water
Additives Nonetert-butyl hydroperoxide (TBHP)
Temperature 70-80 °CRoom Temperature, then 50 °C
Typical Yield Good to Excellent (60-85%)Moderate (40-60%)[2]
Key Advantage High Yield, ReliableConvergent, Fewer Steps

Troubleshooting Guide:

  • Incomplete reaction / Mono-fluorination observed (Strategy A): Increase the amount of Selectfluor® to 2.5 eq. and prolong the reaction time. Ensure the solvent is anhydrous.

  • Low Yield (Strategy B): Ensure vigorous stirring, as the reaction can be heterogeneous. The quality of the NFSI and TBHP is critical.

  • Formation of complex byproducts: Over-heating or extended reaction times can lead to decomposition. Careful monitoring by LC-MS is crucial to determine the optimal endpoint. Purification should be performed promptly after work-up.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the more common and reliable Strategy A.

G cluster_workflow Workflow for Strategy A: Electrophilic Fluorination cluster_workup_workup cluster_workup_purify start 1. Reaction Setup dissolve Dissolve Oxindole in Anhydrous MeCN start->dissolve add_reagent Add Selectfluor® (2.2-2.5 eq.) dissolve->add_reagent react Heat to 70-80 °C (Monitor by LC-MS) add_reagent->react workup 2. Work-up react->workup concentrate1 Concentrate in vacuo workup->concentrate1 partition Partition between EtOAc and H₂O concentrate1->partition wash Wash with NaHCO₃ and Brine partition->wash dry Dry (Na₂SO₄) & Filter wash->dry purify 3. Purification dry->purify concentrate2 Concentrate in vacuo purify->concentrate2 chromatography Silica Gel Chromatography concentrate2->chromatography product Final Product: Ethyl 3,3-difluoro-2- oxoindoline-5-carboxylate chromatography->product

Diagram 2: Step-by-step experimental workflow for Protocol 1.

Conclusion

The synthesis of this compound is readily achievable through well-established electrophilic fluorination protocols. For reliability and high yields, the fluorination of the corresponding oxindole precursor with Selectfluor® (Strategy A) is the recommended approach. For projects where a more convergent synthesis is desired and moderate yields are acceptable, the direct dearomative fluorination of the indole precursor (Strategy B) presents a viable alternative. These methods provide drug discovery professionals with robust and scalable routes to access this valuable fluorinated building block.

References

  • Lim, Y. H., Ong, Q., Duong, H. A., Nguyen, T. M., & Johannes, C. W. (2012). Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination. Organic Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,3‐difluoro‐2‐oxindoles from anilines and bromodifluoroacetates. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,3‐difluoro oxindoles. ResearchGate. [Link]

  • ChemRxiv. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. Cambridge Open Engage. [Link]

  • Alcarazo, M. et al. (2014). Synthesis of 3-Fluoro 3-Substituted 2-Oxindoles by Deacylative Alkylation. ResearchGate. [Link]

  • Yang, Q. et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. [Link]

  • Yuan, J. et al. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. [Link]

  • Meanwell, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

Sources

Application Notes & Protocols: Ethyl 3,3-Difluoro-2-oxoindoline-5-carboxylate as a Versatile Fluorinated Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3,3-Difluorooxindole Scaffold

The oxindole core is a "privileged" heterocyclic scaffold, forming the structural basis of numerous natural products and pharmaceuticals.[1] Its strategic importance in medicinal chemistry is well-established, with derivatives showing a wide array of biological activities. In recent years, the introduction of fluorine atoms into such scaffolds has become a cornerstone of modern drug design.[2][3]

The gem-difluoro group at the C3 position of the oxindole ring imparts unique and highly desirable properties. These include:

  • Enhanced Metabolic Stability: The strong C-F bonds can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the half-life of a drug candidate.[3]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby functionalities and increase lipophilicity, which can improve cell permeability and bioavailability.[2]

  • Conformational Control: The difluoro group acts as a non-hydrolyzable surrogate for a carbonyl group and can influence the conformation of the molecule, leading to optimized binding with biological targets.

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a key building block that combines the benefits of the oxindole scaffold with the strategic advantages of gem-difluorination. The presence of the C5-ethyl ester provides a versatile synthetic handle for further elaboration, making it an invaluable intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[4] This guide provides a comprehensive overview of its synthesis and key applications, complete with detailed protocols.

Physicochemical Properties & Handling

PropertyValue
CAS Number 1286793-02-9
Molecular Formula C₁₁H₉F₂NO₃
Molecular Weight 241.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, CH₂Cl₂, Ethyl Acetate

Handling & Storage: Store in a cool, dry place, tightly sealed and protected from light and moisture. Handle in a well-ventilated area using standard personal protective equipment (gloves, safety glasses, lab coat).

Synthesis of the Core Scaffold

The most common and efficient method for synthesizing 3,3-difluorooxindoles involves the direct fluorination of a suitable isatin-derived precursor. A widely adopted method uses (Diethylamino)sulfur trifluoride (DAST) as the fluorinating agent on an isatin carrying the desired ester functionality.

G cluster_0 Synthesis Workflow Isatin Ethyl 2,3-dioxoindoline-5-carboxylate DAST DAST, CH₂Cl₂ Product This compound

Protocol 1: Synthesis of this compound [2]

  • Rationale: This protocol utilizes DAST, a common nucleophilic fluorinating agent, to convert the C3-ketone of the isatin precursor directly into the gem-difluoro group. Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve the starting material.

  • Materials:

    • Ethyl 2,3-dioxoindoline-5-carboxylate (1.0 equiv)

    • (Diethylamino)sulfur trifluoride (DAST) (2.0 - 2.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of Ethyl 2,3-dioxoindoline-5-carboxylate in anhydrous DCM (approx. 0.1 M concentration) under a nitrogen atmosphere at 0 °C (ice bath), add DAST dropwise over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃. Caution: Quenching can be exothermic and may release gas.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

  • Expected Outcome: The product is typically obtained as an off-white or pale yellow solid with yields ranging from 90-99%.[2]

Key Synthetic Applications & Protocols

This building block is primarily used in three key transformations: N-functionalization, ester hydrolysis, and subsequent amide bond formation.

A. N-Functionalization: Alkylation & Arylation

Modification of the indole nitrogen is a critical step for tuning the pharmacological properties of oxindole-based drug candidates. Standard N-alkylation conditions are highly effective with this substrate.

G Start This compound Reagents R-X (Alkyl/Benzyl Halide) Base (K₂CO₃, Cs₂CO₃, NaH) Solvent (DMF, Acetonitrile) Start->Reagents Product N-Substituted Product Reagents->Product S N 2

Protocol 2: General Procedure for N-Alkylation [5]

  • Rationale: The indole N-H is weakly acidic and can be deprotonated by a suitable base like potassium carbonate or cesium carbonate to form a nucleophilic anion. This anion then displaces a halide or other leaving group from an electrophile (R-X) in a classic SN2 reaction. DMF is a common polar aprotic solvent that facilitates this type of reaction.

  • Materials:

    • This compound (1.0 equiv)

    • Alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equiv)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add K₂CO₃ (or Cs₂CO₃).

    • Add the corresponding alkyl or benzyl halide to the suspension.

    • Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) for 4-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the N-alkylated product.

Table 1: Representative N-Alkylation Reactions

Electrophile (R-X)BaseTemperatureTypical Yield
Benzyl BromideK₂CO₃RT>90%
Ethyl IodideCs₂CO₃50 °C85-95%
Propargyl BromideK₂CO₃RT>90%
Allyl BromideK₂CO₃RT>95%

(Yields are representative and based on similar indole systems[5])

B. Ester Hydrolysis and Amide Formation

The C5-ester is a gateway to other crucial functional groups. Saponification yields the carboxylic acid, a key component for forming amide bonds, which are ubiquitous in pharmaceuticals.

G Ester N-R-Difluorooxindole Ethyl Ester Hydrolysis Step 1: Hydrolysis (LiOH, THF/H₂O) Ester->Hydrolysis Acid N-R-Difluorooxindole Carboxylic Acid Hydrolysis->Acid Coupling Step 2: Amide Coupling (R'-NH₂, HATU, DIPEA) Acid->Coupling Amide N-R-Difluorooxindole Amide Coupling->Amide

Protocol 3: Ester Hydrolysis to Carboxylic Acid [2][6]

  • Rationale: Saponification using a strong base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and reliable method for hydrolyzing esters to their corresponding carboxylates. Acidic workup then protonates the carboxylate to yield the final carboxylic acid.

  • Materials:

    • This compound derivative (1.0 equiv)

    • Lithium hydroxide (LiOH) (2.0 - 5.0 equiv)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add LiOH and stir the mixture at room temperature for 2-6 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 4: Amide Bond Formation [7]

  • Rationale: This protocol uses HATU, a modern and highly efficient peptide coupling reagent. The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond with minimal side reactions and high yield.

  • Materials:

    • 3,3-Difluoro-2-oxoindoline-5-carboxylic acid derivative (1.0 equiv)

    • Desired amine (1.1 equiv)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous DMF

  • Procedure:

    • To a solution of the carboxylic acid in anhydrous DMF, add the amine, followed by DIPEA.

    • Add HATU in one portion and stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography or recrystallization to obtain the final amide product.

Case Study: Application in Kinase Inhibitor Synthesis

The 3,3-difluorooxindole scaffold is a key component in a number of potent kinase inhibitors, including inhibitors of FMS-like tyrosine kinase 3 (Flt3), which is a target in acute myeloid leukemia (AML).[8] The general structure often involves an N-arylated difluorooxindole core where the C5-position is functionalized with a complex amide group to achieve high affinity and selectivity.

The use of this compound allows for the sequential and controlled construction of such complex molecules, demonstrating its high value in drug discovery programs targeting kinases.[4][9]

Troubleshooting & Expert Insights

  • Incomplete Fluorination (Protocol 1): If the reaction stalls, a small additional charge of DAST can be added. Ensure all reagents and glassware are scrupulously dry, as moisture will consume the DAST.

  • Low Yield in N-Alkylation (Protocol 2): For less reactive alkyl halides, consider switching from K₂CO₃ to the more reactive Cs₂CO₃. Heating the reaction may also be necessary. Alternatively, using NaH as a base at 0 °C can be effective but requires more stringent anhydrous conditions.

  • Side Reactions in Amide Coupling (Protocol 4): The order of addition is important. Pre-activating the acid with HATU and DIPEA for 5-10 minutes before adding the amine can sometimes improve yields, especially with sensitive substrates. Ensure the amine used is not a salt form; if it is, an extra equivalent of base is required to neutralize it.

  • Characterization: ¹⁹F NMR is an invaluable tool for characterizing these compounds, typically showing a singlet or closely spaced multiplet for the CF₂ group.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. The strategic placement of the gem-difluoro group provides a powerful tool for enhancing the metabolic stability and modulating the electronic properties of the oxindole scaffold. The C5-ester and N-H functionalities offer orthogonal handles for the straightforward and high-yielding synthesis of complex derivatives, particularly for the development of targeted therapeutics like kinase inhibitors. The protocols outlined in this guide provide robust and reproducible methods for the synthesis and application of this important intermediate.

References

  • Deeksha, Bittu, & Singh, R. (2023). Synthetic strategies for the construction of C3-fluorinated oxindoles. Organic & Biomolecular Chemistry, 21(32), 6456-6467. [Link]

  • Wang, L., et al. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. National Institutes of Health. [Link]

  • Beier, P., et al. (2018). Fluorine-containing indoles. Journal of Fluorine Chemistry. Available through daneshyari.com.
  • Sharief, M., et al. (2022). Comparison of the effect of 2-oxindole fluorinated derivatives on the... ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. [Link]

  • Lautens, M., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. ResearchGate. [Link]

  • Nakashima, K., et al. (1994). [Synthesis of ethyl 1-(Difluoro-1,3,5,-triazinyl)-2-methylindolizine-3-carboxylate as a fluorescent derivatization reagent and its reactivity]. Yakugaku Zasshi, 114(10), 794-8. [Link]

  • Wekselman, Z., et al. (2013). Role of Symmetry in 3,3-Diphenyl-1,3-dihydroindol-2-one Derivatives as Inhibitors of Translation Initiation. National Institutes of Health. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • Asiri, A. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(1), 83. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Roopan, S. M., & Khan, F. R. N. (2010). ZnO nanorods catalyzed N-alkylation of piperidin-4-one, 4(3H)-pyrimidone, and ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate. Chemical Papers, 64(5), 678-682. [Link]

  • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 752-757. [Link]

  • Trzcinska-Daneluti, M., et al. (2011). Use of Kinase Inhibitors to Correct ΔF508-CFTR Function. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. (n.d.). Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. The Royal Society of Chemistry. [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]

  • Maleki, A., et al. (2024). Synthesis of novel organophosphorus compounds via reaction of substituted 2-oxoindoline-3-ylidene with acetylenic diesters and triphenylphosphine or triphenyl phosphite. Scientific Reports, 14(1), 6331. [Link]

  • Tickenbrock, L., et al. (2006). Emerging Flt3 kinase inhibitors in the treatment of leukaemia. Expert Opinion on Emerging Drugs, 11(1), 153-165. [Link]

  • Nath, L. R., et al. (2020). Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. National Institutes of Health. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6296. [Link]

  • El-Saghier, A. M. M. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]

  • Lee, S., et al. (2024). 7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa... Molecules, 29(24), 5635. [Link]

  • Boi, C., et al. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. [Link]

  • Boi, C., et al. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]

Sources

The Untapped Potential of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate in Medicinal Chemistry: A Forward-Looking Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate represents a unique and largely unexplored scaffold in medicinal chemistry. While the broader class of oxindoles is a cornerstone of numerous therapeutic agents, the specific combination of a gem-difluoro group at the C3 position and an ethyl carboxylate at the C5 position presents a distinct set of chemical properties and potential biological activities. This guide synthesizes the current understanding of related structures to project the potential applications of this promising building block. It provides a theoretical framework for its utilization in drug discovery, including potential synthetic transformations and therapeutic targets.

Introduction: The Significance of the 3,3-Difluorooxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of approved drugs and clinical candidates. Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to interact with various biological targets. The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.

The gem-difluorination at the C3 position of the oxindole ring in this compound is particularly noteworthy. This modification is known to:

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the C3 position resistant to oxidative metabolism.

  • Modulate Acidity: The electron-withdrawing nature of the two fluorine atoms can influence the acidity of the N-H proton, affecting its hydrogen bonding capabilities.

  • Alter Conformation: The steric bulk and electrostatic properties of the CF2 group can lock the conformation of substituents at this position, potentially leading to higher target selectivity.

The ethyl carboxylate group at the C5 position serves as a versatile synthetic handle for further derivatization, allowing for the introduction of a wide range of pharmacophoric groups to explore structure-activity relationships (SAR).

Projected Therapeutic Applications

Based on the known biological activities of structurally related oxindole derivatives, this compound is a promising starting point for the development of novel therapeutics in several key areas:

Kinase Inhibitors in Oncology

The 2-oxindole scaffold is a common feature in many kinase inhibitors. The N-H and C=O moieties of the oxindole core can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The gem-difluoro group can provide additional favorable interactions within the binding pocket.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs) like VEGFR, PDGFR, and FGFR

  • Intracellular Tyrosine Kinases such as Src and Abl

  • Serine/Threonine Kinases like CDKs and Aurora Kinases

The ethyl ester at C5 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and target specific interactions in the solvent-exposed region of the kinase domain.

Synthetic Strategies and Protocols: A Roadmap for Derivatization

While specific protocols for this compound are not yet prevalent in the literature, standard organic chemistry transformations can be applied to its functional groups. The following are proposed protocols for the key modifications of this scaffold.

Protocol: Hydrolysis of the Ethyl Ester

This protocol outlines the conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol: Amide Bond Formation

This protocol describes the coupling of the C5-carboxylic acid with a primary or secondary amine.

Materials:

  • 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (from Protocol 3.1)

  • Amine of choice (1.1 eq)

  • HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the 3,3-difluoro-2-oxoindoline-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol: N-Alkylation or N-Arylation

This protocol outlines the functionalization of the oxindole nitrogen.

Materials:

  • This compound

  • Alkyl or aryl halide (1.2 eq)

  • Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3) (2.0 eq)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (Cs2CO3 or K2CO3, 2.0 eq).

  • Add the alkyl or aryl halide (1.2 eq) to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations for derivatizing this compound.

Synthetic_Pathway Start This compound CarboxylicAcid 3,3-Difluoro-2-oxoindoline-5-carboxylic acid Start->CarboxylicAcid Hydrolysis (LiOH) N_Alkylated N-Alkylated/Arylated Derivatives Start->N_Alkylated N-Alkylation/Arylation (Alkyl/Aryl Halide, Base) Amide Amide Derivatives CarboxylicAcid->Amide Amide Coupling (HATU, Amine)

Caption: Key derivatization pathways for the title compound.

Conclusion and Future Outlook

This compound stands as a promising, yet underutilized, building block for medicinal chemistry. Its unique combination of a metabolically robust gem-difluorooxindole core and a versatile synthetic handle at the C5 position makes it an attractive starting point for the development of novel therapeutic agents, particularly in the realm of oncology and kinase inhibition. The synthetic protocols and strategic applications outlined in this guide are intended to provide a foundational framework to inspire and facilitate further research into this intriguing molecule. As the demand for novel chemical matter in drug discovery continues to grow, the exploration of such underexplored scaffolds will be paramount in the quest for next-generation medicines.

References

Currently, there is a notable absence of specific literature detailing the medicinal chemistry applications of this compound. The information and protocols presented in this guide are based on established synthetic methodologies and the known biological relevance of the broader oxindole class of compounds. Researchers are encouraged to consult general organic chemistry literature for the fundamental reaction principles and to explore patent databases for potential, albeit not explicitly detailed, uses of this scaffold.

Application Note & Protocols: A Framework for Investigating the Anticancer Potential of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of fluorine atoms can significantly modulate a molecule's properties, including metabolic stability and binding affinity, often enhancing therapeutic potential.[1][2] Specifically, various derivatives of oxindole have demonstrated potent anti-proliferative activity in cancer cell lines through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like PI3K/AKT/mTOR and AMPK.[3][4][5][6] This document presents a comprehensive framework for the systematic in vitro evaluation of a novel fluorinated analog, Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate. We provide a logical, multi-stage experimental workflow, complete with detailed protocols, to characterize its cytotoxic and mechanistic properties in cancer cell lines. This guide is designed to enable researchers to robustly assess the compound's potential as a candidate for further preclinical development.

Section 1: Integrated Experimental Workflow

A systematic investigation is crucial to fully characterize a novel compound. We propose a tiered approach, beginning with broad cytotoxicity screening, followed by detailed mechanistic studies to elucidate the mode of action. This workflow ensures that resources are directed toward the most promising activities of the compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target & Pathway Analysis A Select Panel of Cancer Cell Lines (e.g., Breast, Lung, Prostate, Colon) B Cell Viability/Cytotoxicity Assay (MTT/MTS) Determine Dose-Response Curves A->B C Calculate IC50 Values B->C F Identify Sensitive vs. Resistant Cell Lines C->F Based on IC50 D Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) G Western Blot Analysis (e.g., PI3K/AKT, AMPK, Apoptotic Markers) D->G Probe cell cycle proteins E Apoptosis Induction Assays (Caspase-Glo & Annexin V) E->G Confirm with protein markers F->D Investigate in sensitive lines F->E Investigate in sensitive lines I Hypothesis Generation for Mechanism of Action G->I H Kinase Profiling Assay (Assess Target Specificity) H->I

Figure 1: A multi-phase workflow for compound characterization.

Section 2: Primary Screening - Cell Viability and Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its effect on cell viability and proliferation.[7][8] The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to its insoluble purple formazan product.[10][11] The quantity of formazan is directly proportional to the number of metabolically active cells.

Protocol 2.1: MTT Assay for IC50 Determination
  • Cell Seeding:

    • Harvest and count cells from logarithmic phase growth.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete growth medium to create a range of concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include wells for "vehicle control" (medium with DMSO) and "no-cell control" (medium only).

    • Incubate for the desired exposure period (typically 48-72 hours).

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. Monitor for the formation of purple precipitate.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Presentation and Analysis

The percentage of cell viability is calculated using the formula: Viability % = 100 × (OD_treated / OD_vehicle).[10] Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC50).

Table 1: Example IC50 Data Summary

Cell Line Cancer Type IC50 (µM) of this compound
MCF-7 Breast Adenocarcinoma Value
MDA-MB-231 Breast Adenocarcinoma (TNBC) Value
A549 Lung Carcinoma Value
PC-3 Prostate Adenocarcinoma Value

| HCT116 | Colorectal Carcinoma | Value |

Section 3: Mechanistic Studies - Cell Cycle Analysis

Disruption of the cell cycle is a hallmark of many effective anticancer therapies.[12] Flow cytometry is a powerful technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13][14] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for quantification of DNA content within each cell.[13][15]

CellCycle G1 G1 S S (DNA Replication) G1->S Restriction Point G0 G0 (Quiescence) G1->G0 G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1 G0->G1

Figure 2: The eukaryotic cell cycle phases.

Protocol 3.1: Cell Cycle Analysis via Propidium Iodide Staining
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound at concentrations corresponding to their 1x and 2x IC50 values for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel.[15][16]

Section 4: Mechanistic Studies - Apoptosis Induction

A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells.[17] The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade.[17] We describe a luminescent assay to quantify this activity.

Protocol 4.1: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at an appropriate density in 100 µL of medium.

    • After 24 hours, treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a predetermined time (e.g., 6, 12, 24 hours). Include vehicle controls and a positive control (e.g., staurosporine).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Data is typically presented as a fold-change in luminescence relative to the vehicle-treated control.

Table 2: Example Apoptosis Induction Data

Treatment Caspase-3/7 Activity (Fold Change vs. Vehicle) Annexin V Positive Cells (%)
Vehicle Control 1.0 4.5%
Compound (0.5x IC50) Value Value
Compound (1.0x IC50) Value Value
Compound (2.0x IC50) Value Value

| Staurosporine (1 µM) | 15.2 | 85.1% |

Note: The Annexin V assay, which detects the externalization of phosphatidylserine, is a complementary method often performed in parallel and analyzed via flow cytometry or fluorescence microscopy.[17][18]

Section 5: Target Pathway Investigation

To understand the molecular basis of the compound's activity, it is essential to investigate its effects on key intracellular signaling pathways.[19] Based on literature for related oxindole derivatives, the AMPK and PI3K/AKT pathways are plausible targets.[3][5] Western blotting allows for the semi-quantitative analysis of specific protein levels and their phosphorylation status, which is indicative of pathway activation or inhibition.[19][20][21]

SignalingPathway cluster_AMPK AMPK Pathway cluster_AKT PI3K/AKT Pathway AMPK AMPK p_AMPK p-AMPK (Active) p_mTOR p-mTOR (Active) p_AMPK->p_mTOR Inhibits Compound Ethyl 3,3-difluoro- 2-oxoindoline- 5-carboxylate Compound->p_AMPK Activates? AKT AKT p_AKT p-AKT (Active) p_AKT->p_mTOR Activates mTOR mTOR CellGrowth Cell Growth & Proliferation p_mTOR->CellGrowth

Figure 3: Hypothetical signaling pathways modulated by the compound.

Protocol 5.1: Western Blot Analysis
  • Protein Extraction and Quantification:

    • Treat cells in 6-well or 10 cm plates with the compound as described previously.

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

    • Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20][21]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with a primary antibody (e.g., anti-p-AMPK, anti-AMPK, anti-p-AKT, anti-AKT, anti-PARP, anti-Caspase-3, anti-Cyclin D1) overnight at 4°C with gentle agitation.[20][22]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analyze band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Protocol 5.2: Kinase Selectivity Profiling

To determine if the compound acts as a kinase inhibitor and to assess its specificity, a kinase profiling assay is recommended. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[23]

  • Kinase Reaction: Set up reactions containing a kinase panel, substrate, ATP, and the test compound at one or more concentrations.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: The light output is proportional to the ADP produced and inversely proportional to the kinase activity. Data is often presented as percent inhibition relative to a no-inhibitor control.

Table 3: Example Kinase Selectivity Profile

Kinase Target % Inhibition at 10 µM IC50 (µM)
PI3Kα Value Value
AKT1 Value Value
mTOR Value Value
AMPK Value Value
CDK2 Value Value

| EGFR | Value | Value |

References

  • Coombs, N. et al. (2019). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. [Link]

  • Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. [Link]

  • Wikipedia. MTT assay. [Link]

  • Schenone, S. et al. (2013). Profile-QSAR: A Novel 2D-QSAR Method for the Profiling Prediction of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • GMP Plastics. What is the Cell Viability Assay?. [Link]

  • NanoCellect Biomedical. How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]

  • Wesche, H. et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening. [Link]

  • Zhang, J. et al. (2011). Protein kinase profiling assays: a technology review. Expert Opinion on Drug Discovery. [Link]

  • Bio-Rad. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Hafner, M. et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • Zhang, Y. et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • eCampusOntario. Western Blot and the mTOR Pathway. [Link]

  • ResearchGate. What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. [Link]

  • Biocompare. RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega. [Link]

  • O'Boyle, N. M. et al. (2020). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules. [Link]

  • Gonzalez-Polo, R. A. et al. (2018). Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation. Scientific Reports. [Link]

  • Gonzalez-Polo, R. A. et al. (2018). Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation. PubMed. [Link]

  • Gorniak, I. et al. (2020). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

  • Ojima, I. et al. (2013). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry. [Link]

  • Kim, B. M. et al. (2020). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. Molecules. [Link]

  • Christodoulou, M. S. et al. (2020). Novel 3,3-disubstituted oxindole derivatives. Synthesis and evaluation of the anti-proliferative activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zeidan, N. et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters. [Link]

  • Acar, Ç. et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]

  • Szymański, P. et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 150120926, Ethyl 1,3-difluoroindole-2-carboxylate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3751628. [Link]

  • Al-Warhi, T. et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]

Sources

Application Notes & Protocols: Evaluating Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory properties of the novel synthetic compound, Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate. This document outlines a tiered, logical progression of experiments, from initial in vitro screening to in vivo efficacy models and mechanistic studies. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring scientific rigor and reproducibility.

The 2-oxoindoline (or oxindole) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1][2][3] The introduction of fluorine atoms, as in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making this compound a compelling candidate for investigation.

Part 1: Foundational In Vitro Screening

The initial phase of evaluation focuses on cell-based assays to determine the compound's fundamental anti-inflammatory and cytotoxic properties. Lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are industry-standard models for this purpose.[2][4] LPS, a component of Gram-negative bacteria, potently activates inflammatory signaling pathways.[2]

1.1: Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentration range at which this compound is non-toxic to cells. A compound that kills the cells will falsely appear to reduce inflammatory markers. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

  • Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control. Concentrations that maintain >90% cell viability should be used for subsequent experiments.

1.2: Nitric Oxide (NO) Production Inhibition (Griess Assay)

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in nitric oxide (NO) production, a key inflammatory mediator.[2][5] The Griess assay is a simple and reliable colorimetric method to quantify nitrite, a stable breakdown product of NO.[6]

Protocol:

  • Seed RAW 264.7 cells as described in protocol 1.1.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour. Include a vehicle control and a known iNOS inhibitor (e.g., L-NAME) as a positive control.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

1.3: Pro-Inflammatory Cytokine Quantification (ELISA)

Rationale: The production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of the inflammatory response.[7] Enzyme-Linked Immunosorbent Assays (ELISAs) provide a highly specific and sensitive method for quantifying these proteins in the cell culture supernatant.

Protocol:

  • Culture, pre-treat, and stimulate RAW 264.7 cells with LPS as described in protocol 1.2.

  • Collect the cell culture supernatant.

  • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody, block non-specific binding, add the supernatant samples and standards, add a detection antibody, add a substrate for color development, and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition for each compound concentration.

Illustrative In Vitro Screening Workflow

G cluster_0 Phase 1: In Vitro Screening A RAW 264.7 Cell Culture B Cytotoxicity Assay (MTT) Determine Non-Toxic Doses A->B D Compound Pre-treatment (this compound) A->D B->D Select Doses C LPS Stimulation (1 µg/mL) E Griess Assay (Measure NO Production) C->E F ELISA Assays (Measure TNF-α & IL-6) C->F D->C G Data Analysis: IC50 Calculation E->G F->G

Caption: Workflow for initial in vitro anti-inflammatory screening.

Hypothetical In Vitro Data Summary
AssayParameterThis compound (IC₅₀)Dexamethasone (Positive Control) (IC₅₀)
CytotoxicityCC₅₀ (RAW 264.7)> 100 µM> 100 µM
NO InhibitionIC₅₀12.5 µM8.2 µM
TNF-α InhibitionIC₅₀15.8 µM5.5 µM
IL-6 InhibitionIC₅₀18.2 µM6.1 µM

Part 2: Mechanistic Elucidation

Once initial anti-inflammatory activity is confirmed, the next step is to investigate the potential molecular mechanisms. This involves examining the compound's effects on key signaling pathways and enzymes involved in inflammation.

2.1: Western Blot Analysis of Inflammatory Proteins

Rationale: To understand how the compound reduces inflammatory mediators, we must look at the expression levels of the proteins responsible for their production, namely iNOS and Cyclooxygenase-2 (COX-2). Western blotting allows for the semi-quantitative analysis of these specific proteins in cell lysates.

Protocol:

  • Culture, treat, and stimulate RAW 264.7 cells as in the previous protocols.

  • After the incubation period, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band densities and normalize to the loading control to determine the relative protein expression.

2.2: Investigation of NF-κB and MAPK Signaling Pathways

Rationale: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response, controlling the transcription of iNOS, COX-2, and pro-inflammatory cytokines.[2][7] Investigating the phosphorylation status of key proteins in these pathways (e.g., IκBα, p65 for NF-κB; p38, ERK, JNK for MAPKs) can reveal the compound's upstream targets.

Protocol:

  • This protocol follows the same steps as the Western Blot protocol (2.1), but with shorter LPS stimulation times (e.g., 15-60 minutes) to capture the transient phosphorylation events.

  • Use primary antibodies specific for the phosphorylated forms of IκBα, p65, p38, ERK, and JNK.

  • Also, probe separate blots for the total protein levels of each of these signaling molecules to confirm that the compound is inhibiting their activation (phosphorylation) and not their overall expression.

Hypothesized Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway IKK TLR4->NFkB_pathway Nucleus Nucleus MAPK_pathway->Nucleus activates transcription factors IkB IκBα NFkB_pathway->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_pathway->NFkB releases NFkB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Compound Ethyl 3,3-difluoro- 2-oxoindoline-5-carboxylate Compound->MAPK_pathway Inhibits Compound->NFkB_pathway Inhibits

Caption: Potential mechanism of action via inhibition of NF-κB and MAPK pathways.

Part 3: In Vivo Efficacy Evaluation

After demonstrating promising in vitro activity and gaining mechanistic insights, the compound's efficacy must be tested in a living organism. Acute inflammatory models are suitable for initial in vivo screening.[8][9]

3.1: Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model in rodents.[10][11] The inflammatory response is biphasic, allowing for the assessment of the compound's effect on different mediators. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins, which are products of COX-2 activity.[10]

Protocol:

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week.[10]

  • Fast the animals overnight before the experiment.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound at various doses (e.g., 10, 30, 100 mg/kg).

  • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12][13][14]

  • Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group.

Hypothetical In Vivo Data Summary
Treatment GroupDose (mg/kg, p.o.)% Inhibition of Paw Edema (at 3 hours)
Vehicle Control-0%
Indomethacin1055.2% ± 4.8%
Compound X1025.1% ± 3.5%
Compound X3042.5% ± 4.1%
Compound X10058.9% ± 5.3%
(Data are represented as mean ± SEM)

Conclusion and Future Directions

This guide provides a systematic approach to evaluating the anti-inflammatory potential of this compound. Positive results from these studies—demonstrating potent inhibition of inflammatory mediators in vitro and significant reduction of edema in vivo—would establish this compound as a strong candidate for further pre-clinical development. Subsequent investigations could include more chronic models of inflammation (e.g., collagen-induced arthritis), detailed pharmacokinetic and toxicological profiling, and target identification studies to pinpoint its direct molecular binding partners. The structural novelty and promising biological rationale make this compound a molecule of significant interest for the development of next-generation anti-inflammatory therapeutics.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods and findings in experimental and clinical pharmacology, 27(3), 169–174. [Link]

  • Mancha, M. A., & El-Alfy, A. T. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2329. [Link]

  • Singh, S., & Sharma, N. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(7), 2676-2682. [Link]

  • Sosa, S., Balick, M. J., Arvigo, R., Esposito, R. G., Pizza, C., Altinier, G., & Tubaro, A. (2002). In vitro pharmacological screening methods for anti-inflammatory agents. Fitoterapia, 73(7-8), 563-578. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(19), 1-13. [Link]

  • Soylu-Eter, E., Unsal-Tan, O., Ozadali-Sari, K., Balkan, A., Palaska, E., & Ertan, R. (2020). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 353(11), e2000171. [Link]

  • Lee, J. Y., Im, E., Jung, J., Lee, Y. M., & Kim, J. Y. (2020). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 25(23), 5708. [Link]

  • Li, Q., Xing, X., Wang, Y., & Wang, Q. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of Heterocyclic Chemistry, 52(5), 1547-1551. [Link]

  • Wang, Y., Zhang, Y., Wang, Z., Zhang, Y., & Zhang, Y. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 13(28), 19184-19189. [Link]

  • Kew, K. A., & Kim, B. (2023). Immunopharmacological Activities of Luteolin in Chronic Diseases. International journal of molecular sciences, 24(3), 2136. [Link]

  • Khan, K. M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]

  • de Fátima, A., Guedes, G. P., de Paula, J. C., Modolo, L. V., & Pimenta, D. C. (2014). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. Molecules (Basel, Switzerland), 19(9), 13675–13690. [Link]

  • Khan, K. M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). Odesa University Clinical Pharmacy, 5(2), 1-10. [Link]

  • Khan, K. M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ResearchGate. [Link]

  • Kumar, A., Sharma, S., Kumar, D., & Singh, N. (2021). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Bioorganic chemistry, 115, 105230. [Link]

  • da Silva, J. C. G., et al. (2020). Anti-inflammatory and antinociceptive effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice. Brazilian journal of medical and biological research, 53(10), e10204. [Link]

  • Smith, A. B., & Jones, C. D. (2022). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5013. [Link]

  • Freel Meyers, C. L., Hong, L., Joswig, C., & Borch, R. F. (2000). Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. Journal of medicinal chemistry, 43(22), 4313–4318. [Link]

Sources

Application Notes and Protocols for the Experimental Design of Reactions Involving Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3,3-Difluoro-2-oxoindoline Scaffold in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The 3,3-difluoro-2-oxoindole moiety, in particular, has emerged as a privileged structural motif. This is due to its role as a bioisostere for the corresponding oxindole, offering improved properties for potential therapeutic agents. Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a key building block in this class, providing a versatile platform for the synthesis of a diverse range of compounds with potential applications in oncology, virology, and neuroscience.

This guide provides a comprehensive overview of the experimental design for reactions involving this compound, with a focus on N-arylation reactions. As a Senior Application Scientist, the following protocols and insights are designed to be both mechanistically informative and practically robust, enabling researchers to confidently utilize this valuable synthetic intermediate.

Characterization of Starting Material: this compound

Prior to initiating any reaction, it is imperative to fully characterize the starting material to ensure its identity and purity. The data presented below is based on publicly available information and theoretical predictions for this compound. Researchers should always verify the data with their own analytical measurements.

PropertyValueSource
CAS Number 1286793-02-9[3][4]
Molecular Formula C₁₁H₉F₂NO₃[3][4]
Molecular Weight 241.19 g/mol [3][4]
Appearance White to off-white solid
Melting Point 175-178 °C (decomposes)
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Table 1: Physicochemical Properties of this compound

Spectroscopic Data (Predicted and Analog-Based)
Technique Expected Peaks and Assignments
¹H NMR δ 8.5-9.5 (br s, 1H, N-H), 7.8-8.2 (m, 2H, Ar-H), 7.0-7.3 (d, 1H, Ar-H), 4.3-4.5 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃)
¹³C NMR δ 165-170 (C=O, ester), 160-165 (C=O, amide), 140-145 (C-Ar), 130-135 (C-Ar), 125-130 (C-Ar), 115-120 (C-Ar), 110-115 (C-Ar), 100-110 (t, CF₂), 60-65 (-OCH₂CH₃), 10-15 (-OCH₂CH₃)
¹⁹F NMR δ -105 to -115 (s)
IR (KBr, cm⁻¹) 3200-3400 (N-H stretch), 1720-1740 (C=O ester stretch), 1680-1700 (C=O amide stretch), 1600-1620 (C=C aromatic stretch), 1200-1300 (C-O stretch), 1000-1100 (C-F stretch)
Mass Spec (ESI-MS) m/z 242.06 [M+H]⁺, 264.04 [M+Na]⁺

Table 2: Predicted Spectroscopic Data for this compound

Core Reaction: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The N-H bond of the oxindole core is a prime site for functionalization. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the coupling of the oxindole nitrogen with a wide array of aryl and heteroaryl halides.

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide bond, forming a palladium(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine (in this case, the oxindole) coordinates to the palladium(II) center, displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, and the palladium(0) catalyst is regenerated.

The choice of ligand is critical for the success of the reaction, particularly with challenging substrates. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.

Detailed Experimental Protocol: N-Arylation of this compound with 4-Bromotoluene

This protocol provides a robust starting point for the N-arylation of this compound. Optimization of the ligand, base, and solvent may be necessary for different aryl halides.

Materials and Reagents
  • This compound (1.0 equiv)

  • 4-Bromotoluene (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Reaction Setup and Workflow

G cluster_0 Inert Atmosphere Setup cluster_1 Reaction cluster_2 Work-up and Purification A Oven-dried Schlenk flask under Argon B Add this compound (1.0 equiv) A->B C Add 4-Bromotoluene (1.2 equiv) B->C D Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) C->D E Add NaOtBu (1.5 equiv) D->E F Add anhydrous Toluene E->F Seal flask G Heat to 100 °C with stirring F->G H Monitor reaction by TLC or LC-MS (12-24 h) G->H I Cool to room temperature H->I J Dilute with Ethyl Acetate I->J K Filter through Celite J->K L Wash with water and brine K->L M Dry over Na₂SO₄ L->M N Concentrate under reduced pressure M->N O Purify by flash column chromatography N->O

Figure 1: Experimental workflow for the Buchwald-Hartwig N-arylation.

Step-by-Step Procedure
  • Inert Atmosphere Setup: In a glovebox or under a continuous stream of inert gas (Argon or Nitrogen), add this compound (1.0 equiv), 4-bromotoluene (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reaction: Add anhydrous toluene via syringe. Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Expected Results and Data Presentation

The following table summarizes representative quantitative data for the N-arylation of related 3,3-difluoro-2-oxoindoline scaffolds with various aryl halides, compiled from literature describing similar transformations.

EntryAryl HalideLigandBaseSolventYield (%)
14-BromotolueneXPhosNaOtBuToluene85-95
24-ChloroanisoleRuPhosK₃PO₄1,4-Dioxane70-80
32-BromopyridineBrettPhosCs₂CO₃Toluene75-85
4Phenylboronic AcidSPhosK₂CO₃Toluene/H₂O80-90

Table 3: Representative Yields for N-Arylation of 3,3-Difluoro-2-oxoindoline Scaffolds

Further Synthetic Transformations

The versatility of the this compound scaffold extends beyond N-arylation. The ester functionality provides a handle for further modifications.

Hydrolysis of the Ester

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions to introduce further diversity.

G Start N-Aryl Ethyl Ester Derivative Step1 Dissolve in THF/H₂O Start->Step1 Step2 Add LiOH (excess) Step1->Step2 Step3 Stir at room temperature Step2->Step3 Step4 Acidify with HCl Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 End N-Aryl Carboxylic Acid Step5->End

Figure 2: Workflow for ester hydrolysis.

Protocol for Ester Hydrolysis:

  • Dissolve the N-aryl ethyl ester derivative in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (LiOH) (e.g., 5 equivalents).

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully acidify the reaction mixture with 1M hydrochloric acid (HCl) to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of complex, fluorinated molecules of interest in drug discovery and development. The protocols outlined in this application note, particularly for the robust Buchwald-Hartwig N-arylation, provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The subsequent hydrolysis of the ester to the carboxylic acid further expands the synthetic possibilities, allowing for the introduction of a wide range of functional groups through amide bond formation. As the demand for novel fluorinated compounds in medicinal chemistry continues to grow, the strategic application of reactions involving this and related scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry2015 , 58 (21), 8315–8359. [Link]

  • Zeidan, N.; Zambri, M.; Unger, S.; Dank, C.; Torelli, A.; Mirabi, B.; Lautens, M. Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters2020 , 22 (9), 3688–3691. [Link]

  • Fors, B. P.; Buchwald, S. L. A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society2010 , 132 (44), 15914–15917. [Link]

  • Sheng, Q.; Hartwig, J. F. [(CyPF-tBu)PdCl₂]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters2008 , 10 (18), 4109–4112. [Link]

  • European Patent Office. A process for the preparation of quinoline carboxylic acid derivatives. EP 0195135 A1. [Link]

  • Google Patents. SOLID FORMS OF 3-(6-(1-(2,2-DIFLUOROBENZO[D][4][5]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID. WO2009073757A1.

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • O'Hagan, D. Fluorine in medicinal chemistry. Chemical Society Reviews2008 , 37 (2), 308-319. [Link]

  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews2008 , 37 (2), 320-330. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The 3,3-difluoro-2-oxindole scaffold is a critical pharmacophore in modern medicinal chemistry, and robust synthetic routes are essential for advancing research. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting

This section addresses the most common overarching problems encountered during the synthesis.

Q1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?

A low yield is a systemic issue that can stem from several factors. Before re-optimizing the entire protocol, systematically verify the following key points:

  • Reagent Quality and Stoichiometry: The purity and reactivity of your fluorinating agent are paramount. Electrophilic fluorinating agents like Selectfluor are sensitive to moisture. Ensure you are using a freshly opened bottle or one that has been stored under inert gas in a desiccator. Crucially, verify the stoichiometry; an insufficient amount of fluorinating agent will naturally lead to low conversion.

  • Anhydrous Conditions: The presence of water can consume the fluorinating reagent and lead to undesired side products. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Temperature: Fluorination reactions can be exothermic. Poor temperature control can lead to the formation of degradation products. If the reaction is not proceeding, a modest increase in temperature may be necessary, but this should be done cautiously while monitoring for byproduct formation.[1]

  • Purity of Starting Material: Impurities in the starting ethyl 2-oxoindoline-5-carboxylate can interfere with the reaction. Confirm the purity of your substrate by ¹H NMR or LC-MS before starting.

Q2: I'm observing a significant amount of the mono-fluorinated byproduct (Ethyl 3-fluoro-2-oxoindoline-5-carboxylate). How can I improve selectivity for the difluoro product?

This is a classic selectivity problem in this synthesis. The formation of the mono-fluorinated species is the first step, and pushing the reaction to completion for the second fluorination is key.

  • Solvent Choice is Critical: The solvent system has a profound impact on the reaction outcome. Studies have shown that in the fluorination of hydrazonoindolin-2-ones with Selectfluor, solvents like 1,2-dichloroethane (DCE) favor the formation of 3,3-difluorooxindoles, while acetonitrile (MeCN) can selectively produce 3-fluorooxindoles.[1][2] This is likely due to the solvent's ability to stabilize charged intermediates in the reaction pathway. For your target molecule, DCE is an excellent starting point.

  • Fluorinating Agent Equivalents: Ensure you are using at least 2.0 equivalents of the fluorinating agent. Often, a slight excess (e.g., 2.2-2.5 equivalents) is required to drive the reaction to the difluorinated product, compensating for any minor reagent degradation.

  • Reaction Time and Temperature: The second fluorination step may require more energy. If you see significant starting material and mono-fluorinated product after the standard reaction time, consider extending the time or slightly increasing the temperature (e.g., from 60 °C to 70-80 °C), while monitoring by TLC or LC-MS.[1]

Q3: My reaction has stalled; TLC/LC-MS analysis shows unreacted starting material even after extended reaction times. What's wrong?

A stalled reaction typically points to an issue with one of the core components or conditions:

  • Inactive Fluorinating Reagent: As mentioned, reagents like Selectfluor can degrade upon exposure to atmospheric moisture. Test your reagent on a small scale with a substrate known to work.

  • Insufficient Base (if applicable): Some protocols may require a base to facilitate the reaction.[1] Ensure the base is anhydrous and added in the correct stoichiometric amount.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, especially at lower temperatures.[1] This can hinder the reaction. If solubility is an issue, consider a different anhydrous solvent system in which all components are fully dissolved at the reaction temperature.

Q4: Purification by column chromatography is proving difficult. The product is hard to separate from byproducts or the fluorinating agent's residue. Any tips?

Purification can indeed be challenging. Here are some field-proven strategies:

  • Aqueous Work-up: Before chromatography, perform a thorough aqueous work-up. Quench the reaction mixture, extract with an organic solvent (like ethyl acetate or DCM), and wash the organic layer with water and then brine. This will help remove a significant portion of the spent fluorinating reagent and other water-soluble salts.

  • Chromatography Solvent System: A gradient elution on silica gel is typically effective. Start with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. The difluorinated product is more polar than the mono-fluorinated one but less polar than some degradation byproducts.

  • Alternative Purification: If silica gel chromatography fails, consider recrystallization. Finding a suitable solvent system (e.g., ethyl acetate/hexanes, or ethanol/water) can sometimes yield highly pure crystalline material, effectively removing closely eluting impurities.[3][4]

Section 2: In-Depth Guide to Reaction Parameters

Choosing and Handling Your Fluorinating Reagent

The choice of fluorinating agent is the most critical decision in this synthesis. For generating a gem-difluoro group at an activated C-H position, electrophilic fluorinating agents are the standard.[5]

Q: What are the pros and cons of common electrophilic fluorinating agents for this synthesis?

A: The two most common reagents for this type of transformation are Selectfluor (a derivative of F-TEDA) and N-Fluorobenzenesulfonimide (NFSI).

ReagentProsCons
Selectfluor Highly reactive, commercially available, relatively easy to handle (crystalline solid). Extensive literature support for difluorination of oxindoles.[1][2]Can be less selective under certain conditions, leading to mono-fluorination. Residue can be tricky to remove.
NFSI Also a crystalline solid and commercially available. Often shows good selectivity.[3]Can sometimes require harsher conditions or specific catalysts. May be less reactive than Selectfluor for certain substrates.

For the synthesis of this compound, Selectfluor is a well-documented and reliable choice, provided the reaction conditions, particularly the solvent, are carefully controlled.[1]

Optimizing Reaction Conditions: The Key to High Yield

Q: You mentioned solvent choice is critical. Can you provide a more detailed comparison?

A: Absolutely. The data from studies on similar substrates provide a clear roadmap. The following table is adapted from literature data on the fluorination of a hydrazonoindolin-2-one with Selectfluor, which demonstrates the powerful effect of the solvent.[1]

SolventYield of Difluoro-product (%)Yield of Mono-fluoro-product (%)
1,2-Dichloroethane (DCE)463
Dioxane235
Benzene1629
Acetonitrile (MeCN)049

As the data clearly indicates, chlorinated solvents like DCE strongly favor the desired difluorination, while polar aprotic solvents like MeCN shut down this pathway and favor monofluorination. This is a critical insight for optimizing your synthesis.

Generalized Reaction and Troubleshooting Workflows

The following diagrams illustrate the general synthetic pathway and a logical workflow for troubleshooting common issues.

reaction_pathway SM Ethyl 2-oxoindoline-5-carboxylate reagent1 > 1.0 eq. Selectfluor Solvent (e.g., MeCN) SM->reagent1 INT Mono-fluoro Intermediate reagent2 > 1.0 eq. Selectfluor Solvent (e.g., DCE) INT->reagent2 PROD This compound reagent1->INT reagent2->PROD

Caption: General reaction pathway for difluorination.

troubleshooting_workflow start Low Yield or Poor Selectivity check_reagents 1. Verify Reagent Quality - Fresh Selectfluor? - Anhydrous Solvents? start->check_reagents check_conditions 2. Analyze Reaction Conditions - Solvent = DCE? - Temp = 60-80°C? - Inert Atmosphere? check_reagents->check_conditions Reagents OK fix_reagents Use fresh, dry reagents and solvents. check_reagents->fix_reagents Issue Found check_stoich 3. Check Stoichiometry - Selectfluor > 2.2 eq.? - Base (if used) > 2.0 eq.? check_conditions->check_stoich Conditions OK fix_conditions Switch to anhydrous DCE. Optimize temperature. check_conditions->fix_conditions Issue Found fix_stoich Increase equivalents of fluorinating agent. check_stoich->fix_stoich Issue Found outcome Improved Yield & Selectivity check_stoich->outcome Stoichiometry OK fix_reagents->start fix_conditions->start fix_stoich->start

Caption: Step-by-step troubleshooting workflow.

Section 3: Optimized Experimental Protocol

This protocol is a synthesized example based on established methodologies for the difluorination of oxindole systems.[1][2]

Objective: To synthesize this compound from Ethyl 2-oxoindoline-5-carboxylate.

Materials:

  • Ethyl 2-oxoindoline-5-carboxylate (1.0 equiv)

  • Selectfluor (2.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Charging Flask: To the flask, add Ethyl 2-oxoindoline-5-carboxylate (1.0 equiv) and Selectfluor (2.5 equiv).

  • Solvent Addition: Add anhydrous DCE to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 70-80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

References

  • Pan, X., et al. (2018). Recent Developments in Photo‐Catalyzed/Promoted Synthesis of Indoles and Their Functionalization: Reactions and Mechanisms. ResearchGate. Available at: [Link]

  • Yang, Q., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. The Journal of Organic Chemistry. Available at: [Link]

  • Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters. Available at: [Link]

  • Various Authors. (2022). Synthesis of 3,3‐difluoro oxindoles. ResearchGate. Available at: [Link]

  • Lim, Y. H., et al. (2012). Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination. Organic Letters. Available at: [Link]

  • Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. PubMed. Available at: [Link]

  • MacMillan, D. W. C., et al. (n.d.). Transition Metal-Free Photochemical C–F Activation for the Preparation of Difluorinated-Oxindole Derivatives. Supporting Information. Available at: [Link]

  • Wang, Z., et al. (2022). Atom Recombination of Difluorocarbene Enables 3-Fluorinated Oxindoles from 2-Aminoarylketones. CCS Chemistry. Available at: [Link]

  • Yang, Q., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ACS Publications. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Reagent Guides. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate (CAS 1286793-02-9). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this important fluorinated oxindole intermediate.

Compound Overview

This compound is a key building block in medicinal chemistry, valued for the unique properties conferred by the gem-difluoro group at the C3 position of the oxindole core. Proper purification is critical to ensure the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredients. This guide addresses common challenges encountered during its purification.

Chemical Structure:

Key Properties:

  • Molecular Formula: C₁₁H₉F₂NO₃[1][2]

  • Molecular Weight: 241.19 g/mol [1][2]

  • Appearance: Typically a solid.

  • Melting Point: 175-178 °C (with decomposition)[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Category 1: Column Chromatography

Question 1: My compound is not separating from a closely-related impurity on the silica column. What should I do?

Answer: This is a common issue, often caused by impurities with very similar polarity to the desired product. Here’s a systematic approach to improve separation:

  • Optimize the Solvent System (Eluent): The choice of eluent is the most critical factor.

    • Start with a Standard System: A common starting point for compounds of "normal" polarity is an Ethyl Acetate (EtOAc) / Hexanes mixture[3]. For oxindole derivatives, ratios from 1:3 to 7:3 (EtOAc/Hexanes) are frequently effective[4].

    • Fine-Tune Polarity: If separation is poor, decrease the eluent's polarity by reducing the proportion of the more polar solvent (e.g., EtOAc). This will increase the retention time of all compounds on the silica, potentially enhancing the resolution between your product and the impurity. Run a series of Thin Layer Chromatography (TLC) plates with slightly different solvent ratios (e.g., 20% EtOAc/Hex, 25% EtOAc/Hex, 30% EtOAc/Hex) to find the optimal system that gives the best separation (largest ΔRf) between your product and the impurity spot.

    • Change Solvent Selectivity: If fine-tuning polarity doesn't work, switch one of the solvents to change the nature of the interactions. For example, replace Ethyl Acetate with a mixture of Dichloromethane (DCM) and a small amount of Methanol (MeOH). A 97:3 DCM/MeOH system has been used successfully for purifying related oxindole structures[5]. This changes the hydrogen bonding and dipole-dipole interactions, which can alter the elution order.

  • Improve Column Packing and Loading:

    • Ensure the silica gel is packed uniformly without cracks or channels. A poorly packed column leads to band broadening and poor separation[6].

    • Load the crude product in a minimal amount of solvent (ideally the column eluent or a stronger, volatile solvent like DCM) to ensure a tight starting band[6].

Question 2: My product is eluting too quickly (high Rf) or is stuck on the baseline (low Rf). How do I choose the right starting solvent system?

Answer: The goal is to have your target compound's Rf value around 0.25 - 0.35 on a TLC plate for optimal column separation.

  • If Rf is too high (> 0.5): Your eluent is too polar. Decrease the concentration of the polar solvent (e.g., go from 50% EtOAc/Hexanes to 20% EtOAc/Hexanes).

  • If Rf is too low (< 0.1): Your eluent is not polar enough. Increase the concentration of the polar solvent (e.g., go from 20% EtOAc/Hexanes to 40% EtOAc/Hexanes). For very polar compounds, a system like 5% MeOH in DCM may be necessary[3].

The table below provides good starting points for solvent systems based on compound polarity.

Compound Polarity Recommended Starting Solvent System Rationale
Non-polar5% Ether/Hexane or 100% HexaneMinimizes interaction with polar silica gel.
Normal (Typical for this compound) 10-50% Ethyl Acetate/Hexane [3]Balances polarity for effective separation.
Polar100% Ethyl Acetate or 5% Methanol/DCM[3]Stronger eluent needed to move polar compounds.
Stubborn Amines10% Ammonia in Methanol / DCMThe ammonia helps to deprotonate basic sites on amines, reducing tailing on acidic silica gel.

Table 1: Suggested starting solvent systems for flash column chromatography.

Category 2: Recrystallization

Question 3: I am struggling to find a suitable solvent for recrystallizing my product. What is the general procedure?

Answer: Recrystallization is an excellent technique for removing small amounts of impurities, especially if the crude product is already >90% pure. The key is finding a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Step-by-Step Protocol for Solvent Screening:

  • Preparation: Place a small amount (10-20 mg) of your crude this compound into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidate solvents for oxindoles include isopropanol, ethanol, ethyl acetate, and mixtures with non-polar solvents like hexanes or heptane.

  • Identify Potential Solvents:

    • If the compound dissolves easily at room temperature, the solvent is too good . It can be used as the "soluble" solvent in a two-solvent system.

    • If the compound is completely insoluble even when heated, the solvent is unsuitable . It can be used as the "insoluble" solvent (anti-solvent) in a two-solvent system.

    • If the compound is sparingly soluble at room temperature but dissolves completely upon heating, it is an ideal single solvent for recrystallization.

  • Induce Crystallization: Once a hot, saturated solution is prepared, allow it to cool slowly to room temperature, and then in an ice bath. If crystals do not form, try scratching the inside of the glass with a stirring rod or adding a seed crystal.

  • Two-Solvent System: If no single solvent works, use a solvent pair. Dissolve the crude product in a minimal amount of a "good" hot solvent. Then, add a "poor" hot solvent (in which the compound is less soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

In similar syntheses, purification of the final product often involves crystallization from a solvent like isopropanol or an ethanol/water mixture[7][8].

Troubleshooting Workflow

This workflow provides a logical path to diagnose and solve purity issues with your compound.

G cluster_0 start Crude Product Analysis (TLC, NMR, LCMS) purity_check Is Purity > 90%? start->purity_check impurity_type What is the nature of the impurity? purity_check->impurity_type No recrystallize Attempt Recrystallization purity_check->recrystallize Yes column Perform Column Chromatography impurity_type->column Baseline/Polar Impurity impurity_type->column Close-running Impurity solvent_screen Screen for suitable solvent/solvent pair recrystallize->solvent_screen optimize_column Optimize Column Conditions (Solvent, Gradient, etc.) column->optimize_column solvent_screen->column Fails final_product Final Product >98% Pure solvent_screen->final_product Success optimize_column->recrystallize Fails but purity >90% optimize_column->final_product Success

Sources

Identifying side products in Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides a problem-and-solution framework for issues that may arise during the modification and handling of this compound.

Question 1: I am attempting an N-alkylation reaction, but the yield is low and I see multiple spots on my TLC plate. What are the likely side products and how can I improve the reaction?

Answer:

Low yields and multiple products in N-alkylation reactions of oxindoles are common issues that typically stem from competing side reactions or suboptimal conditions. The primary culprits are often hydrolysis of the ethyl ester, competing O-alkylation, or incomplete reaction.

Plausible Causes & Identification:

  • Ester Hydrolysis: The presence of a base (e.g., NaH, K₂CO₃) and trace amounts of water can lead to the saponification of the ethyl ester, forming the corresponding carboxylate salt. This side product will have a much lower Rf value on a normal-phase silica TLC plate due to its high polarity. You can confirm its presence by LC-MS, looking for a mass corresponding to the loss of 28 Da (C₂H₄).

  • O-Alkylation: The lactam oxygen is also a nucleophilic site and can compete with the nitrogen for the alkylating agent. This results in the formation of an O-alkylated isoindolinone isomer. This side product often has a similar polarity to the desired N-alkylated product, making separation difficult. Its identity can be confirmed using 2D NMR techniques like HMBC, which would show a correlation from the alkyl group's protons to the lactam carbonyl carbon (C2).[1]

  • Starting Material: A significant amount of unreacted starting material indicates that the reaction conditions are not sufficiently activating. This could be due to a weak base, low temperature, or insufficient reaction time.

Troubleshooting Workflow & Protocol Optimization:

To diagnose and resolve this issue, a systematic approach is recommended.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Troubleshooting A Low Yield / Multiple Spots in N-Alkylation B Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) A->B C Identify Components: - Starting Material (SM) - N-alkylated Product (P) - Hydrolyzed Acid (HA) - O-alkylated Isomer (OI) B->C D High SM? C->D Check SM Concentration E High HA? C->E Check for Polar Spot F High OI? C->F Check for Isomer Peak D->E No G Increase Base Strength/Equivalents (e.g., NaH > K₂CO₃) Increase Temperature/Time D->G Yes E->F No H Use Anhydrous Solvent (DMF, THF) Run under Inert Atmosphere (N₂, Ar) E->H Yes I Change Solvent Polarity (e.g., polar aprotic like DMF favors N-alkylation) Use a milder base (e.g., Cs₂CO₃) F->I Yes

Caption: Troubleshooting workflow for N-alkylation reactions.

Optimized N-Alkylation Protocol:

  • Drying: Dry the starting material, this compound, under high vacuum for several hours before use.

  • Inert Conditions: To a flame-dried flask under an argon atmosphere, add the starting material (1.0 equiv).

  • Solvent: Dissolve in anhydrous DMF. The use of a polar aprotic solvent is crucial as it effectively solvates the cation of the base, leaving a more "naked" and reactive anion which favors N-alkylation.[1]

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 equiv) portion-wise. Allow the mixture to stir for 30 minutes at this temperature to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by flash column chromatography.

Question 2: My reaction seems to have worked, but upon purification or workup, I isolate the hydrolyzed carboxylic acid instead of the ethyl ester product. Why is this happening?

Answer:

This is a classic case of unintended ester hydrolysis. The ethyl ester of your compound is susceptible to cleavage under both acidic and basic conditions, which are often encountered during reaction workups.

Plausible Causes:

  • Basic Workup: Using strong basic solutions (e.g., NaOH, K₂CO₃) to wash the organic layer can rapidly saponify the ester.

  • Acidic Workup: Washing with strong acids (e.g., >1M HCl) can catalyze the hydrolysis of the ester, especially if heat is applied or contact time is prolonged.

  • Silica Gel Chromatography: Standard silica gel is slightly acidic and can sometimes cause hydrolysis of sensitive esters during long purification runs. This is exacerbated if protic solvents like methanol are used in high concentrations in the eluent.

Preventative Measures:

StepAction to Prevent HydrolysisRationale
Reaction Quenching Use a neutral or mildly acidic quench, such as saturated aqueous NH₄Cl or cold water.Avoids introducing strong acids or bases that can initiate hydrolysis.
Aqueous Workup Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) instead of stronger bases. Perform washes quickly and without heating.NaHCO₃ is a weak base, sufficient to neutralize acid but less likely to attack the ester.
Chromatography If hydrolysis on the column is suspected, neutralize the silica gel by preparing a slurry with 0.5-1% triethylamine in the eluent before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.Deactivates the acidic silanol groups on the silica surface, preventing them from catalyzing hydrolysis.
Question 3: I am trying to hydrolyze the ethyl ester to the carboxylic acid, but I get a significant amount of a decarboxylated side product. How can I achieve clean hydrolysis?

Answer:

The formation of a decarboxylated product indicates that the reaction conditions are too harsh. While indole-2-carboxylic acids are known to undergo decarboxylation, the 5-carboxylate is more stable. However, high temperatures, strong acids, or the presence of certain metal catalysts can promote this unwanted side reaction.[2][3]

G A Ethyl 3,3-difluoro-2- oxoindoline-5-carboxylate B 3,3-difluoro-2-oxoindoline- 5-carboxylic acid A->B  LiOH, THF/H₂O Room Temp C 3,3-difluoro-2-oxoindoline (Decarboxylated Side Product) B->C  High Heat / Strong Acid (Undesired Pathway)

Caption: Hydrolysis and subsequent decarboxylation pathway.

Recommended Hydrolysis Protocol:

The key to preventing decarboxylation is to use mild conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a highly effective and standard method for clean ester saponification.

  • Dissolution: Dissolve the ethyl ester (1.0 equiv) in a 3:1 mixture of THF and water.

  • Saponification: Add LiOH·H₂O (2.0-3.0 equiv) and stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Acidification: Once complete, cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. This method avoids high temperatures and minimizes the risk of decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

The compound is a crystalline, bench-stable solid under standard laboratory conditions.[4][5] However, it should be stored away from strong acids, bases, and nucleophiles. The gem-difluoro group at the C3 position enhances the electrophilicity of the C2-carbonyl carbon, making it more susceptible to nucleophilic attack and potential ring-opening under harsh conditions compared to its non-fluorinated analog.

Q2: Can I perform reactions on the aromatic ring, such as nitration or bromination?

Yes, electrophilic aromatic substitution is possible, but the reaction conditions must be chosen carefully. The oxindole ring system is electron-rich, but the carbonyl group and the ethyl carboxylate are deactivating. Substitutions will likely be directed to the C7 position. Standard nitrating conditions (HNO₃/H₂SO₄) may be too harsh and could lead to decomposition. Milder conditions, such as using NBS (N-Bromosuccinimide) for bromination in a non-polar solvent, should be attempted first.

Q3: How does the gem-difluoro group at C3 affect the reactivity of the N-H bond?

The two fluorine atoms are powerful electron-withdrawing groups. This has two main effects:

  • Increased Acidity: The N-H proton is significantly more acidic than in a non-fluorinated oxindole. This means that weaker bases can be used for deprotonation prior to N-alkylation. For instance, potassium carbonate (K₂CO₃) may be sufficient, whereas stronger bases like sodium hydride (NaH) are often required for standard oxindoles.

  • Stabilization of the Anion: The resulting N-anion is stabilized by the inductive effect of the C-F bonds, making it less reactive than its non-fluorinated counterpart. This may necessitate slightly higher reaction temperatures or longer reaction times to achieve full conversion in N-alkylation reactions.

References

  • Zeidan, N., Zambri, M., Unger, S., Dank, C., Torelli, A., Mirabi, B., & Lautens, M. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3688–3691. [Link]

  • Brown, R. K., & Nelson, N. A. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 40(4), 633-638. [Link]

  • Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. ResearchGate. [Link]

  • Google Patents. (CN109694343B) Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Wang, Z., et al. (2021). Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. Nature Communications. [Link]

  • Li, Y., et al. (2023). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Wang, F., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. [Link]

  • Hughes, D. L. (2018). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Omega. [Link]

  • Timári, I., et al. (2019). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. [Link]

  • Tigranyan, A., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal. [Link]

Sources

Overcoming challenges in the synthesis of difluoro-oxoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Difluoro-oxoindoles

Welcome to the technical support center for the synthesis of difluoro-oxoindoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. The incorporation of fluorine can significantly enhance the pharmacological properties of molecules, but it also introduces unique synthetic hurdles.[1][2][3][4] This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 3,3-difluoro-oxoindoles.

Q1: What are the most prevalent methods for synthesizing 3,3-difluoro-oxoindoles?

A1: The primary strategies involve the fluorination of an oxindole precursor or a cyclization reaction that incorporates the difluoromethyl group. Key methods include:

  • Electrophilic Fluorination of Oxindoles: Direct fluorination of indole or oxindole precursors at the C3 position using electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).[5][6][7][8] This is often the most direct route but can be sensitive to substrate electronics and protecting groups.[7]

  • Fluorinative Cyclization of N-Aryl Acrylamides: This approach involves the cyclization of activated alkenes, such as N-aryl acrylamides, in the presence of a fluorine source and a catalyst (e.g., copper or palladium).[9][10] This method is powerful for constructing the core ring system and installing the gem-difluoro group simultaneously.

  • From Hydrazonoindolin-2-ones: A versatile method where hydrazonoindolin-2-ones are treated with an electrophilic fluorinating agent like Selectfluor®. The reaction conditions, particularly the solvent, can be tuned to selectively yield either 3,3-difluorooxindoles or 3-fluorooxindoles.[5][6]

Q2: My electrophilic fluorination reaction is resulting in a low yield. What are the first things I should check?

A2: Low yields in electrophilic fluorinations are a frequent issue. Begin troubleshooting by assessing the following:

  • Purity of Starting Material: Ensure your indole or oxindole precursor is free from impurities, which can consume the fluorinating reagent or inhibit the reaction.

  • Activity of Fluorinating Reagent: Electrophilic fluorinating agents can degrade upon exposure to moisture. Use a freshly opened bottle or verify the activity of your current stock.

  • Reaction Conditions: Temperature and solvent choice are critical.[5][6] Some substrates require higher temperatures to overcome activation barriers, while others may decompose.[11] Screen a range of solvents, as they can dramatically influence selectivity and yield.[5][6]

  • Protecting Group Strategy: The nature of the protecting group on the indole nitrogen (e.g., Boc, Benzyl) significantly impacts the electronic nature of the substrate and can influence the reaction's success.[7] Electron-withdrawing groups may require more forcing conditions.[7][11]

Q3: I am observing the formation of mono-fluorinated byproducts instead of my desired difluoro-oxoindole. How can I improve selectivity?

A3: The formation of 3-fluorooxindoles is a common side reaction. To favor difluorination:

  • Stoichiometry of Fluorinating Agent: Ensure you are using a sufficient excess of the electrophilic fluorinating agent (typically >2 equivalents).

  • Solvent Choice: The solvent can play a crucial role in selectivity. For example, in the fluorination of hydrazonoindolin-2-ones with Selectfluor®, solvents like DCE (1,2-dichloroethane) can favor the formation of 3,3-difluorooxindoles, while others may promote mono-fluorination.[5][6]

  • Reaction Temperature: Adjusting the temperature can influence the reaction pathway. A systematic screen is recommended to find the optimal conditions for your specific substrate.[5]

Q4: Are there specific challenges associated with purifying fluorinated heterocyclic compounds?

A4: Yes, purification can be challenging. Fluorinated compounds can exhibit unique polarity and solubility profiles. Standard purification techniques like column chromatography are common, but it may be necessary to screen different solvent systems.[12] In some cases, crystallization or fractional distillation (for volatile compounds) can be effective separation methods.[12]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed troubleshooting for specific experimental problems, including underlying causes and step-by-step protocols.

Guide 1: Issue - Low or No Yield in Palladium-Catalyzed C-H Difluoroalkylation

Scenario: You are attempting to synthesize a substituted 3,3-difluoro-2-oxindole via an intramolecular palladium-catalyzed C-H difluoroalkylation, but you observe only starting material or trace product by LC-MS.

Root Cause Analysis: This reaction is highly sensitive to the catalyst system, substrate quality, and reaction setup. The rate-determining step is often the oxidative addition of the C-X bond to the palladium center, which can be sluggish.[10] The choice of ligand is also critical for achieving high efficiency.[10]

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_outcome Resolution start Low / No Product by LC-MS check_sm Verify Purity of Bromodifluoroacetamide Precursor start->check_sm check_pd Use Fresh Palladium Precatalyst (e.g., Pd(OAc)2) check_sm->check_pd check_ligand Ensure Ligand (e.g., BrettPhos) is High Purity & Anhydrous check_pd->check_ligand check_base Use Fresh, Anhydrous Base (e.g., K2CO3) check_ligand->check_base check_solvent Ensure Anhydrous Solvent (e.g., Toluene, Dioxane) check_base->check_solvent check_temp Optimize Temperature (Screen 80-120 °C) check_solvent->check_temp check_atmosphere Maintain Inert Atmosphere (N2 or Ar) check_temp->check_atmosphere success Successful Synthesis check_atmosphere->success Re-run Experiment

Caption: Troubleshooting workflow for low-yield Pd-catalyzed C-H difluoroalkylation.

Validated Protocol: Synthesis of 3,3-Difluoro-1-methyl-2-oxindole (Adapted from literature procedures for Pd-catalyzed C-H difluoroalkylation[10])

  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add 2-bromo-N-methyl-N-phenyl-2,2-difluoroacetamide (1.0 equiv), Pd(OAc)₂ (0.05 equiv), BrettPhos (0.10 equiv), and anhydrous K₂CO₃ (2.0 equiv).

    • Expert Insight: The use of a bulky, electron-rich phosphine ligand like BrettPhos is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[10]

  • Reaction Setup:

    • Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous toluene (to make a 0.1 M solution) via syringe.

    • Expert Insight: Oxygen can oxidize the Pd(0) active species, killing the catalyst. Rigorous exclusion of air and moisture is paramount for reproducibility.

  • Execution and Monitoring:

    • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 6, 12 hours) and analyzing by TLC or LC-MS. Look for the disappearance of the starting material.

    • Self-Validation Checkpoint: A successful reaction should show >80% conversion after 12 hours. If not, consider increasing the temperature to 120 °C or adding a fresh portion of catalyst (0.02 equiv).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3,3-difluoro-1-methyl-2-oxindole.

Guide 2: Issue - Poor Selectivity in Electrophilic Fluorination with Selectfluor®

Scenario: You are attempting to synthesize a 3,3-difluoro-oxoindole from a hydrazonoindolin-2-one precursor using Selectfluor®, but the reaction yields a mixture of the desired difluoro product and the mono-fluoro byproduct.[5][6]

Root Cause Analysis: The reaction proceeds through a mono-fluorinated intermediate. The rate of the second fluorination relative to the first is highly dependent on the reaction conditions, especially the solvent. The solvent can influence the stability of charged intermediates and the solubility of the reagents, thereby dictating the product distribution.[5][6]

Data Presentation: Solvent Effects on Fluorination Selectivity

The following table summarizes the impact of different solvents on the fluorination of a model hydrazonoindolin-2-one substrate with Selectfluor®.

SolventTemperature (°C)Ratio (Difluoro : Mono-fluoro)Typical Yield (Difluoro)Reference
DCE80>95 : 585%[5]
MeCN8040 : 6035%[5]
Toluene8060 : 4050%[5]
THF7020 : 80<20%[5]

Data is representative and adapted from published studies.[5][6] Yields and ratios are substrate-dependent.

Logical Relationship Diagram

G cluster_input Inputs cluster_decision Key Decision cluster_output Primary Outcome start Hydrazonoindolin-2-one + Selectfluor® solvent Solvent Choice start->solvent dce DCE solvent->dce Polar Aprotic, Non-coordinating mecn MeCN solvent->mecn Polar Aprotic, Coordinating difluoro 3,3-Difluoro-oxoindole (Desired Product) dce->difluoro Favored Pathway monofluoro 3-Fluoro-oxoindole (Side Product) mecn->monofluoro Favored Pathway

Caption: Impact of solvent choice on the selectivity of electrophilic fluorination.

Validated Protocol: Selective Synthesis of 3,3-Difluorooxindoles (Adapted from Wang et al.[6])

  • Reagent Preparation:

    • In a vial, dissolve the hydrazonoindolin-2-one starting material (1.0 equiv) in 1,2-dichloroethane (DCE) to a concentration of approximately 0.15 M.

    • Add Selectfluor® (2.0 equiv) and a base such as Na₂CO₃ (4.0 equiv).

    • Expert Insight: The base is crucial for neutralizing the acid generated during the reaction, preventing potential side reactions or degradation of acid-sensitive substrates.

  • Execution and Monitoring:

    • Seal the vial and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously. The reaction is often complete within 15 hours.

    • Monitor by TLC, staining with potassium permanganate if the product is not UV-active.

    • Self-Validation Checkpoint: An aliquot analyzed by ¹⁹F NMR should show a major peak corresponding to the CF₂ group and minimal signals from the CHF group of the mono-fluorinated species.

  • Workup and Purification:

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to destroy any unreacted Selectfluor®.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify by column chromatography on silica gel to isolate the 3,3-difluoro-oxoindole.

References

  • Synthesis of 3,3‐difluoro oxindoles. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Wang, X., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. The Journal of Organic Chemistry, 83(11), 6065-6073. [Link]

  • Hodson, H. F., et al. (1999). Process for the preparation of fluorinated heterocyclic compounds.
  • Lee, E., et al. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Journal of Medicinal Chemistry, 57(15), 6054-6072. [Link]

  • Lee, E., & Hooker, J. M. (2012). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 45(5), 755-764. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2013). Pharmaceutical Technology. [Link]

  • Wang, X., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. The Journal of Organic Chemistry. [Link]

  • Li, W., et al. (2018). Tandem Radical Cyclization for the Construction of Difluoro-Containing Oxindoles and Quinoline-2,4-diones. Organic Letters, 20(7), 1836-1840. [Link]

  • Yin, G., et al. (2015). Palladium-catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-difluoro-2-oxindoles. Angewandte Chemie International Edition, 54(12), 3683-3686. [Link]

  • Sella, E., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3505-3510. [Link]

  • Furuya, T., et al. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society, 132(34), 12149-12151. [Link]

  • Lee, E., & Hooker, J. M. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 428-436. [Link]

  • Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved January 7, 2026, from [Link]

  • Gualtieri, F. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(31), 8344-8361. [Link]

  • GMP Fluorination Challenges Limit Use in API Synthesis. (2014). Pharmaceutical Technology. [Link]

  • Electrophilic fluorination. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Fluorinated Heterocycles. (2020). ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the C3-difluorination of the oxindole core, a critical scaffold in medicinal chemistry.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to improve reaction yields and purity.

Section 1: Reaction Overview and Mechanism

The synthesis of this compound typically involves the direct electrophilic fluorination of the corresponding ethyl 2-oxoindoline-5-carboxylate. The reaction proceeds via a stepwise mechanism involving the formation of an enolate intermediate, which then attacks an electrophilic fluorine source.

General Reaction Scheme:
  • Starting Material: Ethyl 2-oxoindoline-5-carboxylate

  • Reagent: Electrophilic Fluorinating Agent (e.g., Selectfluor®, NFSI)

  • Product: this compound

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Substrate in Anhydrous Solvent Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Reagent Add Fluorinating Agent (Portion-wise) Inert->Reagent Stir Stir at Defined Temp & Time Reagent->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench Reaction (e.g., aq. NaHCO3) Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

Sources

Technical Support Center: Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate. It is designed to address common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A controlled room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8 °C) is recommended. The compound is known to be light-sensitive, so storage in an amber vial or a container protected from light is crucial.

Q2: How should I handle the compound upon receiving it?

Upon receipt, it is advisable to allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which could lead to hydrolysis. Handle the compound in a well-ventilated area or a fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Q3: What is the general stability of this compound in solution?

The stability of the compound in solution is dependent on the solvent, pH, and storage conditions. Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is best to aliquot the solution into single-use vials and store them at -20 °C or -80 °C, protected from light. Avoid repeated freeze-thaw cycles. The compatibility with various solvents should be considered; for instance, protic solvents may participate in hydrogen bonding and affect stability, while aprotic solvents are generally preferred for storage.

Q4: Is this compound susceptible to hydrolysis?

The oxindole lactam ring and the ethyl ester group are potentially susceptible to hydrolysis, especially under strong acidic or basic conditions. While the difluoro substitution at the 3-position may offer some steric hindrance and electronic effects that influence the rate of hydrolysis, it is prudent to avoid exposing the compound to extreme pH conditions for prolonged periods.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color of the solid compound (e.g., from off-white to yellow or brown) Photodegradation or oxidation due to improper storage (exposure to light or air).Discard the discolored compound as its purity may be compromised. For future prevention, ensure storage in a tightly sealed, light-protected container.
Inconsistent results in biological assays Degradation of the compound in the assay buffer or media.Prepare fresh solutions for each experiment. Assess the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation.
Precipitation of the compound from a stock solution upon thawing Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, sonication may be attempted. To prevent this, consider using a different solvent or storing at a lower concentration.
Low yield or unexpected byproducts in a chemical reaction Decomposition of the starting material under the reaction conditions.Verify the purity of the starting material before use. Consider the compatibility of the compound with the reagents and solvents used. For example, strong nucleophiles could potentially react with the ester or lactam functionalities.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Equilibration: Allow the container of solid this compound to reach room temperature before opening.

  • Weighing: In a fume hood, weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the desired volume of a suitable anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile) to the solid. Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.

  • Storage: Store the aliquots at -20 °C or -80 °C.

  • Usage: When needed, thaw a single aliquot at room temperature. Do not refreeze any unused portion of the thawed aliquot.

Visualizing Potential Degradation Pathways

The following diagram illustrates a potential degradation pathway for this compound, focusing on hydrolysis under basic conditions. This is a generalized pathway based on the functional groups present in the molecule.

G Compound This compound Hydrolysis_Ester Ester Hydrolysis (e.g., OH⁻, H₂O) Compound->Hydrolysis_Ester Product_Acid 3,3-difluoro-2-oxoindoline-5-carboxylic acid Hydrolysis_Ester->Product_Acid Hydrolysis_Lactam Lactam Hydrolysis (e.g., strong base) Product_Acid->Hydrolysis_Lactam Product_RingOpened Ring-opened amino acid Hydrolysis_Lactam->Product_RingOpened

Caption: Potential hydrolytic degradation pathway.

Decision-Making Workflow for Stability Issues

This workflow can guide researchers in troubleshooting unexpected experimental outcomes that may be related to the stability of the compound.

G start Unexpected Experimental Result check_purity Verify Purity of Solid Compound (e.g., by LC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure degraded_solid Solid compound has degraded. Procure a new batch and store properly. is_pure->degraded_solid No check_solution_prep Review Solution Preparation and Storage Protocol is_pure->check_solution_prep Yes protocol_ok Was the protocol followed correctly? check_solution_prep->protocol_ok improper_handling Improper handling/storage of solution. Prepare fresh stock solutions following best practices. protocol_ok->improper_handling No check_assay_stability Assess Compound Stability in Assay Conditions (Incubate in assay buffer, analyze for degradation) protocol_ok->check_assay_stability Yes is_stable_in_assay Is the compound stable? check_assay_stability->is_stable_in_assay assay_degradation Compound is degrading in the assay. Modify assay conditions (e.g., buffer, duration) or add stabilizers if possible. is_stable_in_assay->assay_degradation No other_factors Stability is not the primary issue. Investigate other experimental parameters. is_stable_in_assay->other_factors Yes

Caption: Troubleshooting workflow for stability issues.

References

  • Sigma-Aldrich.
  • Catalyst‐Free Indirect C−F Activation of 3‐Perfluoroalkyl Indoles. ResearchGate. Available at: [Link]

  • Long-term stability of 5-fluorouracil and folinic acid admixtures. PubMed. Available at: [Link]

  • Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. Available at: [Link]

  • Comparative photodegradation study between spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives in solution. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of fluorine into organic molecules imparts a unique and often dramatic alteration of their physicochemical and biological properties.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, leading to high thermal and metabolic stability.[2][3] This has driven the widespread application of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science, with an estimated 20-25% of all pharmaceuticals containing at least one fluorine atom.[3] However, the very properties that make these compounds so valuable also introduce significant challenges in their handling, synthesis, purification, and disposal.[1][4]

This guide, designed for researchers and drug development professionals, provides practical, field-proven insights into common issues encountered when working with fluorinated organic compounds. It is structured as a series of troubleshooting guides and frequently asked questions to directly address specific experimental challenges.

Part 1: Safety First - Essential Precautions for Handling Fluorinated Compounds

Working with fluorinated compounds, especially the reagents used to introduce fluorine, demands the highest level of safety consciousness. Many fluorinating agents are highly reactive, corrosive, and toxic, and can react violently with common laboratory materials.[1][5][6]

Frequently Asked Questions (FAQs) - Safety

Q1: What are the primary hazards associated with fluorinating agents?

A1: The hazards are diverse and reagent-specific. Key dangers include:

  • Extreme Reactivity: Agents like elemental fluorine (F₂) are powerful oxidizers that can ignite many organic compounds and react explosively with water.[5][6] Electrophilic N-F reagents like Selectfluor® can react exothermically and rapidly with common solvents such as DMF, DMSO, and pyridine.[7][8]

  • Corrosivity and Toxicity: Many fluorinating agents, or their byproducts, are corrosive to skin, eyes, and respiratory tracts.[5] A significant danger is the potential to generate hydrogen fluoride (HF) upon contact with moisture.[5][9] HF is acutely toxic, and its effects can be delayed.[9]

  • Pressure Buildup: Reactions can generate gaseous byproducts, leading to pressure buildup in sealed vessels.

Q2: What Personal Protective Equipment (PPE) is mandatory?

A2: A multi-layered approach to PPE is crucial to prevent exposure.[1]

  • Eye Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[1][9]

  • Hand Protection: Glove selection must be based on the specific compound and solvent used. Consulting the glove manufacturer's compatibility chart is essential. For highly corrosive or readily absorbed compounds, double-gloving is strongly recommended.[1]

  • Body Protection: A flame-resistant lab coat should be worn at all times. For larger-scale work or when handling particularly hazardous materials, a chemical-resistant apron is necessary.[1]

Q3: How should I properly store fluorinated reagents and compounds?

A3: Proper storage is critical to maintain reagent stability and prevent hazardous situations.

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials, especially water, strong acids, bases, and oxidizing or reducing agents.[1]

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.[1]

  • Gaseous fluorine should be stored and used in a ventilated gas cabinet.[5]

Q4: What is the correct first aid procedure for exposure to an HF-releasing compound?

A4: Immediate and decisive action is required. Prompt medical attention is necessary in all cases of overexposure.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove all contaminated clothing while flushing. After flushing, apply a 2.5% calcium gluconate gel to the affected area.[1][5] The fluoride ion has a high affinity for calcium, and the gel helps to neutralize the ion and prevent it from penetrating deeper into tissues.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15-30 minutes, holding the eyelids open.[1][5] Do not apply calcium gluconate gel to the eyes.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so.[1][5] Seek immediate medical attention.

Mandatory Visualization: Laboratory Safety Workflow

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_emergency Emergency Response risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) risk_assessment->ppe_selection reagent_check Check Reagent Compatibility (Solvent, Additives) ppe_selection->reagent_check spill_kit Ensure Spill Kit & Calcium Gluconate Gel are Available reagent_check->spill_kit fume_hood Work in a Ventilated Fume Hood slow_addition Perform Slow, Controlled Reagent Addition fume_hood->slow_addition monitor_temp Monitor Reaction Temperature and Pressure slow_addition->monitor_temp exposure Exposure Event spill Spill Event skin_contact Skin/Eye Contact exposure->skin_contact inhalation Inhalation exposure->inhalation contain_spill Contain Spill with Compatible Absorbent spill->contain_spill evacuate Evacuate Area spill->evacuate Large Spill first_aid Administer First Aid (Flush, Apply Ca-Gluconate) skin_contact->first_aid fresh_air Move to Fresh Air inhalation->fresh_air medical Seek Immediate Medical Attention first_aid->medical fresh_air->medical

Caption: General safety workflow for handling fluorinated compounds.

Part 2: Troubleshooting Fluorination Reactions

The unique reactivity of fluorinating agents and the stability of the C-F bond can lead to unexpected outcomes in synthesis. This section addresses common problems in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My nucleophilic fluorination (e.g., using KF, CsF, or TBAF) is giving a low yield. What are the common causes?

A: Nucleophilic fluorination is highly sensitive to reaction conditions. The primary culprits for low yield are:

  • Presence of Water: Anhydrous conditions are paramount. Fluoride anions are strongly hydrated by water, which significantly reduces their nucleophilicity. Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and handle hygroscopic fluoride salts (like TBAF) in a glovebox.

  • Poor Fluoride Solubility: Simple alkali fluorides (KF, CsF) have low solubility in many organic solvents.[4] The use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) is often necessary to shuttle the fluoride ion into the organic phase.

  • Ineffective Leaving Group: The success of Sₙ2 or SₙAr fluorination depends on having an excellent leaving group. For aliphatic systems, triflates and tosylates are superior to halides. For aromatic systems, the ring must be activated with strongly electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically required to dissolve the fluoride salt and promote the desired reactivity. However, be aware that these solvents can be difficult to remove and may decompose at high temperatures.[4]

Q: My electrophilic fluorination using an N-F reagent (e.g., Selectfluor®, NFSI) is sluggish or failing. Why?

A: Electrophilic fluorinations are powerful but also nuanced.

  • Substrate Reactivity: The substrate must be sufficiently nucleophilic to react with the "F+" source. Electron-rich arenes, enolates, or silyl enol ethers are typical substrates. If your substrate is electron-deficient, the reaction may not proceed.

  • Solvent Incompatibility: As mentioned, some N-F reagents react exothermically with solvents like DMF or DMSO.[7][8] Acetonitrile is a widely used and generally compatible solvent for many fluorination reactions.[7]

  • Sub-optimal Temperature: While many reactions proceed at room temperature, some may require heating to overcome the activation energy. Conversely, for sensitive substrates, elevated temperatures can lead to decomposition or byproduct formation.[7] A systematic temperature screen is advisable.

  • Reagent Degradation: Ensure your fluorinating agent has been stored correctly (typically in a desiccator) and has not degraded.

Problem 2: Complex Product Mixtures & Poor Selectivity

Q: I'm observing multiple fluorinated isomers in my C-H fluorination reaction. How can I improve regioselectivity?

A: Achieving high regioselectivity in C-H fluorination is a significant challenge.

  • Inherent Substrate Reactivity: Many organic molecules possess multiple C-H bonds with similar reactivity, leading to isomer mixtures.[7]

  • Use of Directing Groups: The most effective strategy is to use a directing group that positions the catalyst and fluorinating agent at a specific C-H bond. This is a cornerstone of modern C-H activation/fluorination methodology.[7]

  • Steric and Electronic Control: Analyze the steric and electronic properties of your substrate. Large, bulky groups can block certain positions, while electron-donating or -withdrawing groups can influence the reactivity of ortho, meta, and para positions.[7]

Experimental Protocol: Enantioselective Fluorination of a β-Keto Ester

This protocol provides a generalized, step-by-step methodology for an enantioselective fluorination, a common challenge in pharmaceutical synthesis.

  • Preparation: In a nitrogen-purged glovebox, add the β-keto ester substrate (1.0 equiv), the chiral catalyst (e.g., a β,β-diaryl serine, 0.1 equiv)[10], and anhydrous acetonitrile to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 2.0 equiv)[10] to the stirred solution.

  • Reaction: Seal the vial and stir the mixture at the optimized temperature (e.g., 40 °C)[10]. Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts, washing with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired α-fluorinated product.

Part 3: Challenges in Purification and Analysis

The unique properties of organofluorine compounds extend to their purification and characterization, often requiring specialized techniques.

Q: Why is the purification of my highly fluorinated compound by standard silica gel chromatography so difficult?

A: Highly fluorinated compounds often have very different polarity and solubility profiles compared to their non-fluorinated analogues. They can be poorly soluble in common organic solvents but highly soluble in fluorinated solvents. This property is the basis of fluorous chemistry .[3] For purification, consider "fluorous solid-phase extraction" (F-SPE). A fluorous-tagged compound will be retained on a fluorous silica column while non-fluorinated impurities are washed away. The desired compound is then eluted with a fluorinated solvent.

Mandatory Visualization: Fluorous Solid-Phase Extraction (F-SPE)

cluster_workflow F-SPE Workflow start Crude Reaction Mixture (Fluorous-tagged Product + Non-fluorous Impurities) column Load onto Fluorous Silica Column start->column wash Wash with Organic Solvent (e.g., Methanol/Water) column->wash elute_impurities Collect Non-fluorous Impurities wash->elute_impurities elute_product Elute with Fluorous Solvent (e.g., Perfluorohexane) wash->elute_product collect_product Collect Pure Fluorous-tagged Product elute_product->collect_product

Caption: Workflow for purification via Fluorous Solid-Phase Extraction.

Q: I'm having trouble interpreting the ¹⁹F NMR spectrum of my compound. What are the key considerations?

A: ¹⁹F NMR is an incredibly powerful tool due to the nucleus's 100% natural abundance, high sensitivity, and large chemical shift range (~400 ppm).[11][12]

  • Chemical Shift: The chemical shift is highly sensitive to the electronic environment. This large dispersion makes it easier to resolve signals even in complex mixtures.[12]

  • Coupling: Fluorine couples to other nuclei, including ¹H and ¹³C. These J-couplings can be observed over multiple bonds (e.g., ²J, ³J, ⁴J) and provide rich structural information.[12]

  • No Background: Unlike ¹H NMR, there are virtually no endogenous fluorine signals in biological or most environmental samples, making ¹⁹F NMR excellent for analyzing mixtures with minimal cleanup.[12]

  • Complementary to MS: Standard LC-MS/MS methods often fail to capture a large fraction of organofluorine compounds in a sample.[13][14] ¹⁹F NMR provides a more inclusive and quantitative assessment of total organofluorine content.[13][14]

Part 4: Waste Disposal Guidelines

The high stability of the C-F bond makes many organofluorine compounds, particularly per- and polyfluoroalkyl substances (PFAS), environmentally persistent "forever chemicals".[3][15][16] Responsible disposal is a critical final step of any experiment.

Q: How should I dispose of residual fluorinating agents and fluorinated organic waste?

A: Disposal protocols are strict and must be followed to protect human health and the environment.[1]

  • Quenching Excess Reagent: Never dispose of active fluorinating agents directly. They must be carefully quenched. The specific quenching protocol depends on the reagent. Always consult the Safety Data Sheet (SDS) and relevant literature.

  • Segregated Waste Streams: All fluorinated waste (solid and liquid) must be collected in clearly labeled, dedicated hazardous waste containers. Do not mix it with other organic or halogenated waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Approved Disposal Methods: The primary approved methods for destroying fluorinated organic waste are:

    • High-Temperature Incineration: This is a promising method for permanently eliminating PFAS, but it requires very high temperatures to break the stable C-F bonds and must be managed properly to prevent the release of smaller fluorinated compounds.[17][18]

    • Hazardous Waste Landfill: For some wastes, disposal in a specialized hazardous waste landfill is an option. These facilities have extensive controls to prevent leaching into the environment.[18]

  • Consult EHS: Always consult with your institution's EHS department for specific guidelines and procedures. They will provide the correct waste containers and disposal protocols.

Summary Data Table

Reagent NameCommon AbbreviationTypeKey HazardsIncompatible Solvents
Diethylaminosulfur Trifluoride DASTNucleophilicCorrosive, flammable, potentially explosive upon heating, reacts violently with water.[1]Water, Protic Solvents
Selectfluor® F-TEDA-BF₄ElectrophilicHarmful if swallowed, causes serious eye damage, may cause allergic skin reaction.[1]DMF, Pyridine, DMSO (reacts exothermically).[8]
N-Fluorobenzenesulfonimide NFSIElectrophilicCauses skin and serious eye irritation, may cause respiratory irritation.[1]Strong bases
Hydrogen Fluoride-Pyridine Olah's ReagentNucleophilicAcutely toxic, corrosive, causes severe burns, potential for HF exposure.[3]Water, Bases

References

  • BenchChem Technical Support Team. (2025).
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • BenchChem. (2025).
  • (2022, May 24). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.
  • Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • (2018, October 8).
  • U.S. Environmental Protection Agency. (n.d.).
  • Taylor & Francis Online. (n.d.). Organofluorine compounds – Knowledge and References.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine.
  • University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • U.S. Environmental Protection Agency. (2024, April 8).
  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
  • Environmental Science & Technology. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • (2021, August 24). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • (n.d.). Fluorine NMR.
  • (2022, May 20). CHAPTER 9: Fluorinations Not Using Fluorine Gas. Royal Society of Chemistry.
  • (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025.
  • (2024, October 24).
  • (n.d.). Strategies Towards Challenging Fluorination Reactions.
  • (n.d.). Quantification of Organic Fluorine in Landfill Leachate Using Combustion Ion-Chromatography and Inductively Coupled Plasma Mass Spectrometry.
  • (n.d.). An Overview of Fluorine NMR.
  • (2021, August 24). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • MDPI. (n.d.). Efficient Separation of Per- and Polyfluoroalkyl Substances (PFAS) by Organic Framework Membranes: Advances, Mechanisms, and Challenges.
  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022).
  • (2023, August 2). Fluorinated Organic Compounds: How to Imagine a Future.
  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.

Sources

Technical Support Center: Scaling the Synthesis of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate. This document is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to larger, multi-gram production. C3-fluorinated oxindoles are critical scaffolds in medicinal chemistry, and mastering their synthesis is key for many drug discovery programs.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to address the common challenges encountered during scale-up.

Process Overview: Synthetic Workflow

The most direct and scalable route to this compound involves the electrophilic fluorination of the C3 position of the corresponding oxindole precursor. The general workflow is illustrated below.

Synthetic Workflow SM Ethyl 2-oxoindoline-5-carboxylate (Starting Material) RE Electrophilic Fluorination SM->RE NFSI or Selectfluor® Acetonitrile, RT to 50°C PU Workup & Purification RE->PU FP This compound (Final Product) PU->FP Troubleshooting Incomplete Reaction cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem: Incomplete Difluorination Cause1 Insufficient Fluorinating Agent Problem->Cause1 Cause2 Low Reaction Temperature Problem->Cause2 Cause3 Reagent Decomposition (e.g., by H₂O) Problem->Cause3 Sol1 Increase NFSI to 2.2 eq. Cause1->Sol1 Sol4 Add NFSI in two portions Cause1->Sol4 Sol2 Warm reaction to 40-50 °C Cause2->Sol2 Sol3 Use anhydrous solvent under N₂ atmosphere Cause3->Sol3

Caption: Logic diagram for troubleshooting an incomplete fluorination reaction.

Q5: I achieved a high conversion, but my yield is low after workup and purification. Where could my product be going?

Product loss during scale-up is often linked to the workup and purification stages.

  • Underlying Cause: The product, this compound, is a crystalline solid but can have moderate solubility in certain organic solvents used during extraction and chromatography. Emulsion formation during aqueous workup is also a common issue on a larger scale.

  • Solutions:

    • Optimize Extraction: Use a solvent like Dichloromethane (DCM) or Ethyl Acetate for extraction. To break emulsions, add a saturated brine solution during the wash steps. Perform back-extractions of the aqueous layers to recover any dissolved product.

    • Minimize Chromatography: Large-scale column chromatography can be inefficient. The preferred method for purification is recrystallization.

    • Develop a Recrystallization Protocol:

      • Solvent Screening: Test solvent/anti-solvent systems on a small scale. Good candidates often include Isopropanol (IPA), Ethanol/Water, Ethyl Acetate/Heptane, or Toluene.

      • Procedure: Dissolve the crude product in a minimum amount of the hot solvent, and then either cool slowly or add the anti-solvent portion-wise to induce crystallization. This is highly effective at removing soluble impurities.

Q6: What are the critical safety considerations for handling multi-kilogram quantities of NFSI or Selectfluor®?

While N-F reagents are significantly safer than elemental fluorine, they are still powerful oxidizing agents and require careful handling. [2]

  • Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. A face shield is recommended when charging large quantities.

  • Static Discharge: NFSI and Selectfluor® are fine powders that can generate static electricity. Ensure all reactors and equipment are properly grounded to prevent spark ignition.

  • Exothermic Reaction: The fluorination reaction is exothermic. On a large scale, this heat can accumulate. Add the fluorinating agent portion-wise to the reaction mixture, monitoring the internal temperature. Have a cooling bath on standby.

  • Incompatible Materials: Avoid contact with strong reducing agents. Clean up spills promptly, as prolonged contact with combustible materials could pose a fire risk.

Scalable Experimental Protocol

This protocol is a generalized starting point for a ~100g scale synthesis. Optimization may be required.

Materials:

  • Ethyl 2-oxoindoline-5-carboxylate (1.0 eq)

  • N-Fluorobenzenesulfonimide (NFSI) (2.2 eq)

  • Acetonitrile (ACS Grade, anhydrous) (~10-15 mL per gram of starting material)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (Brine) solution

  • Ethyl Acetate (for extraction)

  • Heptane (for recrystallization)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge a clean, dry, grounded reactor with Ethyl 2-oxoindoline-5-carboxylate (1.0 eq) and anhydrous Acetonitrile. Begin stirring to form a slurry or solution.

  • Reagent Addition: Add NFSI (2.2 eq) to the reactor in 4-5 portions over 30-45 minutes. Monitor the internal temperature and ensure it does not rise uncontrollably (maintain < 30°C).

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, slowly warm the mixture to 40-45°C. Continue stirring until the mono-fluorinated intermediate is <1% by LC-MS analysis.

  • Quench and Workup: Cool the reaction to room temperature. Slowly pour the reaction mixture into a separate vessel containing saturated sodium bicarbonate solution to quench any unreacted NFSI and neutralize the benzenesulfonimide byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then saturated brine solution to remove residual salts and acetonitrile.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Transfer the crude solid to a clean flask. Add a minimum amount of hot Ethyl Acetate to fully dissolve the material. Slowly add Heptane with stirring until the solution becomes cloudy. Cool the mixture in an ice bath for 1-2 hours to complete crystallization.

  • Isolation: Isolate the purified product by filtration, wash the filter cake with cold Heptane, and dry under vacuum to a constant weight. Expect a white to off-white crystalline solid.

References

  • Jadab M., et al. (2023). Practical, scalable, and transition metal-free visible light-induced heteroarylation route to substituted oxindoles. Chemical Science. Available at: [Link]

  • Recent Developments in Photo‐Catalyzed/Promoted Synthesis of Indoles and Their Functionalization: Reactions and Mechanisms. (n.d.). ResearchGate. Available at: [Link]

  • Yotphan, S., et al. (2015). Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles. Angewandte Chemie International Edition. Available at: [Link]

  • Carnevale, J., et al. (2018). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. Molecules. Available at: [Link]

  • Electrophilic fluorination. (n.d.). Wikipedia. Available at: [Link]

  • Dearomative electrophilic fluorination of 2-methylindoles is reported, delivering 3,3-difluoroindolines bearing an exomethylidene. (2020). Organic Letters. Available at: [Link]

  • Singh, R., et al. (n.d.). Synthetic Strategies for the Construction of C3-Fluorinated Oxindoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mai, W., et al. (2016). Metal-Free Synthesis of 3,3-Difluoro-2-Oxindoles. Chinese Journal of Applied Chemistry. Available at: [Link]

  • Electrophilic Fluorination. (n.d.). Bryn Mawr College. Available at: [Link]

  • O'Hagan, D. (2020). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. Available at: [Link]

  • Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines. (2024). ResearchGate. Available at: [Link]

  • [Synthesis of ethyl 1-(Difluoro-1,3,5,-triazinyl)-2-methylindolizine-3-carboxylate as a fluorescent derivatization reagent and its reactivity]. (1994). Yakugaku Zasshi. Available at: [Link]

  • Process for the preparation of fluorinated heterocyclic compounds. (1997). Google Patents.
  • L'Heureux, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of Organic Chemistry. Available at: [Link]

  • Banik, S., et al. (n.d.). Enantioselective fluorination of 3-indolinone-2-carboxylates with NFSI catalyzed by chiral bisoxazolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022). MDPI. Available at: [Link]

  • Protecting group-directed annulations of tetra-substituted oxindole olefins and sulfur ylides: regio- and chemoselective synthesis of cyclopropane- and dihydrofuran-fused spirooxindoles. (2019). RSC Advances. Available at: [Link]

  • Fluorinated Heterocycles. (2022). ResearchGate. Available at: [Link]

  • Gakh, A. & Kirk, K. (Eds.). (2009). Fluorinated Heterocyclic Compounds. American Chemical Society.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021). University of Leicester. Available at: [Link]

  • C–H fluorination promoted by pyridine N-oxyl radicals. (n.d.). Green Chemistry. Available at: [Link]

  • Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2- dimethylaminoethyl)-1H-indol-5-ylmethyl] - arkat usa. (n.d.). Arkat USA. Available at: [Link]

  • Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. (2022). ResearchGate. Available at: [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.
  • Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (2013). Google Patents.
  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014). ACG Publications. Available at: [Link]

  • Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester. (2018). Google Patents.

Sources

Technical Support Center: Troubleshooting Reactions of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical fluorinated building block. The unique gem-difluoro spiro-oxindole motif is of significant interest in medicinal chemistry, but its synthesis and subsequent manipulation can present challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered in your own laboratory work.

Part 1: Troubleshooting Guide for Synthesis Failures

The most common challenges arise during the synthesis of the target compound, typically via fluorination of an appropriate precursor. This section addresses specific failures you may encounter.

Question 1: My fluorination reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

This is a frequent issue in fluorination chemistry, often stemming from the deactivation of reagents or suboptimal reaction conditions. A systematic approach is key to diagnosis.

Possible Cause 1: Inactive or Degraded Fluorinating Reagent

  • Expertise & Experience: Many common fluorinating agents, especially electrophilic ("F+") sources like Selectfluor® and deoxyfluorinating agents like DAST (Diethylaminosulfur trifluoride), are highly sensitive to atmospheric moisture.[1][2] Contamination with water can rapidly hydrolyze the reagent, rendering it inactive.

  • Trustworthy Protocol:

    • Use a Fresh Reagent: Whenever possible, use a new, unopened bottle of the fluorinating agent.

    • Ensure Anhydrous Conditions: If using an existing bottle, ensure it has been stored in a desiccator under an inert atmosphere (e.g., nitrogen or argon). Handle the reagent quickly in a glovebox or under a positive pressure of inert gas.

    • Reagent Qualification: If you suspect reagent degradation, perform a small-scale test reaction on a simple, reliable substrate (e.g., the deoxyfluorination of benzyl alcohol) to confirm its activity before committing more of your advanced intermediate.

Possible Cause 2: Sub-optimal Reaction Temperature

  • Expertise & Experience: Fluorination reactions often have a narrow optimal temperature window.[3] Insufficient thermal energy may prevent the reaction from overcoming its activation energy, while excessive heat can lead to the decomposition of the reagent, starting material, or the desired product.[2][3]

  • Trustworthy Protocol:

    • Systematic Temperature Screening: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Gradual Increase: If no conversion is observed, slowly and incrementally increase the temperature (e.g., in 10-15 °C intervals).

    • Monitor for Decomposition: At each temperature, closely monitor the reaction not only for product formation but also for the appearance of new, unidentified spots on the TLC plate, which may indicate decomposition.

Possible Cause 3: Inappropriate Solvent Choice

  • Expertise & Experience: The choice of solvent is critical for both reagent stability and reaction efficacy. The solvent must be rigorously dried and non-nucleophilic to avoid reacting with the fluorinating agent or intermediates.[1] Some fluorinating agents can react exothermically or violently with certain common laboratory solvents.[2]

  • Trustworthy Protocol:

    • Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents. Common choices include dichloromethane (DCM), acetonitrile, or toluene.[2]

    • Check Compatibility: Crucially, verify the compatibility of your fluorinating agent with the chosen solvent. For example, Selectfluor® can react exothermically with solvents like DMF and DMSO.[1][2]

    • Solubility: Ensure your starting material is soluble in the chosen solvent at the reaction temperature. Poor solubility can severely limit the reaction rate.

Question 2: The reaction works, but I'm getting a complex mixture of byproducts. How can I improve the selectivity?

Byproduct formation indicates that alternative reaction pathways are competing with the desired fluorination. Identifying the structure of these byproducts is the first step toward suppressing their formation.

Possible Cause 1: Substrate Decomposition

  • Expertise & Experience: The oxindole core can be sensitive to strongly acidic or basic conditions, which can be generated as byproducts of the fluorination process itself.[1] For example, deoxyfluorination with DAST can generate HF in situ.

  • Trustworthy Protocol:

    • Employ Milder Conditions: If possible, switch to a milder fluorinating agent.

    • Use an Acid Scavenger: The inclusion of a mild, non-nucleophilic base can neutralize acidic byproducts as they form. Lithium carbonate (Li₂CO₃) has been shown to be effective in preventing byproduct formation in the fluorination of indoles.[1]

    • Lower the Temperature: Running the reaction at a lower temperature can often favor the desired reaction pathway and minimize decomposition.[1]

Possible Cause 2: Monofluorination or Elimination Products

  • Expertise & Experience: The formation of a monofluorinated intermediate or elimination to form an indole suggests either incomplete reaction or a competing elimination pathway. Elimination is particularly problematic when using highly basic fluoride sources.[4]

  • Trustworthy Protocol:

    • Increase Reagent Equivalents: To drive the reaction to the desired gem-difluoro product, you may need to increase the equivalents of the fluorinating agent, especially if the substrate is sterically hindered.[2]

    • Choose a Less Basic Fluoride Source: If elimination is observed, consider switching from a basic source like tetrabutylammonium fluoride (TBAF) to a milder source such as CsF or an HF-amine complex (e.g., Et₃N·3HF).[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling this compound? A: The compound is generally stable. However, as with most complex organic molecules, it is best stored in a cool, dark, and dry place. A refrigerator or freezer under an inert atmosphere is ideal for long-term storage. Avoid repeated freeze-thaw cycles.

Q2: Which analytical techniques are most effective for monitoring reaction progress and characterizing the final product? A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.

  • LC-MS: Provides more accurate monitoring of conversion and can help identify the masses of byproducts.

  • Nuclear Magnetic Resonance (NMR): Essential for structural confirmation.

    • ¹H and ¹³C NMR: Will confirm the overall carbon-hydrogen framework.

    • ¹⁹F NMR: This is the most definitive technique to confirm successful fluorination. The gem-difluoro group will appear as a characteristic signal (typically a singlet or a complex multiplet depending on adjacent protons) in the ¹⁹F spectrum.

Q3: My attempts to hydrolyze the ethyl ester to the corresponding carboxylic acid are failing. What could be the issue? A: The electron-withdrawing nature of the gem-difluoro group at the adjacent C3 position can affect the reactivity of the C2-carbonyl and, to a lesser extent, the entire molecule. Standard hydrolysis conditions (e.g., strong base like NaOH at high temperatures) might lead to decomposition or unexpected side reactions. Consider using milder, enzyme-catalyzed hydrolysis or conditions that avoid harsh nucleophiles and high heat.

Q4: I am trying to perform an electrophilic aromatic substitution (e.g., nitration, bromination) on the benzene ring, but the reaction is sluggish. Why? A: The oxindole core, particularly with the electron-withdrawing C2-carbonyl and C5-ester groups, is already deactivated towards electrophilic aromatic substitution. The addition of the highly electronegative gem-difluoro group at C3 further deactivates the aromatic ring. You will likely need to employ much harsher reaction conditions (stronger acids, higher temperatures) than for a simple indole, but be mindful that this increases the risk of decomposition.[1]

Part 3: Protocols, Data, and Visualizations

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Using a capillary tube, spot a small amount of your starting material on the TLC plate as a reference.

  • Carefully withdraw a small aliquot from the reaction mixture using a glass capillary and spot it next to the starting material.

  • Develop the plate in the chamber, remove it, and mark the solvent front.

  • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new spot indicate reaction progress.

Protocol 2: Standard Aqueous Work-up and Purification

  • Upon reaction completion (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a suitable eluent system.[1]

Data Presentation

Table 1: Typical Conditions for Oxindole Fluorination

ParameterRecommended ConditionRationale & Citation
Fluorinating Agent DAST, Deoxo-Fluor™, Selectfluor®Choice depends on the precursor (ketone vs. alcohol).[2]
Equivalents 1.5 - 3.0 eq.Sterically hindered substrates may require a larger excess.[2]
Solvent Dichloromethane (DCM), AcetonitrileMust be anhydrous and non-nucleophilic.[1][2]
Temperature 0 °C to 60 °CRequires empirical optimization; start low and increase gradually.[3]
Additives Li₂CO₃ (optional)Can scavenge acidic byproducts and prevent decomposition.[1]
Atmosphere Nitrogen or ArgonPrevents degradation of moisture-sensitive reagents.[1]
Mandatory Visualizations

G start Problem: Low or No Conversion cause1 Cause: Inactive Reagent? start->cause1 cause2 Cause: Sub-optimal Temp? start->cause2 cause3 Cause: Wrong Solvent? start->cause3 sol1 Solution: Use fresh reagent under inert atmosphere. cause1->sol1 sol2 Solution: Screen temperature range (e.g., 0°C to 60°C). cause2->sol2 sol3 Solution: Use anhydrous, non-nucleophilic solvent (e.g., DCM). cause3->sol3

Caption: Troubleshooting workflow for low reaction yield.

G sub Ethyl 2-oxoindoline- 5-carboxylate Precursor prod Ethyl 3,3-difluoro-2- oxoindoline-5-carboxylate sub->prod Desired Pathway byprod Decomposition / Side Products sub->byprod Undesired Pathway reagent Fluorinating Reagent (e.g., DAST) conditions Anhydrous Solvent Optimized Temp.

Sources

Technical Support Center: Strategies to Minimize Impurites During Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted by trained personnel in a suitably equipped facility, adhering to all relevant safety protocols.

Introduction

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a critical building block in medicinal chemistry, serving as a precursor to a range of therapeutic agents. The introduction of the gem-difluoro group at the C3 position of the oxindole core can significantly modulate the physicochemical and pharmacological properties of a molecule. However, the synthesis of this valuable intermediate is not without its challenges, and the presence of impurities can have a profound impact on the yield, purity, and biological activity of the final active pharmaceutical ingredient (API).

This technical support guide provides a structured approach to troubleshooting and minimizing impurities during the preparation of this compound. It is designed to offer practical, actionable advice based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section addresses specific issues that researchers may encounter during the synthesis of this compound, with a focus on identifying the root cause of impurity formation and providing effective mitigation strategies.

Issue 1: Incomplete Fluorination and the Presence of Mono-Fluorinated Impurity

Question: My reaction consistently produces a mixture of the desired di-fluorinated product and a significant amount of the mono-fluorinated analog, Ethyl 3-fluoro-2-oxoindoline-5-carboxylate. How can I drive the reaction to completion and minimize this impurity?

Answer: The formation of the mono-fluorinated impurity is a common challenge in the synthesis of 3,3-difluorooxindoles.[1][2] This issue typically arises from factors that limit the efficiency of the second fluorination step.

Causality:

  • Stoichiometry of the Fluorinating Agent: An insufficient amount of the electrophilic fluorinating reagent, such as Selectfluor®, is a primary cause of incomplete reaction.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or solvent choice can hinder the kinetics of the second fluorination, which may be slower than the first.

  • Moisture and Atmospheric Contamination: The presence of water in the reaction mixture can deactivate the fluorinating agent, reducing its effective concentration.

Mitigation Strategies:

  • Reagent Stoichiometry:

    • Employ a slight excess (typically 1.1 to 1.2 equivalents) of the fluorinating agent to ensure the complete conversion of the mono-fluorinated intermediate.

  • Optimization of Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in a controlled manner to facilitate the second fluorination. Monitoring the reaction by LC-MS at various temperatures will help identify the optimal range.

    • Solvent: Acetonitrile is a commonly used solvent for fluorinations with Selectfluor®.[1][2] Ensure the solvent is of anhydrous grade.

  • Strict Anhydrous and Inert Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents and reagents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

Purification of Contaminated Product:

If the mono-fluorinated impurity is present in the crude product, separation can be achieved through:

  • Column Chromatography: Careful optimization of the mobile phase (e.g., a gradient of ethyl acetate in hexanes) on silica gel can effectively separate the di- and mono-fluorinated products.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for purification.

Issue 2: Formation of Oxidative and Degradation-Related Impurities

Question: My final product is discolored (e.g., pink, brown, or yellow), and I observe several unknown peaks in my HPLC analysis. What is the source of these impurities, and how can I prevent their formation?

Answer: Discoloration and the presence of multiple byproducts often point to oxidative degradation of the electron-rich oxindole core or side reactions involving the starting materials or intermediates.

Causality:

  • Oxidation: The indole ring system is susceptible to oxidation, which can be exacerbated by exposure to air, light, or trace metal catalysts.

  • Side Reactions of the Fluorinating Agent: Selectfluor® is a powerful oxidant and can participate in side reactions if not properly controlled.

  • Instability of Intermediates: Certain intermediates in the reaction pathway may be unstable and prone to decomposition under the reaction conditions.

Mitigation Strategies:

  • Inert Atmosphere:

    • Perform the reaction and subsequent work-up and purification steps under an inert atmosphere to minimize exposure to oxygen.

  • Control of Reaction Temperature:

    • Avoid excessive temperatures, which can accelerate degradation pathways. Maintain the reaction at the lowest effective temperature.

  • Purification of Starting Materials:

    • Ensure the starting ethyl 2-oxoindoline-5-carboxylate is of high purity. If necessary, purify it by recrystallization or chromatography before use.

  • Quenching and Work-up:

    • Employ a carefully controlled quenching procedure to neutralize any remaining reactive species.

    • Minimize the time the product is exposed to harsh work-up conditions.

Workflow for Troubleshooting Impurity Formation

Caption: A logical workflow for identifying and addressing impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for detecting and quantifying impurities in this compound?

A1: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. A reversed-phase C18 column with a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are invaluable for structural elucidation of the final product and any isolated impurities. 19F NMR is particularly sensitive for detecting fluorinated byproducts.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for identifying volatile impurities.

Q2: How does the choice of fluorinating agent impact impurity profiles?

A2: While Selectfluor® is widely used, other electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) can also be employed.[4] The choice of reagent can influence the reaction kinetics and potentially lead to different byproduct profiles. It is crucial to re-optimize the reaction conditions whenever the fluorinating agent is changed.

Q3: Can impurities arise from the starting materials?

A3: Absolutely. The purity of the starting ethyl 2-oxoindoline-5-carboxylate is critical. Impurities in the starting material can be carried through the synthesis or can react to form new byproducts. It is advisable to analyze the purity of the starting material before commencing the synthesis.

Q4: What are the recommended storage conditions for the final product to prevent degradation?

A4: To maintain the long-term purity of this compound, it should be stored in a tightly sealed container, protected from light, at a cool temperature (refrigeration is often recommended). Storing under an inert atmosphere can further prevent oxidative degradation.

Summary of Key Parameters and Potential Impurities
ParameterRecommendationPotential Impurity if Deviated
Fluorinating Agent Stoichiometry 1.1 - 1.2 equivalentsEthyl 3-fluoro-2-oxoindoline-5-carboxylate
Reaction Temperature Optimized for specific conditionsDegradation products, increased side reactions
Solvent Purity Anhydrous gradeIncomplete reaction, hydrolysis of intermediates
Atmosphere Inert (Nitrogen or Argon)Oxidative byproducts
Starting Material Purity High purityCarry-over of impurities, formation of new byproducts
Reaction Pathway and Potential Impurity Formation

Reaction Pathway Start Ethyl 2-oxoindoline-5-carboxylate MonoFluoro Ethyl 3-fluoro-2-oxoindoline-5-carboxylate Start->MonoFluoro + Selectfluor® Oxidized Oxidized Byproducts Start->Oxidized Oxidation DiFluoro This compound MonoFluoro->DiFluoro + Selectfluor® MonoFluoro->Oxidized Oxidation DiFluoro->Oxidized Oxidation

Caption: Simplified reaction pathway showing the formation of the desired product and potential impurities.

References
  • Campbell, F. H., & Handa, S. (2024). Difluorination of Unprotected Indoles Followed by Hydrodefluorination Assisted by the Byproduct of Fluorinating Agent in Aqueous Micelles and Zinc. ACS Sustainable Chemistry & Engineering, 12(41), 15056-15062.
  • A novel and efficient synthesis of 3-fluorooxindoles from indoles medi
  • Lecourt, T., & O'Neil, I. A. (2002). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 67(25), 8885–8894.
  • Deng, Z., Meng, L., Bing, X., Niu, S., Zhang, X., Peng, J., Luan, Y.-X., Chen, L., & Tang, P. (2023). An efficient Selectfluor-mediated condensation of indoles and anthranilates for the synthesis of indoloquinazolinones.
  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Medi
  • Enantioseparation and Racemization of 3-Fluorooxindoles. (2022). Molecules, 27(15), 4983.
  • Singh, G., & Yudin, A. K. (2023).
  • Ethyl 3,3-difluoro-2-oxoindoline-5-carboxyl
  • Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. (2020). Organic Letters, 22(5), 1856–1860.
  • [Synthesis of ethyl 1-(Difluoro-1,3,5,-triazinyl)-2-methylindolizine-3-carboxylate as a fluorescent derivatization reagent and its reactivity]. (1994). Yakugaku Zasshi, 114(10), 794-798.
  • Venkateswarlu, K., & Reddy, M. P. (1996).
  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 567-572.
  • Synthesis of novel organophosphorus compounds via reaction of substituted 2-oxoindoline-3-ylidene with acetylenic diesters and triphenylphosphine or triphenyl phosphite. (2024). Scientific Reports, 14(1), 6333.
  • Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. (2020). Organic Letters, 22(9), 3502–3507.
  • Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. In Pharmacology of Fluorides (pp. 1-47). Springer.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). Molecules, 27(19), 6241.
  • Wang, F., Li, J., Hu, Q., Yang, X., Wu, X.-Y., & He, H. (2015). Enantioselective Fluorination of 2-Oxindoles by Structure-Micro-Tuned N-Fluorobenzenesulfonamides. ChemInform, 46(7).
  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014).
  • Romo, P. E., Insuasty, B., Abonia, R., Crespo, M. P., & Quiroga, J. (2020). Synthesis of New Oxindoles and Determination of Their Antibacterial Properties.
  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. (2015). Der Pharma Chemica, 7(10), 224-235.
  • Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatiz
  • Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[5][6]oxazino[2,3,4-ij]quinoline-6-carboxylate. (n.d.). PubChem.

  • Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. (2018). Beilstein Journal of Organic Chemistry, 14, 2816–2824.
  • Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. (2018). The Journal of Organic Chemistry, 83(11), 6115–6122.

Sources

Validation & Comparative

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate vs. Its Non-fluorinated Analog: A Guide to Synthesis, Properties, and Biological Performance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. The oxindole core, a privileged structure found in numerous kinase inhibitors, provides an excellent platform to explore the profound impact of fluorination. This guide offers a detailed comparison between Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate and its direct non-fluorinated counterpart, Ethyl 2-oxoindoline-5-carboxylate. We will dissect the differences in their physicochemical properties, synthetic routes, and expected biological performance, providing field-proven insights and detailed experimental protocols for the discerning researcher.

The Strategic Advantage of Fluorine in Drug Discovery

The introduction of fluorine into a drug candidate is rarely an afterthought; it is a deliberate strategy to enhance its pharmacological profile.[1][2] Fluorine's high electronegativity and relatively small size allow it to modulate a molecule's properties in several key ways:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2][3][4] This can increase a drug's half-life and bioavailability.

  • Modulation of pKa: Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby functional groups, which can alter a compound's ionization state, solubility, and ability to permeate cell membranes.[2][5]

  • Enhanced Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[2][6]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its target.[1]

In the context of the oxindole scaffold, the C3 position is often a site of metabolic vulnerability. Introducing a gem-difluoro group at this position is a rational approach to block this metabolic "soft spot" and enhance the molecule's drug-like properties.[2]

Physicochemical Properties: A Head-to-Head Comparison

The introduction of two fluorine atoms has a predictable and significant impact on the molecule's physicochemical characteristics. These properties are critical determinants of a compound's behavior in biological systems, influencing everything from solubility to cell permeability and target engagement.

PropertyEthyl 2-oxoindoline-5-carboxylate (Non-fluorinated)This compound (Fluorinated)Rationale for Difference
Molecular Weight 205.21 g/mol [7][8]241.19 g/mol Addition of two fluorine atoms (19 g/mol each) replacing two hydrogen atoms (1 g/mol each).
Calculated LogP (cLogP) ~1.5~1.8Fluorine is more lipophilic than hydrogen, generally increasing the LogP value.[2][6]
Topological Polar Surface Area (TPSA) 55.8 Ų55.8 ŲThe core amide and ester groups determining TPSA are unchanged.
Metabolic Stability LowerHigher (Predicted)The C3 position is prone to oxidation. The C-F bonds are much stronger than C-H bonds, blocking this metabolic pathway.[3][9]
Acidity of N-H Proton LowerHigher (Predicted)The strongly electron-withdrawing CF2 group inductively increases the acidity of the adjacent amide N-H proton.[5]

Synthesis of the Analogs: A Comparative Workflow

The synthetic routes to these compounds diverge significantly, primarily due to the challenge of introducing the gem-difluoro moiety. The non-fluorinated analog can be prepared through established methods of indole chemistry, while the fluorinated version requires specialized fluorinating reagents.

Protocol 1: Synthesis of Ethyl 2-oxoindoline-5-carboxylate (Non-fluorinated Analog)

This synthesis is a modification of classical indole syntheses, such as the reductive cyclization of a nitro-precursor.[10]

Step 1: Nitration of Ethyl 4-methylbenzoate

  • To a stirred solution of Ethyl 4-methylbenzoate in concentrated sulfuric acid at 0°C, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, stir the mixture for 1 hour and then pour it onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until neutral, and dry to yield Ethyl 3-nitro-4-methylbenzoate.

Step 2: Reductive Cyclization

  • Dissolve Ethyl 3-nitro-4-methylbenzoate in ethanol.

  • Add a reducing agent, such as Tin(II) chloride dihydrate, and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Ethyl 2-oxoindoline-5-carboxylate.

Protocol 2: Synthesis of this compound (Fluorinated Analog)

The synthesis of the difluorinated analog typically involves the direct fluorination of a suitable oxindole precursor using an electrophilic fluorinating agent.

Step 1: Preparation of the Oxindole Precursor

  • Synthesize Ethyl 2-oxoindoline-5-carboxylate as described in Protocol 1.

Step 2: Electrophilic Fluorination

  • Dissolve Ethyl 2-oxoindoline-5-carboxylate in a suitable aprotic solvent, such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate or sodium hydride, to deprotonate the C3 position and generate the enolate.

  • Cool the mixture to 0°C and slowly add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor™, in the same solvent. Use at least 2.2 equivalents of the fluorinating agent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.[11]

Synthetic_Workflow_Comparison cluster_non_fluorinated Non-Fluorinated Synthesis cluster_fluorinated Fluorinated Synthesis N1 Ethyl 4-methylbenzoate N2 Nitration (HNO3, H2SO4) N1->N2 N3 Ethyl 3-nitro-4-methylbenzoate N2->N3 N4 Reductive Cyclization (SnCl2·2H2O) N3->N4 N5 Ethyl 2-oxoindoline-5-carboxylate N4->N5 F1 Ethyl 2-oxoindoline-5-carboxylate N5->F1 Precursor F2 Difluorination (Base, NFSI or Selectfluor™) F1->F2 F3 This compound F2->F3

Caption: Comparative synthetic workflows for the non-fluorinated and fluorinated oxindole analogs.

Comparative Biological Activity: The Kinase Inhibitor Paradigm

The oxindole scaffold is a well-established pharmacophore for kinase inhibition, with Sunitinib (a fluorinated oxindole) being a prominent clinical example.[12][13] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[14] The primary mechanism of inhibition for many oxindole-based drugs is competition with ATP for binding in the kinase active site.

The introduction of the gem-difluoro group at the C3 position is anticipated to significantly enhance inhibitory potency for several reasons:

  • Blocked Metabolism: As previously discussed, blocking C3 oxidation prevents metabolic inactivation of the inhibitor, leading to a more sustained cellular concentration and effect.[3]

  • Enhanced Target Residence Time: The polarized C-F bonds can form favorable electrostatic and hydrogen bond interactions with amino acid residues in the ATP binding pocket, potentially increasing the inhibitor's residence time on the target and, consequently, its potency.[2][6]

  • Improved Cellular Activity: The increased lipophilicity and altered electronic properties can lead to better cell membrane permeability and accumulation at the target site.[1][5]

To illustrate this expected enhancement, the following table presents representative IC₅₀ (half-maximal inhibitory concentration) data for a relevant receptor tyrosine kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a common target for oxindole inhibitors.[12]

CompoundTarget KinaseIllustrative IC₅₀ (nM)Expected Potency Fold-Change
Ethyl 2-oxoindoline-5-carboxylateVEGFR2250 nMBaseline
This compoundVEGFR225 nM~10x Increase

Note: The IC₅₀ values are illustrative, based on established structure-activity relationships (SAR) for fluorinated kinase inhibitors, and serve to demonstrate the expected magnitude of improvement.[15][16]

Mechanism_of_Action cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Binding ATP_Site ATP Binding Site Hinge Region DFG Motif Inhibitor Fluorinated Oxindole C-F bonds Inhibitor:cf2->ATP_Site:h H-Bonding & Electrostatic Interactions Inhibitor->ATP_Site Occupies ATP Site Metabolism Blocked C3 Metabolism Inhibitor->Metabolism Resists Oxidation

Caption: Fluorine enhances kinase inhibition by blocking metabolism and improving target interactions.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

To experimentally validate the predicted difference in potency, a robust in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[14]

Objective: To determine the IC₅₀ values of the fluorinated and non-fluorinated oxindole analogs against a target kinase (e.g., VEGFR2).

Materials:

  • Target kinase (e.g., recombinant human VEGFR2)

  • Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (at a concentration near the Kₘ for the kinase)

  • Test Compounds (dissolved in 100% DMSO)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate. Include DMSO-only wells as a "no inhibition" control and a known potent inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Addition: Prepare a solution of the target kinase in Kinase Assay Buffer. Add 5 µL of this solution to each well of the assay plate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the kinase.

  • Initiate Reaction: Prepare a solution containing the kinase substrate and ATP in Kinase Assay Buffer. Add 5 µL of this mixture to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Assay_Workflow A 1. Compound Plating (Serial Dilutions in 384-well plate) B 2. Add Kinase Enzyme A->B C 3. Pre-incubate (15 min) (Inhibitor-Kinase Binding) B->C D 4. Add ATP/Substrate Mix (Initiate Reaction) C->D E 5. Incubate (60 min, 30°C) (Phosphorylation Occurs) D->E F 6. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) E->F G 7. Add Kinase Detection Reagent (Convert ADP to Light) F->G H 8. Read Luminescence G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion

The comparison between this compound and its non-fluorinated analog serves as a compelling case study in modern medicinal chemistry. The strategic installation of a gem-difluoro group at the C3 position of the oxindole core is predicted to bestow a multitude of advantages. These include significantly enhanced metabolic stability by blocking a key site of oxidative metabolism, and increased biological potency through favorable interactions within the target's active site. While requiring a more specialized synthetic approach, the resulting fluorinated compound represents a superior lead candidate for development, particularly in the competitive field of kinase inhibitors. The experimental protocols provided herein offer a clear roadmap for synthesizing these analogs and quantifying their differential performance, empowering researchers to leverage the power of fluorine in their drug discovery efforts.

References

  • Vertex AI Search. (2024). Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. (2024). The role of fluorine in medicinal chemistry.
  • ACS Publications. (2024). The Many Roles for Fluorine in Medicinal Chemistry.
  • MDPI. (2024).
  • Bentham Science. (2024). Roles of Fluorine in Drug Design and Drug Action.
  • MDPI. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ChemRxiv. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • ResearchGate. (2024). Metabolism of fluorine-containing drugs.
  • ResearchGate. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • protocols.io. (2023). In vitro kinase assay.
  • ResearchGate. (2024).
  • Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
  • NIH. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)
  • ResearchGate. (2024).
  • ResearchGate. (2025). Comparative studies on the enantioselective fluorination of oxindoles with structurally modified N-fluorobenzenesulfonimides.
  • NIH. (2024). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.
  • ResearchGate. (2025). Synthetic Studies on the Fluorinated Analogs for the Putative Oxindole-Type Metabolites of 5-Halotryptamines | Request PDF.
  • Organic Syntheses. (2024). Indole-2-carboxylic acid, ethyl ester.
  • ScienceDirect. (2024). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors.
  • PubMed. (2024).
  • Sigma-Aldrich. (2024).
  • PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor....
  • Justia Patents. (2020).
  • Sunway Pharm Ltd. (2024).
  • Appchem. (2024).
  • ResearchGate. (2025). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor....
  • NIH. (2024).

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Oxoindoline Scaffold and the Promise of Fluorination

The 2-oxoindoline (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous kinase inhibitors, including the FDA-approved drug Sunitinib. Its rigid, planar structure provides an excellent framework for presenting key pharmacophoric elements—hydrogen bond donors and acceptors—to the hinge region of kinase active sites. This guide focuses on a specific, synthetically accessible derivative, Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate , as a foundational template for structure-activity relationship (SAR) exploration.

The introduction of a gem-difluoro group at the C3 position is a strategic design choice. This modification blocks the metabolic oxidation that can occur at this position in traditional oxindoles. Furthermore, the highly electronegative fluorine atoms act as a non-classical bioisostere for a carbonyl oxygen, potentially altering the electronic distribution and binding interactions of the entire scaffold without introducing a hydrogen bond donor capability.[1][2][3] The ethyl carboxylate at the C5 position serves as an additional vector for modification and a potential hydrogen bond acceptor.

This guide provides a comparative analysis of key structural modifications to this core, supported by experimental data from relevant studies on analogous compounds. We will dissect the molecule position by position to understand the causal relationships between structural changes and biological outcomes, and provide robust experimental protocols for researchers to validate these findings.

Part 1: Comparative Analysis of Key Structural Positions

A systematic SAR study involves modifying distinct parts of the lead compound and evaluating the impact on biological activity. Based on extensive literature for the 2-oxoindoline class, the most critical positions for modification are the N1, C3, and C5 positions.

The C5 Position: Modulating Potency and Selectivity

The C5 position of the oxindole ring is solvent-exposed in many kinase binding pockets, making it an ideal point for introducing substituents to enhance potency and modulate physicochemical properties. Studies on (2-oxoindolin-3-ylidene)methylpyrrole derivatives have demonstrated that substitutions at C5 significantly influence biochemical activity against key oncological targets like VEGFR-2 and PDGFRβ.[4][5][6]

Experimental Data Summary: Impact of C5 Halogenation

Compound IDC5-SubstituentHCT-116 IC₅₀ (µM)NCI-H460 IC₅₀ (µM)VEGFR-2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)Reference
Sunitinib -F3.42 ± 0.576.23 ± 0.8112.5 ± 2.325.7 ± 4.5[4]
Analog 8 -H> 10> 1075.3 ± 8.6102.4 ± 11.2[4]
Analog 9 -F3.51 ± 0.62> 1025.1 ± 3.965.3 ± 7.8[4]
Analog 10 -Cl3.25 ± 0.49> 1020.4 ± 3.158.1 ± 6.9[4]
Analog 11 -Br1.05 ± 0.186.57 ± 0.7518.2 ± 2.545.2 ± 5.3[4]
Analog 12 -I0.42 ± 0.169.83 ± 1.1221.5 ± 3.351.7 ± 6.1[4]

Causality and Field-Proven Insights:

  • Hydrogen vs. Halogen: The unsubstituted analog (C5-H) shows significantly lower activity, highlighting the importance of a substituent at this position for potent inhibition.[4]

  • Halogen Identity: There is a clear trend in cellular antiproliferative activity against the HCT-116 cell line: I > Br > Cl ≈ F. This suggests that increasing the size and lipophilicity of the halogen at C5 enhances potency, potentially through improved van der Waals interactions in a hydrophobic sub-pocket of the target enzyme.

  • The Ethyl Carboxylate Group: Our lead compound features an ethyl carboxylate at C5. This group is an electron-withdrawing hydrogen bond acceptor. Compared to halogens, it offers a distinct interaction profile. Its carbonyl oxygen can form crucial hydrogen bonds, and the ester can be hydrolyzed in vivo to a carboxylic acid, drastically altering solubility, cell permeability, and binding interactions. This makes it a strategic choice for developing prodrugs or exploring alternative binding modes.

The C3 Position: The Gem-Difluoro Bioisostere

The C3 position is critical for the typical "Type II" kinase inhibitor binding mode, where a 3-ylidene substituent projects into the hydrophobic back pocket. Our lead compound replaces this with a 3,3-difluoro group.

Causality and Field-Proven Insights:

  • Metabolic Stability: The primary rationale for this substitution is to block C3 hydroxylation, a common metabolic pathway for oxindoles, thereby potentially increasing the compound's half-life.

  • Bioisosteric Replacement: The C(CF₂) group can be considered a non-classical bioisostere of a carbonyl (C=O) group.[1][3] It mimics the electrostatic potential of a carbonyl but is more lipophilic and cannot act as a hydrogen bond acceptor. This subtle change can be pivotal in escaping off-target interactions or fitting into pockets that are sterically constrained.

  • Conformational Lock: Unlike the sp²-hybridized carbon of a 3-ylidene group, the sp³-hybridized difluorinated carbon alters the geometry of substituents attached at the N1 position, which can influence their orientation in the binding site.

The N1 Position: The Gateway to New Chemical Space

The N1 amide proton is a key hydrogen bond donor in many 2-oxoindoline inhibitors. However, substituting this position is a common and highly effective strategy for improving pharmacokinetic properties and exploring new binding interactions.

Common N1 Substitution Strategies:

  • Small Alkyl Chains: To improve solubility and cell permeability.

  • Basic Amine-Containing Side Chains: A classic strategy used in drugs like Sunitinib to dramatically enhance aqueous solubility and enable salt formation.

  • Aryl or Heteroaryl Groups: To introduce additional π-stacking interactions or vector into adjacent pockets.

The following workflow outlines a general strategy for exploring the SAR of our lead compound.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation cluster_analysis Analysis Start Ethyl 3,3-difluoro-2- oxoindoline-5-carboxylate N1_Alkylation N1-Alkylation/ Arylation Start->N1_Alkylation Explore solubility & new interactions C5_Modification C5-Ester Hydrolysis & Amidation Start->C5_Modification Introduce new H-bond donors/acceptors Library Diverse Analog Library N1_Alkylation->Library C5_Modification->Library Biochemical Biochemical Assays (e.g., VEGFR-2 Kinase) Library->Biochemical Determine on-target potency (IC₅₀) Cellular Cellular Assays (e.g., HCT-116 Proliferation) Biochemical->Cellular Confirm cellular activity ADME In Vitro ADME (Microsomal Stability, Permeability) Cellular->ADME Assess drug-like properties SAR_Analysis Structure-Activity Relationship Analysis ADME->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Iterative Design

Caption: A generalized workflow for the SAR exploration of the target scaffold.

Part 2: Experimental Protocols for SAR Validation

To ensure scientific integrity, all proposed studies must be conducted using validated and reproducible methods. The following protocols provide detailed, step-by-step guidance for synthesizing and evaluating new analogs.

Protocol 1: General Procedure for N1-Alkylation

This protocol describes the standard synthesis of N1-substituted derivatives of the core scaffold.

Objective: To introduce diverse substituents at the N1 position to probe for new interactions and improve physicochemical properties.

Materials:

  • This compound (starting material)

  • Anhydrous Dimethylformamide (DMF)

  • Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)

  • Alkyl or Benzyl Halide (e.g., 2-(diethylamino)ethyl chloride)

  • Ethyl acetate (EtOAc), Hexanes, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Cs₂CO₃ (1.5 eq) portion-wise. Causality Note: Cs₂CO₃ is a mild base suitable for deprotonating the N-H of the oxindole. For less reactive alkylating agents, a stronger base like NaH may be required, but this increases the risk of side reactions.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the corresponding anion may be observed.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., Hexanes/EtOAc gradient) to yield the pure N1-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol provides a framework for assessing the on-target potency of the synthesized analogs.

Objective: To determine the IC₅₀ value of test compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds dissolved in DMSO

  • Sunitinib or Sorafenib (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and positive control in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM in the final assay.

  • Reaction Mixture: In each well of a 384-well plate, add 5 µL of the kinase reaction mixture containing VEGFR-2 enzyme and the peptide substrate in kinase buffer.

  • Inhibitor Addition: Add 1 µL of the diluted test compound, control, or DMSO (vehicle control) to the respective wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output via a luciferase reaction.

  • Data Analysis:

    • Record the luminescence signal from each well.

    • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using graphing software (e.g., GraphPad Prism).

Kinase_Assay cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detect Detection & Analysis Compound 1. Prepare Compound Serial Dilutions (in DMSO) Add_Cmpd 4. Add Compounds & Pre-incubate Compound->Add_Cmpd Enzyme 2. Prepare Kinase/ Substrate Mix (in Buffer) Mix 3. Add Kinase Mix to Wells Enzyme->Mix Mix->Add_Cmpd Add_ATP 5. Add ATP to Initiate Reaction Add_Cmpd->Add_ATP Incubate 6. Incubate at 30°C Add_ATP->Incubate Detect 7. Detect ADP (e.g., ADP-Glo) Incubate->Detect Analyze 8. Calculate IC₅₀ Detect->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The key takeaways from this comparative guide are:

  • C5-Position: This position is highly tolerant of various substituents, with larger, more lipophilic groups often leading to increased cellular potency. The ethyl carboxylate provides a unique handle for creating prodrugs or introducing specific hydrogen bonding interactions.

  • C3-Difluoro Group: This moiety serves as a critical metabolic blocker and a non-classical bioisostere of a carbonyl group, offering a distinct electronic and steric profile compared to traditional 3-ylidene oxindoles.

  • N1-Position: This is the most synthetically accessible position for rapid library generation to enhance properties like solubility, permeability, and target residence time.

Future work should focus on a multiparameter optimization approach. Promising analogs identified through initial screening should be profiled for selectivity against a panel of kinases and evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify candidates with both potent on-target activity and favorable drug-like characteristics.

References

  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports. [Link]

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules. [Link]

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed. [Link]

  • (PDF) Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. ResearchGate. [Link]methylpyrrole_Derivatives_as_Potential_Multi-Target_Tyrosine_Kinase_Receptor_Inhibitors)

  • Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives. RSC Medicinal Chemistry. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Synthesis and structure-activity relationship of antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central. [Link]

Sources

Validating the In Vitro Efficacy of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the 2-oxoindoline scaffold has emerged as a privileged structure, forming the core of several clinically successful kinase inhibitors.[1][2] This guide provides a comprehensive framework for the in vitro validation of a novel compound from this class, Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate. Our objective is to rigorously assess its anticancer potential and benchmark its performance against a well-established multi-targeted tyrosine kinase inhibitor, Sunitinib. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation insights to facilitate a thorough evaluation of this promising new chemical entity.

Introduction: The Rationale for Investigating this compound

The 2-oxoindoline core is a key pharmacophore in a variety of kinase inhibitors, including the FDA-approved drug Sunitinib, which targets multiple receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[3][4][5][6][7] These kinases are critical regulators of tumor angiogenesis and cell proliferation. The structural similarity of this compound to these established inhibitors suggests a plausible mechanism of action centered on kinase inhibition. The introduction of difluoro- substitution at the 3-position is a key structural modification that may influence the compound's potency, selectivity, and pharmacokinetic properties.

This guide will outline a systematic in vitro approach to:

  • Determine the cytotoxic and anti-proliferative activity of this compound across a panel of cancer cell lines.

  • Compare its efficacy directly with Sunitinib.

  • Investigate its potential to induce apoptosis.

  • Probe its effect on a key signaling pathway commonly dysregulated in cancer.

I. Comparative Cytotoxicity Analysis: Gauging Anti-Proliferative Potency

A primary step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation.[8] The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment.[8] We will employ the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the dose-dependent cytotoxic effects of this compound and Sunitinib.

Selected Cancer Cell Lines:

To obtain a broad understanding of the compound's potential spectrum of activity, a panel of cell lines representing different cancer types with known dependencies on kinase signaling will be used:

  • A549 (Non-small cell lung cancer): Known to exhibit varying responses to kinase inhibitors.

  • MCF-7 (Breast cancer): A well-characterized luminal A breast cancer cell line.

  • HCT116 (Colorectal cancer): A commonly used model for colorectal cancer research.

  • Caki-1 (Renal cell carcinoma): Relevant for comparison with Sunitinib, which is approved for renal cell carcinoma.[3][9][10]

Table 1: Comparative IC50 Values (µM) of this compound and Sunitinib
Cell LineThis compound (IC50 in µM)Sunitinib (IC50 in µM)
A5498.512.3
MCF-75.29.8
HCT11610.115.5
Caki-13.86.5

Note: The data presented in this table is hypothetical and for illustrative purposes to guide experimental interpretation.

Experimental Protocol: MTT Assay[7][9][13][14]
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Sunitinib in culture medium. Replace the existing medium with the medium containing the compounds or vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 values using non-linear regression analysis.

II. Elucidating the Mechanism of Cell Death: Apoptosis Induction

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), we will measure the activity of executioner caspases, specifically caspase-3 and caspase-7. These enzymes play a central role in the apoptotic cascade.[11] The Caspase-Glo® 3/7 Assay provides a sensitive and straightforward method for this analysis.[12][13][14]

Table 2: Caspase-3/7 Activity (Fold Change vs. Control)
Treatment (at IC50)A549MCF-7HCT116Caki-1
This compound4.25.13.85.5
Sunitinib3.54.33.14.8

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocol: Caspase-Glo® 3/7 Assay[16][17]
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound and Sunitinib at their respective IC50 concentrations for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control.

III. Investigating Target Engagement: Modulation of the MAPK Signaling Pathway

Given the hypothesized role of this compound as a kinase inhibitor, it is crucial to investigate its impact on key intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently hyperactivated in cancer and is a downstream effector of many RTKs.[4] We will use Western blotting to assess the phosphorylation status of key proteins in this pathway, such as ERK1/2, as a surrogate for pathway activity.[15][4][10]

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis A549 A549 Cells Treatment Treat with Compound (IC50 concentration, 6 hours) A549->Treatment MCF7 MCF-7 Cells MCF7->Treatment HCT116 HCT116 Cells HCT116->Treatment Caki1 Caki-1 Cells Caki1->Treatment Lysis Cell Lysis Treatment->Lysis Quant BCA Protein Assay Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-ERK, Total ERK, GAPDH) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Densitometry Densitometry Analysis Detection->Densitometry Normalization Normalize p-ERK to Total ERK Densitometry->Normalization

Caption: Western Blotting workflow for assessing MAPK pathway modulation.

Table 3: Relative Phospho-ERK1/2 Levels (Normalized to Total ERK1/2)
Treatment (at IC50)A549MCF-7HCT116Caki-1
This compound0.450.380.520.35
Sunitinib0.620.550.680.48

Note: The data presented in this table is hypothetical and represents the ratio of phosphorylated ERK to total ERK, normalized to the vehicle control.

Experimental Protocol: Western Blotting[6][12][20]
  • Cell Lysis: Treat cells with the compounds at their IC50 concentrations for a shorter duration (e.g., 6 hours) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

IV. Discussion and Future Directions

The hypothetical data presented in this guide suggests that this compound exhibits potent in vitro anticancer activity, in some cases superior to the established drug Sunitinib. The induction of apoptosis and the suppression of MAPK signaling provide initial insights into its mechanism of action.

Based on these preliminary findings, several avenues for further investigation are warranted:

  • Kinase Profiling: A broad kinase screening panel should be employed to identify the specific molecular targets of this compound and to assess its selectivity profile.

  • In Vivo Efficacy: Promising in vitro results should be followed up with in vivo studies using xenograft models to evaluate the compound's anti-tumor efficacy and tolerability in a physiological setting.[8]

  • Pharmacokinetic Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential for its development as a potential therapeutic agent.

V. Conclusion

This guide provides a robust and scientifically grounded framework for the initial in vitro validation of this compound. By systematically comparing its efficacy to a clinically relevant drug and elucidating its effects on key cellular processes, researchers can build a strong data package to support its further preclinical and clinical development. The methodologies outlined herein are designed to ensure data integrity and provide a clear path for advancing promising new chemical entities from the bench to the clinic.

VI. Signaling Pathway Diagram

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Responses cluster_3 Points of Inhibition RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis Sunitinib Sunitinib Sunitinib->RTK Inhibits TestCompound This compound TestCompound->RTK Hypothesized Inhibition

Sources

A comparative study of different synthetic pathways to Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,3-difluoro-2-oxindole scaffold is a privileged motif in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, a key building block in the synthesis of various therapeutic agents, can be prepared through several synthetic routes. This guide provides a comparative analysis of two prominent pathways, offering detailed experimental protocols, mechanistic insights, and a discussion of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Introduction to the Core Challenge

The primary challenge in synthesizing this compound lies in the efficient and selective introduction of the gem-difluoro group at the C3 position of the oxindole ring. This transformation requires robust fluorinating agents and carefully optimized reaction conditions to achieve high yields and purity. The two pathways detailed below approach this challenge from different strategic standpoints.

Pathway 1: Electrophilic Fluorination of Ethyl 2-oxoindoline-5-carboxylate with Selectfluor®

This pathway represents a direct and efficient method, starting from the readily accessible ethyl 2-oxoindoline-5-carboxylate and employing a well-established electrophilic fluorinating agent.

Reaction Scheme

Pathway 1 A Ethyl 2-oxoindoline-5-carboxylate B This compound A->B   Selectfluor®, Acetonitrile, 60°C   

Caption: Direct electrophilic fluorination.

Scientific Rationale and Mechanistic Insights

The C3 position of the 2-oxindole ring is nucleophilic in nature, making it susceptible to attack by an electrophilic fluorine source. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a powerful and relatively safe electrophilic fluorinating agent. The reaction proceeds through the formation of an enolate or enol intermediate of the oxindole, which then attacks the electrophilic fluorine atom of Selectfluor®. A second fluorination event at the same carbon atom leads to the desired gem-difluoro product. The choice of a polar aprotic solvent like acetonitrile facilitates the dissolution of the reagents and promotes the ionic reaction mechanism.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-oxoindoline-5-carboxylate

  • A solution of 4-amino-3-iodobenzoic acid (1 equivalent) in ethanol is treated with thionyl chloride (1.2 equivalents) and heated to reflux for 16 hours to yield ethyl 4-amino-3-iodobenzoate.

  • The resulting ethyl 4-amino-3-iodobenzoate (1 equivalent) is then subjected to a Heck reaction with ethyl acrylate (1.5 equivalents) in the presence of palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and triethylamine (2 equivalents) in acetonitrile at 100°C for 12 hours.

  • The crude product from the Heck reaction is cyclized by treatment with palladium(II) acetate (0.1 equivalents) and sodium carbonate (2 equivalents) in dimethylformamide at 120°C for 12 hours to afford Ethyl 2-oxoindoline-5-carboxylate.

Step 2: Difluorination

  • To a solution of Ethyl 2-oxoindoline-5-carboxylate (1.0 equivalent) in acetonitrile, add Selectfluor® (2.5 equivalents).

  • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Performance Data
ParameterValue
Fluorinating Agent Selectfluor®
Solvent Acetonitrile
Temperature 60°C
Reaction Time 12-24 hours
Reported Yield Good to High

Pathway 2: Synthesis from Isatin-3-Hydrazone Precursor

This alternative pathway involves the preparation of a 3-hydrazono-2-oxindole intermediate, which is then subjected to fluorinative deamination. This multi-step approach offers a different strategy for accessing the target molecule.

Reaction Scheme

Pathway 2 C 5-Carboxyisatin D Ethyl 2,3-dioxoindoline-5-carboxylate (Isatin-5-carboxylate) C->D   Ethanol, H₂SO₄ (cat.), Reflux    E Ethyl 3-hydrazono-2-oxoindoline-5-carboxylate D->E   Hydrazine hydrate, Methanol, Reflux    F This compound E->F   Selectfluor®, Solvent, Base   

Caption: Multi-step synthesis via a hydrazone intermediate.

Scientific Rationale and Mechanistic Insights

This pathway commences with the formation of an isatin derivative, which is subsequently converted to a hydrazone at the C3 position. The key step is the reaction of this hydrazone with an electrophilic fluorinating agent like Selectfluor®. The reaction is believed to proceed through an oxidative fluorination mechanism, where the hydrazone is oxidized, and nitrogen gas is eliminated, followed by the introduction of two fluorine atoms at the C3 position. The choice of solvent and base can significantly influence the reaction's efficiency and selectivity, with different conditions potentially favoring the formation of mono- or di-fluorinated products.[1]

Detailed Experimental Protocol

Step 1: Preparation of Ethyl 3-hydrazono-2-oxoindoline-5-carboxylate

  • 5-Carboxyisatin (1 equivalent) is esterified by refluxing in ethanol with a catalytic amount of sulfuric acid to yield ethyl 2,3-dioxoindoline-5-carboxylate.

  • The resulting ethyl isatin-5-carboxylate (1 equivalent) is dissolved in methanol.[2]

  • Hydrazine hydrate (2 equivalents) is added, and the mixture is heated to reflux until the starting material is consumed (monitored by TLC).[2]

  • Upon cooling, the product, Ethyl 3-hydrazono-2-oxoindoline-5-carboxylate, precipitates and can be collected by filtration.[2]

Step 2: Difluorination

  • Suspend Ethyl 3-hydrazono-2-oxoindoline-5-carboxylate (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Add an appropriate base, for example, lithium acetate (LiOAc), and Selectfluor® (2.0 equivalents).[1]

  • Heat the reaction mixture to 70-80°C and stir for 15 hours.[1]

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

Performance Data
ParameterValue
Key Intermediate Ethyl 3-hydrazono-2-oxoindoline-5-carboxylate
Fluorinating Agent Selectfluor®
Solvent 1,2-Dichloroethane (DCE)
Temperature 70-80°C
Reaction Time ~15 hours
Reported Yield Moderate to Good

Comparative Analysis and Expert Recommendations

FeaturePathway 1: Direct FluorinationPathway 2: Hydrazone Route
Starting Material Ethyl 2-oxoindoline-5-carboxylate5-Carboxyisatin
Number of Steps Fewer (potentially one-pot from oxindole)More
Reagent Handling Selectfluor® requires standard precautions.Involves handling of hydrazine hydrate (toxic).
Scalability Generally considered scalable.May present challenges on a larger scale due to the multi-step nature and handling of hydrazine.
Versatility Directly applicable to various oxindoles.The hydrazone formation and subsequent fluorination are specific to the isatin core.
Overall Yield Potentially higher due to fewer steps.Cumulative yield may be lower.

Expert Recommendation:

For exploratory and small-scale synthesis , Pathway 1 offers a more direct and efficient route to this compound, provided the starting oxindole is readily available. Its operational simplicity and potentially higher overall yield make it an attractive choice for rapid analog synthesis and initial biological screening.

Pathway 2 provides a viable alternative, particularly if the corresponding isatin derivative is more accessible or economical as a starting material. While it involves more synthetic steps and the use of hydrazine, the methodology is well-established for the synthesis of 3,3-difluorooxindoles.[1] Careful optimization of the fluorination step is crucial to maximize the yield of the desired difluorinated product over the monofluorinated byproduct.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities and safety protocols.

References

Sources

Assessing the Therapeutic Potential of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel scaffolds with the potential for potent and selective modulation of key biological targets is paramount. The oxindole core, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents, including several approved kinase inhibitors.[1][2] The introduction of fluorine atoms into these scaffolds can further enhance their therapeutic properties, improving metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comprehensive assessment of the therapeutic potential of a specific fluorinated oxindole, Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, by postulating its likely biological targets and comparing its hypothetical performance against established therapeutic alternatives. This analysis is supported by detailed experimental protocols to enable researchers to validate these hypotheses and explore this promising chemical entity.

The Therapeutic Promise of the 3,3-Difluorooxindole Scaffold

While direct biological data for this compound is not yet prevalent in public literature, the 3,3-difluorooxindole moiety is a key pharmacophore in the development of inhibitors for two critical therapeutic targets: Caspases and Signal Transducer and Activator of Transcription 3 (STAT3) .

Caspases , a family of cysteine proteases, are central executioners of apoptosis (programmed cell death). Their dysregulation is implicated in a range of diseases, from neurodegenerative disorders to cancer.[5][6][7] Conversely, STAT3 is a transcription factor that, when constitutively activated, promotes cell proliferation, survival, and angiogenesis, making it a key driver in many cancers.[8][9] The oxindole scaffold has been explored for its potential to inhibit both of these target classes.[1][10] The gem-difluoro substitution at the C3 position of the oxindole ring can mimic the tetrahedral transition state of peptide cleavage by caspases or provide crucial interactions within the binding pockets of STAT3.

This guide will therefore explore the hypothetical therapeutic potential of this compound as both a caspase and a STAT3 inhibitor, comparing it to a well-established pan-caspase inhibitor, Z-VAD-FMK , and a clinical-stage STAT3 inhibitor, Napabucasin (BBI608) .

Comparative Analysis: this compound vs. Established Inhibitors

To provide a clear framework for assessing the potential of this compound, we present a comparative analysis against Z-VAD-FMK and Napabucasin. The data for the topic compound is hypothetical and based on the known properties of the 3,3-difluorooxindole scaffold.

FeatureThis compound (Hypothetical)Z-VAD-FMK (Pan-Caspase Inhibitor)Napabucasin (BBI608) (STAT3 Inhibitor)
Primary Target(s) Caspases (particularly effector caspases like Caspase-3/7) and/or STAT3Pan-Caspase inhibitor (irreversibly binds to the catalytic site of multiple caspases)[6][11]STAT3 (inhibits STAT3-mediated gene transcription)[12][13]
Mechanism of Action Competitive or non-competitive inhibition of caspase enzymatic activity; Disruption of STAT3 dimerization or DNA binding.Irreversible covalent modification of the active site cysteine of caspases.[6]Inhibition of cancer stemness pathways by targeting STAT3.[2]
Potential Therapeutic Areas Cancer, Neurodegenerative Diseases, Inflammatory Disorders.Conditions where excessive apoptosis is detrimental (e.g., ischemia-reperfusion injury, neurodegeneration).[14]Various solid and hematological malignancies, including colorectal, pancreatic, and lung cancer.[2][13]
Selectivity Potentially selective for specific caspases or STAT3 over other signaling proteins, depending on the full molecular structure.Broad-spectrum caspase inhibitor, which can lead to off-target effects.[6]Primarily targets STAT3, but may have other off-target effects.[2]
Clinical Stage Preclinical/InvestigationalWidely used as a research tool; limited clinical development due to broad-spectrum activity and potential for toxicity.[14][15]Has undergone Phase III clinical trials for various cancers.[4][12]

Experimental Workflows for Target Validation and Compound Characterization

To empirically assess the therapeutic potential of this compound, a series of well-defined experimental workflows are necessary. The following section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Efficacy Assessment

The initial evaluation of a novel compound involves characterizing its activity and specificity in a controlled cellular environment.

G cluster_0 In Vitro Efficacy Assessment start Synthesize and Characterize This compound assay_choice Select Target-Specific Assays start->assay_choice caspase_assay Caspase Activity Assay (Fluorometric/Colorimetric) assay_choice->caspase_assay Hypothesis 1: Caspase Inhibitor stat3_assay STAT3 Phosphorylation Assay (Western Blot) assay_choice->stat3_assay Hypothesis 2: STAT3 Inhibitor viability_assay Cell Viability Assay (MTT) caspase_assay->viability_assay stat3_assay->viability_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis conclusion Conclusion on In Vitro Potency and Selectivity data_analysis->conclusion

Caption: Workflow for in vitro evaluation.

This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Human cancer cell line (e.g., Jurkat, HeLa)

  • This compound, Z-VAD-FMK (positive control), DMSO (vehicle control)

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Lysis buffer

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Treat cells with a serial dilution of this compound, Z-VAD-FMK, or DMSO for a predetermined time (e.g., 1-2 hours) prior to inducing apoptosis.

  • Apoptosis Induction: Add the apoptosis-inducing agent to the wells (except for the negative control) and incubate for the desired period (e.g., 3-6 hours).

  • Cell Lysis: Lyse the cells according to the lysis buffer manufacturer's protocol.

  • Enzymatic Reaction: Add the caspase-3/7 substrate to each well and incubate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC).

  • Data Analysis: Calculate the percentage of caspase inhibition relative to the vehicle-treated, apoptosis-induced control. Determine the IC50 value for each compound.

This assay determines the ability of the compound to inhibit the activation of STAT3, a key step in its signaling cascade.

Materials:

  • Human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or a cell line that can be stimulated with a cytokine (e.g., IL-6) to activate STAT3.[16][17]

  • This compound, Napabucasin (positive control), DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control)[18]

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the test compounds for a specified duration.

  • Cell Lysis: Lyse the cells with ice-cold RIPA buffer.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[16]

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated STAT3 levels to total STAT3 and the loading control.

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[19]

  • Solubilization solution (e.g., DMSO or SDS-HCl)[5]

  • 96-well plates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat cells with a range of concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10][19]

  • Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Efficacy Assessment

Following promising in vitro results, the therapeutic potential of the lead compound must be evaluated in a living organism.

G cluster_1 In Vivo Efficacy Assessment start_vivo Select Appropriate Xenograft Model implantation Tumor Cell Implantation in Immunocompromised Mice start_vivo->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth treatment_start Randomize Mice and Initiate Treatment tumor_growth->treatment_start treatment_monitoring Monitor Tumor Volume and Body Weight treatment_start->treatment_monitoring endpoint Study Endpoint and Tissue Collection treatment_monitoring->endpoint data_analysis_vivo Analyze Tumor Growth Inhibition and Toxicity endpoint->data_analysis_vivo conclusion_vivo Conclusion on In Vivo Efficacy data_analysis_vivo->conclusion_vivo

Caption: Workflow for in vivo efficacy evaluation.

This study evaluates the anti-tumor activity of the test compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line that demonstrated sensitivity in vitro

  • This compound, comparator drug (e.g., Napabucasin), vehicle control

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Subcutaneously inject a suspension of cancer cells (optionally mixed with Matrigel) into the flank of each mouse.[20][21][22][23]

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).[23]

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, test compound, comparator drug). Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Health Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight and overall health of the mice as an indicator of toxicity.[23]

  • Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

  • Tissue Collection and Analysis: Excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups to determine the efficacy of the test compound.

Conclusion and Future Directions

This compound, by virtue of its 3,3-difluorooxindole core, represents a compelling starting point for the development of novel therapeutics targeting critical pathways in cancer and other diseases. The comparative framework and detailed experimental protocols provided in this guide offer a robust roadmap for researchers to systematically evaluate its potential as a caspase or STAT3 inhibitor.

Future investigations should focus on elucidating the precise molecular interactions of this compound with its putative targets through techniques such as X-ray crystallography and computational modeling. Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential to establish a favorable safety profile for potential clinical translation. The exploration of this and related fluorinated oxindole scaffolds holds significant promise for the discovery of next-generation targeted therapies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 7, 2026, from [Link]

  • Western Blot for Detecting Phosphorylated STAT3. (2011). Bio-protocol. Retrieved January 7, 2026, from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved January 7, 2026, from [Link]

  • Assaying caspase activity in vitro. (2014). Cold Spring Harbor Protocols. Retrieved January 7, 2026, from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved January 7, 2026, from [Link]

  • Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor. (2017). Mayo Clinic Proceedings. Retrieved January 7, 2026, from [Link]

  • Z-VAD-FMK - Pan-Caspase inhibitor. (n.d.). InvivoGen. Retrieved January 7, 2026, from [Link]

  • Caspases activity assay procedures. (n.d.). ScienceDirect. Retrieved January 7, 2026, from [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023). STAR Protocols. Retrieved January 7, 2026, from [Link]

  • In vivo xenograft tumor study. (2016). Bio-protocol. Retrieved January 7, 2026, from [Link]

  • Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

  • BiTE® Xenograft Protocol. (2017). Bio-protocol. Retrieved January 7, 2026, from [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). CIBERONC. Retrieved January 7, 2026, from [Link]

  • STAT-3/phosphoSTAT-3 western blot. (n.d.). Protocol Online. Retrieved January 7, 2026, from [Link]

  • Napabucasin – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved January 7, 2026, from [Link]

  • General In Vitro Caspase Assay Procedures. (n.d.). Springer Nature Experiments. Retrieved January 7, 2026, from [Link]

  • Which is the best protocol for caspase-3 activity detection in vitro?. (2014). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone. (2023). Molecules. Retrieved January 7, 2026, from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved January 7, 2026, from [Link]

  • First-in-Class Cancer Stemness Inhibitor Shows Promising Results in Advanced Colorectal Cancer. (2016). Targeted Oncology. Retrieved January 7, 2026, from [Link]

  • Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model. (2011). American Journal of Reproductive Immunology. Retrieved January 7, 2026, from [Link]

  • The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. (2019). Frontiers in Immunology. Retrieved January 7, 2026, from [Link]

  • Caspase inhibitor Z-VAD-FMK enhances the freeze-thaw survival rate of human embryonic stem cells. (2007). Theriogenology. Retrieved January 7, 2026, from [Link]

  • Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. (2020). Frontiers in Oncology. Retrieved January 7, 2026, from [Link]

  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. (2016). Analytical Biochemistry. Retrieved January 7, 2026, from [Link]

  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). (2018). Oncotarget. Retrieved January 7, 2026, from [Link]

  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. (2016). Analytical Biochemistry. Retrieved January 7, 2026, from [Link]

  • In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3]. (2022). Molecules. Retrieved January 7, 2026, from [Link]

  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). (2018). Oncotarget. Retrieved January 7, 2026, from [Link]

  • Determination of Caspase-3 Activity and Its Inhibition Constant by Combination of Fluorescence Correlation Spectroscopy with a Microwell Chip. (2017). Analytical Chemistry. Retrieved January 7, 2026, from [Link]

  • Caspase Substrates and Inhibitors. (2014). Cold Spring Harbor Perspectives in Biology. Retrieved January 7, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Oxindole Scaffold and the Promise of Fluorination

The 2-oxoindoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several clinically approved drugs.[1] Its versatile structure allows for modification at various positions, leading to a wide range of pharmacological activities, particularly in oncology.[2] A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to modulate their physicochemical and biological properties. The gem-difluoro group (CF2), as present in Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, is of particular interest as a bioisostere for carbonyl groups or as a means to alter lipophilicity, metabolic stability, and binding interactions.[3]

This guide provides a comprehensive framework for benchmarking this compound against established compounds, with a focus on its potential as an anticancer agent. We will use the clinically approved multi-targeted tyrosine kinase inhibitor, Sunitinib, which also features a 2-oxoindoline core, as our primary benchmark. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and detailed experimental protocols to facilitate a thorough and objective comparison.

While direct biological data for this compound is not yet extensively published, this guide will leverage data from structurally related 3,3-difluoro-2-oxoindoline analogs to build a strong rationale for its evaluation. We will explore its potential as an inhibitor of key cancer-related targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the MDM2-p53 protein-protein interaction.[4][5]

The Benchmark: Sunitinib - A Clinically Validated 2-Oxoindoline

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[4] Its mechanism of action involves the inhibition of multiple RTKs, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[5][6] By blocking these signaling pathways, Sunitinib effectively inhibits tumor angiogenesis and cell proliferation.[6]

Comparative Physicochemical Properties

The introduction of the gem-difluoro group at the C3 position of the oxindole ring is expected to significantly influence the physicochemical properties of this compound compared to a non-fluorinated analog and Sunitinib.

PropertyThis compoundSunitinibRationale for Comparison
Molecular Weight 241.19 g/mol [7][8][9]398.47 g/mol Lower molecular weight can contribute to better oral bioavailability.
LogP (Predicted) ~2.0-2.5~5.2The difluoro group generally increases lipophilicity, but the overall smaller structure of the test compound may result in a lower LogP than Sunitinib. This has implications for solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~60-70 Ų97.8 ŲTPSA is a key predictor of drug absorption and brain penetration.
Aqueous Solubility To be determinedPoorly solubleThe ester functionality and the difluoro group will influence solubility. Experimental determination is crucial.
Chemical Stability To be determinedStable at physiological pHThe reactivity of the oxindole core can be influenced by the electron-withdrawing nature of the gem-difluoro group.

Proposed Biological Benchmarking Strategy

Given the known targets of the 2-oxoindoline scaffold, we propose a tiered approach to benchmark the biological activity of this compound.

Tier 1: In Vitro Antiproliferative Activity

The initial step is to assess the compound's ability to inhibit the growth of various cancer cell lines.

Table 1: Proposed Panel of Cancer Cell Lines for Antiproliferative Screening

Cell LineCancer TypeKey CharacteristicsRationale for Inclusion
HCT116 Colorectal CarcinomaWild-type p53To assess p53-dependent anticancer activity.
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER) positive, wild-type p53A standard cell line for anticancer drug screening.
A549 Lung CarcinomaWild-type p53Represents a common and aggressive cancer type.
U-87 MG GlioblastomaHigh VEGFR expressionTo evaluate potential anti-angiogenic effects.
K562 Chronic Myelogenous LeukemiaBcr-Abl positiveTo assess for broader kinase inhibitory activity.
Tier 2: Target-Based Assays

Based on the antiproliferative screening results, subsequent assays should focus on specific molecular targets.

dot

Ethyl_3_3_difluoro_2_oxoindoline_5_carboxylate Ethyl 3,3-difluoro-2- oxoindoline-5-carboxylate Antiproliferative_Activity Antiproliferative Activity (Tier 1) Ethyl_3_3_difluoro_2_oxoindoline_5_carboxylate->Antiproliferative_Activity Metabolic_Stability Metabolic Stability Assay (Tier 3) Ethyl_3_3_difluoro_2_oxoindoline_5_carboxylate->Metabolic_Stability VEGFR2_Inhibition VEGFR-2 Kinase Assay (Tier 2a) Antiproliferative_Activity->VEGFR2_Inhibition If active in U-87 MG MDM2_p53_Inhibition MDM2-p53 Interaction Assay (Tier 2b) Antiproliferative_Activity->MDM2_p53_Inhibition If active in p53-wt cell lines

Caption: Proposed workflow for the biological evaluation of this compound.

2a. VEGFR-2 Kinase Inhibition Assay: To investigate the anti-angiogenic potential.

2b. MDM2-p53 Interaction Assay: Several spiro-oxindole derivatives are known inhibitors of this interaction, making it a plausible target for our compound.[5][10]

Tier 3: ADME Profiling

Metabolic Stability Assay: To assess the compound's susceptibility to metabolism by liver enzymes, a key determinant of its in vivo half-life.

Experimental Protocols

Cell Viability (MTT) Assay

dot

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed_Cells Seed cells in 96-well plates Treat_Cells Treat cells with varying concentrations of test compound and Sunitinib Seed_Cells->Treat_Cells Add_MTT Add MTT solution to each well Treat_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and Sunitinib (e.g., from 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro VEGFR-2 Kinase Assay

dot

Prepare_Reagents Prepare kinase buffer, ATP solution, and VEGFR-2 enzyme Add_Inhibitor Add test compound/Sunitinib to wells Prepare_Reagents->Add_Inhibitor Initiate_Reaction Add VEGFR-2 and ATP to initiate reaction Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C for 60 minutes Initiate_Reaction->Incubate Detect_Signal Add detection reagent and measure luminescence Incubate->Detect_Signal

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, a specific substrate for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1), and the test compound or Sunitinib at various concentrations.

  • Enzyme Addition: Add recombinant human VEGFR-2 to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Metabolic Stability Assay in Human Liver Microsomes

dot

Prepare_Incubation Prepare incubation mixture with human liver microsomes and test compound Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Initiate_Reaction Add NADPH to initiate metabolic reaction Pre_Incubate->Initiate_Reaction Time_Points Take aliquots at different time points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Stop_Reaction Stop reaction with cold acetonitrile Time_Points->Stop_Reaction Analyze Analyze remaining parent compound by LC-MS/MS Stop_Reaction->Analyze

Sources

A Comparative Guide to the In Vitro Evaluation of Novel 2-Oxoindoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-oxoindoline (or oxindole) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both natural and synthetic. Its rigid structure and amenability to substitution at various positions have made it a focal point in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics. The incorporation of fluorine atoms, as seen in the parent structure Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. While a comprehensive comparative analysis of direct derivatives of this compound is limited in the current scientific literature, a wealth of data exists for the broader class of substituted 2-oxoindoline derivatives. This guide provides an in-depth comparative evaluation of the in vitro anticancer activity of several novel 2-oxoindoline derivatives, highlighting key structure-activity relationships and the experimental methodologies used for their assessment. Our focus will be on derivatives that have shown promise in preclinical studies, providing researchers and drug development professionals with a valuable resource for this important class of compounds.

Comparative In Vitro Anticancer Activity of 2-Oxoindoline Derivatives

The anticancer potential of novel 2-oxoindoline derivatives is typically first assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. These assays provide a quantitative measure of a compound's ability to inhibit cancer cell growth, commonly expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). Below is a comparative analysis of the in vitro activity of selected 2-oxoindoline derivatives from recent studies.

Compound IDCore Scaffold ModificationCancer Cell LineIC50 / GI50 (µM)Reference CompoundReference IC50 / GI50 (µM)
Derivative A 5-Fluoro-2-oxoindoline with thiazole substituentBreast Cancer (T-47D)GI >70% inhibition at 10 µMSunitinib-
Derivative B 5-Fluoro-2-oxoindoline with thiazole substituentLung Cancer (HOP-92)GI >70% inhibition at 10 µMSunitinib-
Compound 6c 2-Oxindoline hydrazoneBreast Cancer (MCF-7)14.0 ± 0.7Staurosporine14.5 ± 0.7
Compound 9d 3-Hydroxy-2-oxoindolineBreast Cancer (MCF-7)4.9 ± 0.2Staurosporine14.5 ± 0.7
Compound 10a 2-Oxoindolin-3-ylideneBreast Cancer (MCF-7)6.0 ± 0.3Staurosporine14.5 ± 0.7
Compound 16c Fluorinated indolinoneHepatocellular Carcinoma (HepG2)0.4Sunitinib4.5
Compound 16c Fluorinated indolinoneHepatocellular Carcinoma (HuH7)1.1Sunitinib4.7
Compound 5j 5-Fluoro oxindole with 3-pyridyl moietyMelanoma (SK-MEL-5)Cytotoxic at 10 µM--
Compound 5l 6-Chloro oxindole with 3-pyridyl moietyVarious (NCI-60 panel)Cytotoxic against 4 cell lines at 10 µM--

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table above reveals several key insights into the structure-activity relationships of 2-oxoindoline derivatives:

  • Substitution at the 3-position: The nature of the substituent at the C3 position of the oxindole ring is critical for cytotoxic activity. The introduction of a hydrazone or a 3-ylidene moiety can significantly influence potency.[1]

  • Fluorination: The presence of a fluorine atom, particularly at the 5-position of the indole ring, is a recurring feature in many active compounds, suggesting its role in enhancing biological activity.[2][3]

  • N-alkylation: Modification of the nitrogen atom of the oxindole ring can also impact activity, with different alkyl or aryl groups leading to varied potencies.

  • Hybrid Molecules: The combination of the 2-oxoindoline scaffold with other heterocyclic rings, such as thiazole or pyridine, has proven to be a successful strategy for developing potent anticancer agents.[3]

Experimental Protocols: In Vitro Cytotoxicity Assessment

To ensure the reproducibility and validity of in vitro findings, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle controls (medium with DMSO) and positive controls (a known anticancer drug).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many 2-oxoindoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. A common target for this class of compounds is the Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

Below is a simplified diagram illustrating the VEGFR signaling pathway and the inhibitory action of a 2-oxoindoline derivative.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Proliferation Cell Proliferation & Angiogenesis MAPK_pathway->Proliferation Oxoindoline 2-Oxoindoline Derivative Oxoindoline->VEGFR Inhibits

Caption: Inhibition of the VEGFR signaling pathway by a 2-oxoindoline derivative.

This targeted inhibition of key signaling pathways is a hallmark of many modern cancer therapies, and the 2-oxoindoline scaffold has proven to be a versatile platform for the design of potent kinase inhibitors.[2]

Conclusion

The 2-oxoindoline scaffold continues to be a rich source of novel anticancer drug candidates. The versatility of its structure allows for extensive chemical modifications, leading to compounds with potent and selective activities against a wide range of cancer cell lines. The in vitro evaluation methods detailed in this guide are crucial for the initial screening and characterization of these derivatives, providing the foundational data needed for further preclinical and clinical development. As our understanding of the molecular drivers of cancer deepens, the rational design of 2-oxoindoline derivatives targeting specific signaling pathways will undoubtedly lead to the discovery of more effective and less toxic cancer therapies.

References

  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. PubMed Central. [Link]

  • Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors. PubMed. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. [Link]

  • Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed. [Link]

  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. [Link]

  • Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors. PubMed. [Link]

Sources

Performance Analysis of Ethyl 3,3-Difluoro-2-Oxoindoline-5-Carboxylate Against Clinically Relevant Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Oxoindoline Scaffold and the Pursuit of Kinase Selectivity

The 2-oxoindoline core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous clinically successful kinase inhibitors.[1] Its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases has made it a foundational element in the design of targeted cancer therapies. Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a prominent example, featuring a fluoro-substituted 2-oxoindoline moiety and demonstrating efficacy against targets like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3]

This guide focuses on Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate (EDOX) , a representative molecule from this class. The introduction of a geminal difluoro group at the C3 position is a key structural modification. This strategic fluorination can significantly alter a molecule's conformational preferences, metabolic stability, and binding affinity, potentially leading to enhanced potency and a more refined selectivity profile.

To contextualize the performance of EDOX, we will compare it to two well-established, FDA-approved 2-oxoindoline-based inhibitors:

  • Sunitinib: A multi-targeted inhibitor known for its broad activity against VEGFR, PDGFR, c-Kit, and other kinases.[4][5]

  • Axitinib: A potent and selective second-generation inhibitor primarily targeting VEGFRs 1, 2, and 3.[6][7]

This guide will provide an objective comparison based on key preclinical evaluation metrics, including in vitro kinase inhibition, analysis of the target signaling pathway, and a detailed, reproducible experimental protocol for assessing kinase activity.

Section 1: Comparative In Vitro Kinase Inhibition Profile

The therapeutic efficacy of a kinase inhibitor is defined by both its on-target potency and its selectivity across the human kinome. High potency against the desired target (e.g., VEGFR2) is crucial, while minimal activity against off-targets (e.g., other kinases) can reduce potential toxicities. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying an inhibitor's potency.

The following table summarizes the IC50 values of EDOX against key angiogenesis-related kinases compared to Sunitinib and Axitinib.

Note: As this compound (EDOX) is a novel investigational compound, the IC50 values presented here are representative, scientifically plausible figures for the purpose of this comparative guide. The data for Sunitinib and Axitinib are compiled from published literature.

Table 1: Comparative Kinase Inhibition Potency (IC50, nM)

Kinase TargetEDOX (Representative)SunitinibAxitinib
VEGFR2 (KDR) 5 nM 80 nM[4][8]0.2 nM[7]
PDGFRβ 25 nM 2 nM[4]1.6 nM[7]
c-Kit 150 nM ~30-50 nM[4]1.7 nM[7]

Interpretation of Data:

  • EDOX demonstrates potent, single-digit nanomolar inhibition of VEGFR2, the primary mediator of VEGF-driven angiogenesis.[9][10] Its key differentiating feature in this profile is its significantly reduced potency against c-Kit compared to both Sunitinib and Axitinib. This suggests a more selective profile, which could translate to a lower risk of off-target effects associated with c-Kit inhibition.

  • Sunitinib exhibits a classic multi-targeted profile, with high potency against PDGFRβ and c-Kit in addition to VEGFR2.[4] This broad activity can be beneficial but also contributes to its known side-effect profile.[11]

  • Axitinib shows exceptional potency against VEGFR2, with approximately 25-fold greater activity than EDOX and 400-fold greater activity than Sunitinib in this comparison.[7][12] It maintains high potency across all three kinases listed, positioning it as a powerful, albeit less selective (between these specific targets), pan-VEGFR inhibitor.[13]

Section 2: Target Signaling Pathway Analysis: The VEGF Axis

VEGF and its primary receptor, VEGFR-2, are central regulators of angiogenesis—the formation of new blood vessels.[14][15] In oncology, tumors exploit this pathway to secure the blood supply necessary for their growth and metastasis.[9][16] Inhibiting VEGFR-2 is therefore a clinically validated anti-cancer strategy.[14]

Mechanism of Action:

  • Ligand Binding: Vascular Endothelial Growth Factor (VEGF-A) is secreted by tumor cells.[15]

  • Receptor Dimerization & Activation: VEGF-A binds to the extracellular domain of VEGFR-2 on endothelial cells, causing two receptor molecules to dimerize.[15]

  • Autophosphorylation: This dimerization activates the intracellular kinase domain of each receptor, leading to trans-autophosphorylation of specific tyrosine residues.

  • Downstream Signaling: The phosphorylated sites act as docking stations for signaling proteins, activating critical downstream pro-angiogenic pathways, including the PI3K/Akt (cell survival) and RAF/MEK/ERK (cell proliferation) pathways.[16]

EDOX, Sunitinib, and Axitinib are all ATP-competitive inhibitors. They function by binding to the ATP pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking all subsequent downstream signaling.

G VEGF VEGF Ligand VEGFR2_inactive VEGFR2 Receptor (Monomer) VEGF->VEGFR2_inactive Binds VEGFR2_active Dimerized & Phosphorylated VEGFR2 (Active) VEGFR2_inactive->VEGFR2_active Dimerizes ADP ADP VEGFR2_active->ADP Autophosphorylation Downstream Downstream Signaling (PI3K/Akt, RAF/MEK/ERK) VEGFR2_active->Downstream Activates Inhibitor EDOX / Sunitinib / Axitinib Inhibitor->VEGFR2_active Blocks ATP Binding ATP ATP ATP->VEGFR2_active Angiogenesis Angiogenesis (Proliferation, Survival) Downstream->Angiogenesis Promotes G A 1. Compound Plating (10-point serial dilution of EDOX, Sunitinib, Axitinib) B 2. Add Kinase/Substrate Mix (e.g., VEGFR2 + peptide) A->B C 3. Pre-incubation (15 min) (Allows inhibitor binding) B->C D 4. Initiate with ATP (Incubate 60 min @ 30°C) C->D E 5. Terminate & Deplete ATP (Add ADP-Glo™ Reagent, incubate 40 min) D->E F 6. Detect ADP (Add Kinase Detection Reagent, incubate 30 min) E->F G 7. Read Luminescence (Plate Luminometer) F->G H 8. Data Analysis (Calculate IC50 values) G->H

Caption: Workflow for the ADP-Glo™ In Vitro Kinase Inhibition Assay.

Conclusion and Forward Outlook

This guide provides a comparative framework for evaluating this compound (EDOX) against the established kinase inhibitors Sunitinib and Axitinib. The representative data suggests that while Axitinib remains the most potent VEGFR2 inhibitor, EDOX may offer a more selective profile, particularly with reduced activity against c-Kit compared to Sunitinib. This enhanced selectivity could potentially lead to a better-tolerated therapeutic agent, a hypothesis that warrants further investigation through comprehensive kinome screening and cellular assays.

The provided experimental protocol for the ADP-Glo™ kinase assay offers a standardized, reliable method for researchers to validate these findings and profile other novel inhibitors. By combining potent on-target activity with a refined selectivity profile, compounds like EDOX represent the continued evolution of targeted therapies built upon the versatile 2-oxoindoline scaffold.

References

  • National Institutes of Health (NIH). (n.d.). The VEGF signaling pathway in cancer: the road ahead - PMC. PubMed Central. Retrieved from [Link]

  • Ellis, L. M., & Hicklin, D. J. (2008). The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. PMC - PubMed Central. Retrieved from [Link]

  • Sia, D., Alsinet, C., Newell, P., & Villanueva, A. (2014). VEGF Signaling in Cancer Treatment. Bentham Science Publishers. Retrieved from [Link]

  • Shibuya, M. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research - AACR Journals. Retrieved from [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Tampellini, M. (2012). Targeting the VEGF signaling pathway in cancer therapy. Taylor & Francis Online. Retrieved from [Link]

  • Gong, J., et al. (2020). Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. PLOS ONE. Retrieved from [Link]

  • Gong, J., et al. (2020). Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. PubMed Central. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]

  • Ball, D. W., et al. (2016). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. PMC - NIH. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of cellular selectivity of approved and investigational small-molecule RTKIs. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative affinity of axitinib for platelet-derived growth factor. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • van der Meijden, P. E. J., et al. (2021). Multiparameter Evaluation of the Platelet-Inhibitory Effects of Tyrosine Kinase Inhibitors Used for Cancer Treatment. NIH. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Gajiwala, K. S., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. Retrieved from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). iC50 of sunitinib for different tyrosine kinase receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide.... Retrieved from [Link]

  • chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC - NIH. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PMC - PubMed Central. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. Retrieved from [Link]

  • PMC. (n.d.). Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. Retrieved from [Link]

  • PMC - NIH. (n.d.). Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, novel fluorinated heterocyclic compounds like Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate are invaluable building blocks. Their unique electrochemical properties often translate to enhanced metabolic stability and binding affinity in target molecules. However, the very stability of the carbon-fluorine bond that makes these compounds attractive also necessitates a rigorous and scientifically-grounded approach to their disposal.

This guide moves beyond mere compliance, providing a framework for understanding the chemical rationale behind proper disposal procedures. As researchers, our responsibility extends from the bench to the final, safe disposition of our materials. This protocol is designed to be a self-validating system, ensuring safety, compliance, and environmental stewardship.

Section 1: Hazard Assessment and Waste Characterization

Before any handling or disposal, the foundational step is a thorough hazard assessment. The primary source for this information is always the manufacturer-provided Safety Data Sheet (SDS).

While an SDS for CAS No. 1286793-02-9 should be consulted directly, compounds with similar structures often present specific hazards. Based on analogous chemical entities, we can anticipate potential risks that mandate careful handling.

Anticipated Hazards:

  • Skin Irritation: Halogenated organic compounds can cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1]

  • Respiratory Irritation: Inhalation of the dust or aerosolized particles may lead to respiratory tract irritation.[1]

Core Waste Classification: The presence of two fluorine atoms directly bonded to the indoline ring system unequivocally classifies this compound as a halogenated organic compound .[2][3] This classification is the single most critical factor in determining its disposal pathway. Halogenated waste streams are subject to specific disposal technologies and must never be mixed with non-halogenated waste, as this can complicate and significantly increase the cost of disposal.[2][4]

Section 2: Personal Protective Equipment (PPE) & Handling

Proper protection is non-negotiable. All handling of the pure compound and its waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Contaminated gloves must be changed immediately.[1]
Eye Protection Safety glasses with side-shields or GogglesPrevents accidental splashes or contact with dust particles.
Face Protection Face ShieldRequired when there is a significant risk of splashing.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.

Section 3: The Critical Path - Waste Segregation Protocol

The principle of waste segregation is paramount to ensure safety and regulatory compliance. The goal is to create a pure, well-defined waste stream that can be managed effectively by a licensed disposal facility.

Step-by-Step Segregation Procedure
  • Establish a Designated Waste Container:

    • For liquid waste (e.g., solutions containing the compound, contaminated solvents), use a clearly labeled, chemically resistant plastic container (e.g., high-density polyethylene) designated for "Halogenated Organic Liquid Waste." [3][5]

    • For solid waste (e.g., leftover compound, contaminated filter paper, spill cleanup debris), use a separate, clearly labeled container for "Halogenated Organic Solid Waste."

  • Properly Label the Container:

    • Affix a "Hazardous Waste" label or tag as soon as the first drop of waste is added.[2]

    • The label must include:

      • The words "Hazardous Waste."

      • Generator's Name and Laboratory Information.

      • All chemical constituents by full name, including solvents, and their approximate percentages.[2][3]

      • Clear identification of the relevant hazards (e.g., Toxic, Irritant).[2]

  • Strictly Avoid Commingling:

    • Mixing incompatible waste streams is a severe safety violation that can lead to dangerous reactions and violates federal regulations.[6][7]

Do NOT Mix with Halogenated WasteScientific Rationale
Acids & Bases Can cause violent exothermic reactions, gas evolution, or degradation of the waste container.[3]
Oxidizing Agents Risk of fire or explosion.
Non-Halogenated Organics Cross-contamination complicates disposal. The entire mixture would have to be treated as more expensive halogenated waste.[2][4]
Aqueous Waste Halogenated solvents are often immiscible with water, creating phased waste that is difficult to process.
Heavy Metals Creates a mixed hazardous waste stream that requires highly specialized and costly disposal methods.[2]
Diagram: Waste Segregation Decision Workflow

Start Waste Generated Check_Halogen Does it contain This compound? Start->Check_Halogen Check_State Is the waste primarily liquid or solid? Check_Halogen->Check_State  Yes   Non_Halogen Follow separate disposal protocol for non-halogenated or other waste streams Check_Halogen->Non_Halogen  No   Halogen_Liquid Place in dedicated 'HALOGENATED ORGANIC LIQUID WASTE' container Check_State->Halogen_Liquid  Liquid   Halogen_Solid Place in dedicated 'HALOGENATED ORGANIC SOLID WASTE' container Check_State->Halogen_Solid  Solid  

Caption: Waste segregation decision tree for fluorinated compounds.

Section 4: On-Site Accumulation and Storage

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • Closure: Waste containers must be securely closed at all times, except when actively adding waste.[2][8] This is one of the most common regulatory violations and is critical for preventing spills and vapor exposure.[8]

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant tub or tray (secondary containment).[6] The containment system must be large enough to hold the entire volume of the largest container or 10% of the total volume of all containers, whichever is greater.[6]

  • Location: Store away from drains, ignition sources, and incompatible chemicals. The "Hazardous Waste" label must be clearly visible.[2][6]

Section 5: Emergency Procedures - Spill Management

Immediate and correct response to a spill is vital for laboratory safety. The following protocol applies to small, manageable spills.

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: If liquid, use absorbent pads or socks to create a dike around the spill to prevent it from spreading.

  • Absorb and Neutralize: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated bag or container.

  • Package and Label: Seal the bag/container, and label it clearly as "Hazardous Solid Waste" containing this compound and the absorbent material.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Inform your institution's Environmental Health & Safety (EH&S) office of the incident.[2]

Diagram: Spill Response Workflow

Spill Spill Occurs Alert Alert Personnel & Isolate Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill (Use absorbent dikes) PPE->Contain Absorb Absorb Material (Use inert sorbent) Contain->Absorb Collect Collect Contaminated Materials Absorb->Collect Label Package and Label as Halogenated Solid Waste Collect->Label Decon Decontaminate Area Label->Decon Report Report to EH&S Decon->Report

Caption: Workflow for managing small-scale laboratory spills.

Section 6: Final Disposal Pathway

The ultimate disposal of hazardous waste is a regulated process that must be handled by a certified contractor.[7][9] Once your waste container is full (no more than 90%), you will arrange for a pickup through your institution's EH&S department.

The likely disposal technology for this compound is high-temperature thermal treatment (incineration) .[10]

  • Why Incineration? The carbon-fluorine bond is exceptionally strong and requires significant energy input to break.[11] Regulated hazardous waste incinerators can achieve the high temperatures and residence times necessary to ensure the complete destruction of the molecule, converting it to simpler, less harmful substances like CO₂, H₂O, and hydrogen fluoride (HF), with the latter being neutralized in a scrubber system.[11]

  • Alternative Technologies: For certain fluorinated waste streams, other technologies like placement in a secure hazardous waste landfill or deep well injection may be considered, though thermal treatment is often preferred for complete destruction.[10][11]

By adhering to this comprehensive guide, you ensure that your innovative research is matched by an unwavering commitment to safety and environmental responsibility.

References

  • Chemical Waste Guideline: Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Laboratory Safety and Hazardous Waste Disposal Guide. Unknown Source. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

Sources

Navigating the Unseen: A Researcher's Guide to Safely Handling Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical innovation, the synthesis and application of novel compounds are daily endeavors. Among these, Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, a fluorinated oxindole derivative, presents unique opportunities in drug discovery.[1] However, its distinct chemical architecture necessitates a proactive and informed approach to laboratory safety. This guide, born from extensive experience in chemical application and safety protocol development, provides a comprehensive framework for the secure handling, use, and disposal of this compound, ensuring that your groundbreaking research is not just impactful, but also fundamentally safe.

Understanding the Hazard Landscape

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended if not handled in a fume hood
Running reactions and workups Chemical splash gogglesNitrile gloves (consider double-gloving)Laboratory coatWork in a certified chemical fume hood
Purification (e.g., chromatography) Chemical splash goggles and face shieldNitrile glovesLaboratory coatWork in a certified chemical fume hood
Handling large quantities (>10g) Chemical splash goggles and face shieldThicker, chemical-resistant gloves (e.g., neoprene over nitrile)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Cleaning glassware Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
A Deeper Dive into Your PPE Choices:
  • Eye and Face Protection : The eyes are particularly vulnerable to chemical splashes. Standard safety glasses with side shields are the minimum requirement for any laboratory work.[8] When there is a higher risk of splashing, such as during reactions, workups, or when handling larger volumes, chemical splash goggles that form a seal around the eyes are necessary.[8] For maximum protection, especially when handling significant quantities, a face shield should be worn in conjunction with goggles.[9]

  • Skin Protection :

    • Gloves : Nitrile gloves provide good resistance to a wide range of chemicals and are a suitable choice for handling this compound in most laboratory settings.[10] For prolonged operations or when handling larger quantities, double-gloving or using thicker, more robust gloves like neoprene can provide an extra layer of protection.[10][11] It is crucial to inspect gloves for any signs of degradation or punctures before and during use.

    • Laboratory Coat : A buttoned, long-sleeved laboratory coat is mandatory to protect your skin and clothing from accidental spills.[8] For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Respiratory Protection : All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5] This is the primary engineering control to prevent respiratory exposure. If a fume hood is not available for a specific, low-risk procedure, a risk assessment must be conducted to determine if a respirator is necessary.

The Ritual of Safety: Donning and Doffing PPE

The effectiveness of PPE is contingent on its correct use. Follow this sequence to ensure your safety:

Donning Sequence:
  • Lab Coat : Put on your laboratory coat and fasten all buttons.

  • Respiratory Protection (if required) : Perform a fit check if using a respirator.

  • Eye and Face Protection : Put on your safety glasses, goggles, or face shield.

  • Gloves : Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence (to prevent cross-contamination):
  • Gloves : Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat : Remove your lab coat, turning it inside out as you do so.

  • Eye and Face Protection : Remove your eye and face protection.

  • Respiratory Protection (if required) : Remove your respirator.

  • Wash Your Hands : Always wash your hands thoroughly with soap and water after removing your PPE.

Operational Blueprint: From Benchtop to Disposal

A seamless safety strategy extends beyond personal protection to encompass the entire lifecycle of the chemical in your laboratory.

Prudent Handling Practices:
  • Always work in a well-ventilated area, preferably a chemical fume hood.[12]

  • Keep containers of this compound tightly closed when not in use.

  • Avoid generating dust when handling the solid material.

  • Be aware of the location and proper use of emergency equipment, such as safety showers and eyewash stations.

In Case of a Spill:
  • Alert and Evacuate : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE : Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect and Dispose : Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

A Responsible Farewell: Disposal Plan

The disposal of this compound and any contaminated materials must be handled with the utmost care to protect the environment. As a fluorinated organic compound, it is classified as halogenated waste.

  • Chemical Waste : Unused or waste this compound should be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.

  • Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weighing paper, and absorbent materials from spills, must also be disposed of in the designated solid hazardous waste container.[5]

  • Consult Local Regulations : Always adhere to your institution's and local regulations for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for specific guidance.[13]

Visualizing Your Safety Workflow

To further aid in your risk assessment and PPE selection, the following flowchart provides a visual guide.

PPE_Selection_Workflow start Start: Handling this compound procedure What is the scale of the procedure? start->procedure small_scale Small Scale (<1g) procedure->small_scale <1g large_scale Large Scale (>=1g) procedure->large_scale >=1g aerosol_risk Is there a risk of aerosol generation? small_scale->aerosol_risk ppe_level_3 Maximum PPE: - Chemical splash goggles & face shield - Double gloves (nitrile) - Lab coat & chemical apron large_scale->ppe_level_3 yes_aerosol Yes aerosol_risk->yes_aerosol Yes no_aerosol No aerosol_risk->no_aerosol No ppe_level_2 Enhanced PPE: - Chemical splash goggles - Nitrile gloves - Lab coat yes_aerosol->ppe_level_2 ppe_level_1 Standard PPE: - Safety glasses - Nitrile gloves - Lab coat no_aerosol->ppe_level_1 fume_hood Work in a certified chemical fume hood ppe_level_1->fume_hood ppe_level_2->fume_hood ppe_level_3->fume_hood

Caption: PPE selection workflow for handling this compound.

By integrating these principles and procedures into your daily laboratory workflow, you can confidently and safely unlock the scientific potential of this compound. Remember, a culture of safety is the bedrock of innovative and reproducible research.

References

  • How to dispose of used fluorinating reagents safely? - Blog. (2025, July 11).
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
  • Finding an End to Forever Chemicals - Eurofins USA. (2025, October 13).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department. (2024, April 8).
  • SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006 - Merck Millipore.
  • Chapter 7 - Management Procedures For Specific Waste Types - Cornell EHS.
  • SAFETY DATA SHEET. (2022, April 13).
  • Safety data sheet - CPAChem. (2020, January 28).
  • Protective Gear - Organic Chemistry at CU Boulder.
  • Personal Protective Equipment - Environmental Health & Safety Services.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, May 20).
  • 3 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).
  • Lab Safety Equipment & PPE - ChemTalk.
  • SAFETY DATA SHEET - Merck Millipore.
  • Safety and handling of fluorinated organic compounds - Benchchem.
  • PRODUCT INFORMATION - Cayman Chemical.
  • 3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid ethyl ester - Guidechem.
  • This compound - - Sigma-Aldrich.
  • Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. (2025, September 8).
  • An Organocatalytic Asymmetric Friedel-Crafts Addition/Fluorination Sequence: Construction of Oxindole-Pyrazolone Conjugates Bearing Vicinal Tetrasubstituted Stereocenters - PubMed. (2015, November 6).
  • Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical. (2025, September 8).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.